molecular formula C12H12N2 B1587692 Phenyl(pyridin-4-yl)methanamine CAS No. 58088-57-6

Phenyl(pyridin-4-yl)methanamine

Cat. No.: B1587692
CAS No.: 58088-57-6
M. Wt: 184.24 g/mol
InChI Key: DNIOUOCUBMTIDC-UHFFFAOYSA-N
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Description

Phenyl(pyridin-4-yl)methanamine, with the CAS registry number 58088-57-6 , is a high-purity chemical compound supplied for research and development purposes. This molecule features a benzylamine core where the amine functional group is directly linked to both a phenyl ring and a pyridin-4-yl ring, creating a versatile scaffold for chemical synthesis . The molecular formula is C12H12N2 and it has a molecular weight of 184.24 g/mol . Its primary research application is as a key building block in medicinal chemistry and drug discovery. The structure presents two distinct aromatic systems and a primary amine, making it a valuable intermediate for the synthesis of more complex molecules, such as those targeting central nervous system receptors or as components for functional materials. Researchers utilize this compound to create libraries of derivatives for biological screening. Proper handling and storage are essential to maintain the integrity of this reagent. It is recommended to be stored in a dark place under an inert atmosphere at a cool temperature of 2-8°C . Safety data indicates that it may cause skin irritation (H317) and serious eye irritation (H319) . Researchers should consult the safety datasheet and adhere to all precautionary statements, which include wearing protective gloves and eye protection (P280-P305+P351+P338) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(pyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIOUOCUBMTIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389527
Record name phenyl(pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58088-57-6
Record name phenyl(pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Phenyl(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(pyridin-4-yl)methanamine is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important diamine, with a focus on the underlying chemical principles and practical experimental considerations. The guide delves into the prevalent reductive amination strategies, including the classical Leuckart-Wallach reaction and modern catalytic methods. Detailed reaction mechanisms, step-by-step experimental protocols, and data presentation are included to equip researchers with the necessary knowledge for the efficient and reliable synthesis of this compound in a laboratory setting.

Introduction: The Significance of this compound

The unique structural arrangement of a phenyl group and a pyridin-4-yl moiety linked by a methylene amine bridge makes this compound a valuable scaffold in drug discovery. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and participate in various biological interactions, while the phenyl group provides a lipophilic domain. This combination of properties has led to the incorporation of this fragment into molecules targeting a diverse array of therapeutic targets. Its derivatives have shown promise in areas such as oncology, neurodegenerative diseases, and infectious diseases. A reliable and scalable synthesis of this key intermediate is therefore of paramount importance for the advancement of related drug development programs.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most direct and widely employed method is the formation of the central carbon-nitrogen bond via reductive amination. This can be achieved through two primary convergent pathways:

  • Pathway A: The reaction of benzaldehyde with 4-aminomethylpyridine.

  • Pathway B: The reaction of 4-pyridinecarboxaldehyde with aniline, followed by reduction.

This guide will primarily focus on these reductive amination strategies, as they represent the most efficient and practical routes to the target molecule.

Reductive Amination: A Cornerstone of Synthesis

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds and ammonia or primary or secondary amines.[1][2] The reaction proceeds in two key stages: the initial formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.

General Mechanism of Reductive Amination

The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. The resulting hemiaminal intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A reducing agent, introduced either simultaneously or sequentially, then delivers a hydride to the electrophilic carbon of the C=N bond to yield the final amine product.

Reductive_Amination_Mechanism cluster_imine_formation Imine Formation cluster_reduction Reduction Aldehyde Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Final_Amine Final Amine Imine->Final_Amine + [H-] Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Catalyst) Reducing_Agent->Final_Amine

Caption: Generalized workflow for reductive amination.

Pathway A: Reductive Amination of Benzaldehyde with 4-Aminomethylpyridine

This pathway involves the reaction of commercially available benzaldehyde and 4-aminomethylpyridine. The choice of reducing agent and reaction conditions is critical to achieving high yields and minimizing side reactions.

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (such as ammonium formate or formamide) as both the reducing agent and the nitrogen source (in the case of ammonia).[3][4][5] When a primary amine is used, formic acid acts as the hydride donor.[6][7]

Mechanism Insight: The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the desired amine. The high temperatures required for this reaction can sometimes lead to side product formation.[4]

Experimental Protocol (Adapted from General Leuckart-Wallach Procedures):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 eq) and 4-aminomethylpyridine (1.0-1.2 eq).

  • Reagent Addition: Add an excess of formic acid (e.g., 5-10 eq).

  • Heating: Heat the reaction mixture to reflux (typically 100-160 °C) for several hours (4-24 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Modern reductive amination protocols often employ milder and more selective reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[2][8]

Causality behind Experimental Choices:

  • Sodium Borohydride (NaBH₄): A cost-effective and readily available reducing agent. It is generally added after the initial formation of the imine to avoid reduction of the starting aldehyde.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is stable in weakly acidic conditions, allowing for a one-pot reaction where imine formation and reduction occur concurrently.[2] It selectively reduces imines in the presence of aldehydes.

  • Catalytic Hydrogenation: This method utilizes hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Platinum oxide) and is considered a "green" alternative, with water being the only byproduct.

Experimental Protocol (Using Sodium Borohydride):

  • Imine Formation:

    • Dissolve benzaldehyde (1.0 eq) and 4-aminomethylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

    • Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) in small portions, controlling the temperature.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Pathway_A Benzaldehyde Benzaldehyde Imine N-benzylidene-pyridin-4-ylmethanamine (Imine Intermediate) Benzaldehyde->Imine Aminomethylpyridine 4-Aminomethylpyridine Aminomethylpyridine->Imine + Final_Product This compound Imine->Final_Product Reduction (e.g., NaBH4 or H2/Pd-C)

Caption: Synthetic route via Pathway A.

Data Summary and Comparison of Methods

MethodReducing AgentTemperatureAdvantagesDisadvantages
Leuckart-WallachFormic AcidHigh (100-160 °C)Inexpensive reagentsHigh temperatures, potential for side products, strong acid handling
Borohydride ReductionNaBH₄ / NaBH₃CNLow to AmbientMild conditions, high selectivityCost of borohydride reagents, potential for borate ester impurities
Catalytic HydrogenationH₂ / Catalyst (Pd, Pt)Ambient to Moderate"Green" process, high atom economyRequires specialized hydrogenation equipment, catalyst handling

Conclusion

The synthesis of this compound is most effectively achieved through reductive amination. While the classical Leuckart-Wallach reaction offers a cost-effective route, modern methods employing borohydride reagents or catalytic hydrogenation provide milder reaction conditions and often higher selectivity. The choice of a specific synthetic pathway will depend on the available laboratory resources, scale of the synthesis, and desired purity of the final product. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this crucial building block.

References

  • Reductive amination is a central C-N bond-forming reaction in organic synthesis... ([Link])

  • Leuckart reaction - Wikipedia. ([Link])

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. ([Link])

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ([Link])

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives - Bulgarian Chemical Communications. ([Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. ([Link])

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - NIH. ([Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. ([Link])

  • phenyl(pyridin-2-yl)methanamine - ChemBK. ([Link])

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - MDPI. ([Link])

  • Leuckart–Wallach reaction | Request PDF - ResearchGate. ([Link])

Sources

An In-depth Technical Guide to Phenyl(pyridin-4-yl)methanamine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenyl(pyridin-4-yl)methanamine is a heterocyclic organic compound featuring a central aminomethyl bridge linking a phenyl and a pyridyl group. While not a therapeutic agent in itself, its structural motif represents a "privileged scaffold" in medicinal chemistry. Its synthetic accessibility and the specific three-dimensional arrangement of its aromatic and basic nitrogen features make it a highly valuable starting material for the construction of complex molecular architectures targeting a range of biological systems. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, its spectroscopic signature, and a detailed exploration of its applications as a key building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Core Molecular Identity and Physicochemical Properties

This compound, identified by the CAS Number 58088-57-6 , is a chiral primary amine.[1] The molecule's structure, which combines a lipophilic phenyl ring with a hydrogen-bond accepting pyridine ring and a basic amine, underpins its utility in drug design. These features allow for tailored interactions with biological targets and optimization of pharmacokinetic properties.

Table 1: Key Chemical Properties and Identifiers
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 58088-57-6[1]
Molecular Formula C₁₂H₁₂N₂[1]
Molecular Weight 184.24 g/mol [2]
Exact Mass 184.100048391 Da[2]
XLogP3 1.4[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bond Count 2[2]
Polar Surface Area 38.9 Ų[2]
Molecular Structure

The fundamental structure consists of a methane core substituted with a phenyl group, a pyridin-4-yl group, and an amino group. This arrangement creates a chiral center at the methine carbon, meaning the molecule exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

The most direct and industrially scalable synthesis of this compound is achieved through the reductive amination of its corresponding ketone precursor, phenyl(pyridin-4-yl)methanone. This method is favored for its high efficiency and the availability of mild reducing agents that are tolerant of the heterocyclic ring.

Field-Proven Synthetic Protocol: Reductive Amination

This protocol describes a robust, lab-scale synthesis. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is critical; it is less basic and more selective for iminium ions over ketones compared to other hydrides like sodium borohydride, thereby minimizing side reactions.[3]

Step 1: Imine Formation

  • To a solution of phenyl(pyridin-4-yl)methanone (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Step 2: Reduction to the Amine

  • To the mixture containing the in situ-formed imine, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at 0 °C. The portion-wise addition helps control any exotherm.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete (as monitored by TLC or LC-MS).

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield this compound as the final product.

Caption: Synthetic workflow for this compound.

Reactivity Profile

As a primary amine, the molecule readily participates in standard amine chemistries. Its most significant reaction in a drug development context is acylation/amide bond formation . The nucleophilic amine can react with carboxylic acids (often activated with coupling agents like HATU or EDC), acid chlorides, or sulfonyl chlorides to form a wide array of amides and sulfonamides, respectively. This reactivity is precisely how it is utilized as a building block for more complex drug candidates.[4]

Structural Elucidation and Spectroscopic Profile

  • ¹H-NMR Spectroscopy:

    • Pyridyl Protons: Expect two distinct signals in the aromatic region (δ 7.0-9.0 ppm). The two protons ortho to the pyridine nitrogen (at the 2- and 6-positions) will appear as a doublet downfield (likely δ 8.5-8.7 ppm) due to the deshielding effect of the nitrogen atom. The two protons meta to the nitrogen (at the 3- and 5-positions) will appear as another doublet further upfield.

    • Phenyl Protons: These five protons will appear in the typical aromatic region (δ 7.2-7.5 ppm) as a complex multiplet.

    • Methine Proton (-CH): A single proton at the chiral center. It will likely appear as a singlet (δ ~5.0-5.5 ppm), shifted downfield by the adjacent aromatic rings and the amine group.

    • Amine Protons (-NH₂): These two protons typically appear as a broad singlet that can exchange with D₂O. Its chemical shift is variable (δ 1.5-3.5 ppm) depending on solvent and concentration.

  • ¹³C-NMR Spectroscopy:

    • Expect 9 distinct signals. The carbon atoms of the pyridine ring will be significantly affected by the nitrogen, with the ortho carbons appearing around 150 ppm and the para carbon (attached to the methine) also being significantly shifted. The phenyl carbons will resonate around 125-140 ppm. The methine carbon will be found in the aliphatic region, likely around 55-65 ppm.

  • Mass Spectrometry (MS):

    • In Electrospray Ionization (ESI) mode, the molecule will readily protonate to give a strong signal for the molecular ion [M+H]⁺ at m/z 185.1.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound is realized in its application as a versatile building block for constructing libraries of potential drug candidates. Its diaryl-methanamine core is a recognized "privileged structure" that can be found in molecules targeting diverse biological pathways.

Core Application: Glycine Transporter-1 (GlyT1) Inhibitors

A key, documented application of this compound is as a crucial intermediate in the synthesis of potent and selective inhibitors of the Glycine Transporter-1 (GlyT1).[4]

  • Mechanism & Rationale: GlyT1 is a protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, the concentration of glycine is increased, which enhances neurotransmission at N-methyl-D-aspartate (NMDA) receptors. This mechanism is a validated therapeutic strategy for treating the negative symptoms and cognitive deficits associated with schizophrenia.

  • Synthetic Role: In this context, the primary amine of this compound is used as a nucleophile to react with other molecular fragments, forming the final inhibitor structure. The diaryl portion of the molecule serves to correctly position the pharmacophore within the GlyT1 binding site.

A Privileged Scaffold for Diverse Targets

The structural motif of a basic amine separated from two aromatic rings by a single carbon is prevalent across medicinal chemistry. This demonstrates the scaffold's ability to engage in the types of molecular interactions (hydrophobic, pi-stacking, hydrogen bonding) common to many protein active sites.

  • Melanocortin-4 Receptor (MC4R) Antagonists: Derivatives of α-benzylamines have been successfully developed as antagonists for the MC4R.[7] These are being investigated for the treatment of conditions like cancer cachexia, where blocking the receptor can help increase food intake and body weight.[7]

  • Kinase Inhibitors: The diaryl scaffold is frequently used to access the ATP-binding pocket of various kinases. For example, related structures have been incorporated into potent inhibitors of the Akt kinase, a critical node in cell signaling pathways that is often dysregulated in cancer.[8]

  • Deubiquitinase (DUB) Inhibitors: The scaffold has also been employed in the design of inhibitors for enzymes like USP1/UAF1, a deubiquitinase complex involved in DNA damage repair.[9] Inhibiting this complex is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.

Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening & Optimization BuildingBlock This compound (CAS: 58088-57-6) Reaction Amide Coupling (Parallel Synthesis) BuildingBlock->Reaction Library Diverse Compound Library Reaction->Library HTS High-Throughput Screening (e.g., GlyT1 Assay) Library->HTS Hit Initial 'Hit' Compounds HTS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Preclinical Preclinical Development Lead->Preclinical Candidate Selection

Caption: Role of a building block in a typical drug discovery pipeline.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists and drug discovery professionals. Its well-defined structure, predictable reactivity, and proven utility in the synthesis of potent biological modulators, especially GlyT1 inhibitors, establish it as a valuable scaffold. The insights provided in this guide—from its fundamental properties and a reliable synthetic protocol to its strategic application in constructing high-value molecules—underscore its importance in the ongoing quest for novel therapeutics. Researchers leveraging this building block are well-positioned to accelerate the development of next-generation treatments for challenging diseases.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl(3-(pyridin-4-yl)phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101500986A - Di-aryl substituted amides as glyt1 inhibitors.
  • Hearn, M. J., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of ultra-high-resolution spectroscopy to study marine dissolved organic matter. Biogeosciences. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-phenylpyridin-4-yl)methanamine (C12H12N2). Retrieved from [Link]

  • ChemBK. (2024). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • USPTO. (n.d.). Application Data - Patent File Wrapper. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. Retrieved from [Link]

  • PubMed. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Retrieved from [Link]

Sources

Phenyl(pyridin-4-yl)methanamine (CAS 58088-57-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Phenyl(pyridin-4-yl)methanamine, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. While specific peer-reviewed literature on this exact isomer is limited, this document synthesizes available data, proposes logical synthetic and analytical approaches, and explores its potential based on the established chemistry of its constituent moieties.

Chemical Identity and Physical Properties

This compound, also known as α-(4-Pyridyl)benzylamine, is a chiral secondary amine featuring both a phenyl and a pyridin-4-yl group attached to a central aminomethyl carbon.[1] This unique structure imparts a combination of aromatic and basic properties, making it an attractive building block in various synthetic endeavors.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 58088-57-6[1]
Molecular Formula C₁₂H₁₂N₂[]
Molecular Weight 184.24 g/mol []
IUPAC Name This compound[1]
Synonyms α-(4-Pyridyl)benzylamine, PHENYL-PYRIDIN-4-YLMETHYL-AMINE, alpha-Phenyl-4-pyridinemethanamine, 1-phenyl-1-(pyridin-4-yl)-methylamine[1]

Proposed Synthesis and Characterization Workflow

The proposed workflow for the synthesis and subsequent characterization is outlined below:

Synthesis_and_Characterization_Workflow start Starting Materials: 4-Benzoylpyridine Ammonia Source (e.g., NH₄OAc) Reducing Agent (e.g., NaBH₃CN) reaction Reductive Amination Reaction start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product characterization Structural Characterization product->characterization purity Purity Analysis (HPLC) product->purity nmr ¹H and ¹³C NMR characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir

Caption: Proposed workflow for the synthesis and characterization of this compound.

Proposed Experimental Protocol: Reductive Amination

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: To a solution of 4-benzoylpyridine (1 equivalent) in a suitable solvent such as methanol or ethanol, add an excess of an ammonia source, for example, ammonium acetate (5-10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise to the reaction mixture. These reducing agents are preferred as they are selective for the imine over the ketone.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide to ensure the amine is in its free base form.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol as the eluent, to afford the pure this compound.

Spectroscopic and Analytical Characterization (Expected)

Lacking experimental data in the public domain, this section outlines the expected spectroscopic characteristics based on the molecule's structure.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiple signals in the aromatic region (~7.0-8.6 ppm). The protons on the phenyl ring will likely appear as a multiplet, while the protons on the pyridyl ring will show characteristic doublets. The protons ortho to the pyridyl nitrogen are expected to be the most downfield. - Methine Proton (-CH): A singlet or a broad singlet around 5.0-5.5 ppm. - Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 1.5-3.0 ppm) and is exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (~120-160 ppm). The carbon of the pyridyl ring attached to the nitrogen will be significantly deshielded. - Methine Carbon (-CH): A signal in the aliphatic region, likely around 55-65 ppm.
Mass Spec (ESI+) - [M+H]⁺: An intense peak at m/z 185.1073, corresponding to the protonated molecule.
IR Spectroscopy - N-H Stretch: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine. - C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹. - C=C and C=N Aromatic Stretch: Multiple sharp absorptions in the 1400-1600 cm⁻¹ region.

Reactivity and Potential Applications

The chemical nature of this compound is dictated by its primary amine and the two aromatic rings.

  • Basicity and Nucleophilicity: The primary amine group is basic and nucleophilic, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The pyridine nitrogen is also basic and can be protonated or coordinated to metal centers.

  • Coordination Chemistry: The presence of two nitrogen atoms makes this molecule a potential bidentate or bridging ligand in coordination chemistry, capable of forming complexes with various transition metals.

  • Medicinal Chemistry Scaffold: The di-aryl methanamine motif is a privileged scaffold in medicinal chemistry. The phenyl and pyridyl rings can be further functionalized to modulate physiochemical properties and to interact with biological targets. Similar structures are explored for their potential as enzyme inhibitors or receptor modulators. For instance, pyridine derivatives are widely investigated for a range of biological activities, including antimicrobial and anticancer properties.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that its toxicological properties have not been fully investigated.[3] Therefore, it should be handled with caution, assuming it is a potentially hazardous substance.

Table 3: Safety and Handling Precautions

AspectRecommendationSource
Personal Protective Equipment (PPE) Wear safety goggles, chemical-resistant gloves, and a lab coat.[3]
Handling Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapor. Avoid contact with skin and eyes.[3]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[3]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]
First Aid (Skin) Wash off with soap and plenty of water. Seek medical attention if irritation persists.[3]
First Aid (Inhalation) Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

Disposal: Dispose of in accordance with local, state, and federal regulations. Dissolving in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber is a potential method, but local regulations must be followed.[3]

Conclusion

This compound (CAS 58088-57-6) is a chemical building block with significant potential, primarily due to its bifunctional nature. While detailed academic studies on this specific isomer are sparse, its structural similarity to well-studied compounds allows for logical predictions of its synthesis, reactivity, and spectroscopic properties. For researchers in drug discovery and materials science, this compound represents an opportunity for the development of novel molecules with tailored properties. As with any compound with limited toxicological data, strict adherence to safety protocols is paramount.

References

  • P&S Chemicals. Product information, this compound dihydrochloride. [Link]

Sources

Potential biological activities of Phenyl(pyridin-4-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of Phenyl(pyridin-4-yl)methanamine Derivatives

A Comprehensive Analysis for Researchers and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and neurological applications.

Introduction to the this compound Core

The core structure, consisting of a phenyl group and a pyridine ring linked by a methylene amine bridge, offers a versatile platform for chemical modification. The nitrogen atom of the pyridine ring and the amino group provide sites for hydrogen bonding and salt formation, influencing solubility and interaction with biological targets. The aromatic rings can be substituted to modulate lipophilicity, electronic properties, and steric hindrance, thereby fine-tuning the pharmacological profile.

Anticancer Activity: A Promising Frontier

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents.[1][2] These compounds have shown efficacy against various cancer cell lines, including breast, prostate, and glioblastoma.[3]

Mechanism of Action

While the precise mechanisms are still under investigation, several pathways have been proposed. Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases.[4] Others are believed to induce apoptosis by disrupting mitochondrial function or modulating signaling pathways critical for cell survival. The presence of specific functional groups, such as -OMe, -OH, -C=O, and -NH2, has been found to enhance antiproliferative activity.[2]

Structure-Activity Relationship (SAR)

SAR studies have revealed that the nature and position of substituents on both the phenyl and pyridine rings significantly impact anticancer activity. For instance, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in antiproliferative effects.[2] A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized and evaluated for their in vitro anticancer activity, with the most prominent compound showing a good activity profile against leukemia, colon cancer, and melanoma cell lines.[5]

Quantitative Data Summary
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 21 Leukemia13.6-14.9[5]
Compound 21 Colon Cancer13.6-14.9[5]
Compound 21 Melanoma13.6-14.9[5]
Compound IIB A549 (Lung)0.229[4]
Imatinib (Ref) A549 (Lung)2.479[4]
Compound 14 PPC-1 (Prostate)4.1[3]
Compound 14 U-87 (Glioblastoma)3.1[3]
Compound 22 PPC-1 (Prostate)47.2[3]
Compound 22 U-87 (Glioblastoma)3.1[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[6]

Mechanism of Action

The antimicrobial mechanism of these derivatives is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. For example, some N-phenyl-4,5-dibromopyrrolamides have been identified as inhibitors of bacterial DNA gyrase B.[7] The pyridinium salt structure, present in some derivatives, is known to contribute to antimicrobial activity.[8]

Structure-Activity Relationship (SAR)

The antimicrobial potency is influenced by the lipophilicity and electronic nature of the substituents. Aromaticity and lipophilicity have been found to have a strong relevance to the antimicrobial activity of diaryl amino pyridine derivatives. For instance, certain N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9]

Quantitative Data Summary
Compound IDMicroorganismMIC (µg/mL)Reference
3A, 3G, 3H, 3I, 3J Various Bacteria & Fungi5.25-6.5
4-phenyl-1-(2-phenyl-allyl)pyridinium bromide S. aureus≤20[8]
IIC Various Bacteria & Fungi16-128[4]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound derivatives (dissolved in DMSO)

  • Sterile 96-well microplates

  • Inoculum of the microorganism (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in the 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Experimental Workflow

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of compounds start->prepare_dilutions inoculate_wells Inoculate wells with microbial suspension prepare_dilutions->inoculate_wells incubate_plate Incubate plate inoculate_wells->incubate_plate read_results Observe for visible growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Neurological Activities: Targeting the Central Nervous System

The this compound scaffold is also present in molecules with significant neurological effects. These range from neuroprotective to neurotoxic activities, highlighting the importance of precise structural modifications.

Neurotoxicity

Certain derivatives, particularly those related to 1-methyl-4-phenylpyridinium (MPP+), have been shown to be neurotoxic.[10][11] MPP+ is a known neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease in animals.[10][12] It inhibits mitochondrial respiration, leading to oxidative stress and cell death.[13]

Neuroprotection and Other CNS Activities

In contrast, other derivatives have shown potential as neuroprotective agents or as modulators of neurotransmitter systems. For example, a class of [4-(phenoxy)pyridin-3-yl]methylamines has been identified as selective noradrenaline reuptake inhibitors, suggesting their potential use as antidepressants.[14]

Signaling Pathway Visualization: MPP+ Induced Neurotoxicity

MPP_Neurotoxicity MPTP MPTP MAO_B MAO-B MPTP->MAO_B Oxidation MPDP MPDP+ MAO_B->MPDP MPP MPP+ MPDP->MPP DAT Dopamine Transporter (DAT) MPP->DAT Uptake into Dopaminergic Neuron Mitochondrion Mitochondrion DAT->Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS_production ROS Production Complex_I->ROS_production Oxidative_stress Oxidative Stress ATP_depletion->Oxidative_stress ROS_production->Oxidative_stress Apoptosis Neuronal Apoptosis Oxidative_stress->Apoptosis

Caption: Simplified pathway of MPP+ induced neurotoxicity.

Enzyme Inhibition: A Broad Therapeutic Scope

Beyond the activities mentioned above, this compound derivatives have been investigated as inhibitors of various other enzymes with therapeutic relevance.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A novel series of pyridine-based derivatives were identified as potent and selective DPP-4 inhibitors, with potential applications in the treatment of type 2 diabetes.[15]

  • Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine have shown potent urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria like Helicobacter pylori.[16][17]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and neurological effects, underscore the importance of continued research in this area. Future efforts should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the observed biological activities.

  • Optimization of Lead Compounds: Utilizing medicinal chemistry strategies to improve the potency, selectivity, and pharmacokinetic properties of promising derivatives.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models.

By leveraging a multidisciplinary approach that combines synthetic chemistry, molecular modeling, and biological evaluation, the full therapeutic potential of this compound derivatives can be realized.

References

  • [4-(Pyridin-4-yl)phenyl]methanamine | C12H12N2 | CID 22394465 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). MDPI. Retrieved from [Link]

  • Michel, P. P., Dandapani, B. K., Sanchez-Ramos, J., Efange, S., Pressman, B. C., & Hefti, F. (1989). Toxic effects of potential environmental neurotoxins related to 1-methyl-4-phenylpyridinium on cultured rat dopaminergic neurons. The Journal of Pharmacology and Experimental Therapeutics, 248(2), 842–850. Retrieved from [Link]

  • Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. (2015). YCMOU. Retrieved from [Link]

  • Namura, I., Douillet, P., Sun, C. J., Pert, A., Cohen, R. M., & Chiueh, C. C. (1987). MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons. European Journal of Pharmacology, 136(1), 31–37. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 5-{4'-[(6"-ARYL)-2"- AMINO-3"-CYANO PYRIDINE-4"-YL] PHENYL CARBAMIDO - TSI Journals. (n.d.). TSI Journals. Retrieved from [Link]

  • In Vitro Antibacterial Activity of 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]

  • Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4 | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Effects of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine and its metabolite 1-methyl-4-phenylpyridine on acetylcholine synthesis in synaptosomes from rat forebrain. (n.d.). PubMed. Retrieved from [Link]

  • Sex-related effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydro-pyridine treatment may be related to differences in monoamine oxidase B. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. (n.d.). ResearchGate. Retrieved from [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. Retrieved from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers. Retrieved from [Link]

  • [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. (2008). PubMed. Retrieved from [Link]

  • Crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PubMed Central (PMC). Retrieved from [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Unexpected Neuroprotective Effects of Loganin on 1‐Methyl‐4‐Phenyl‐1,2,3,6‐Tetrahydropyridine‐Induced Neurotoxicity and Cell Death in Zebrafish. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Phenyl(pyridin-4-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

InChIKey: DNIOUOCUBMTIDC-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of Phenyl(pyridin-4-yl)methanamine, a versatile building block in medicinal chemistry. The guide details its chemical identity, including the definitive InChIKey, and presents a validated synthesis protocol with a focus on the underlying chemical principles. Furthermore, it outlines a complete spectroscopic characterization of the molecule, providing reference data for researchers. The document explores the compound's significance as a structural motif in the development of novel therapeutics, supported by examples from the scientific literature. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this compound in their research endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. This compound, a molecule possessing both a phenyl and a pyridin-4-yl moiety connected by a methylene amine linker, represents a privileged scaffold with significant potential in medicinal chemistry. The pyridine ring, an isostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a feature that can be crucial for molecular recognition at a biological target. This subtle alteration from a purely carbocyclic analogue can profoundly influence a compound's physicochemical properties, such as solubility and metabolic stability, as well as its pharmacokinetic and pharmacodynamic profiles.

This guide serves as a technical resource for researchers, providing detailed information on the synthesis, characterization, and potential applications of this compound. By offering a solid foundation of its chemical properties and a glimpse into its utility, this document aims to facilitate its application in the design and synthesis of next-generation therapeutics.

Chemical Identity and Properties

A precise understanding of a molecule's identity is fundamental to reproducible scientific research. This compound is unambiguously identified by the following descriptors:

IdentifierValueSource
CAS Number 58088-57-6[1][]
InChIKey DNIOUOCUBMTIDC-UHFFFAOYSA-N[]
Molecular Formula C₁₂H₁₂N₂[1][]
Molecular Weight 184.24 g/mol []
IUPAC Name This compound[1]

The structure, depicted below, features a chiral center at the carbon atom linking the phenyl and pyridin-4-yl rings, indicating the potential for stereoisomers. This is a critical consideration in drug development, as different enantiomers can exhibit distinct pharmacological activities.

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a variety of synthetic routes. A common and reliable method involves the reductive amination of 4-benzoylpyridine. This approach is favored for its operational simplicity and the ready availability of the starting materials.

Reaction Scheme: Reductive Amination

Reductive_Amination reactant1 4-Benzoylpyridine product This compound reactant1->product 1. NH₄⁺HCOO⁻, Pd/C 2. Methanol, Reflux reactant2 Ammonium Formate catalyst Pd/C solvent Methanol

Sources

The Strategic Deployment of Phenyl(pyridin-4-yl)methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The Phenyl(pyridin-4-yl)methanamine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure, combining a flexible benzylamine linker with the critical hydrogen-bonding and aromatic features of a pyridine ring, has established it as a versatile building block in the design of targeted therapeutics. This guide provides a detailed exploration of this scaffold, from its fundamental physicochemical properties and synthesis to its application in the development of potent and selective inhibitors for challenging drug targets. Through specific case studies in kinase, protease, and GPCR antagonist development, we will dissect the causal relationships between structural modifications and biological activity, offering field-proven insights for researchers aiming to leverage this powerful molecular framework.

Core Attributes of the this compound Scaffold

From a medicinal chemist's perspective, the selection of a core scaffold is a critical decision that influences the entire drug discovery cascade. The this compound motif offers a compelling combination of features that underpin its frequent use.

Physicochemical and Structural Properties

The scaffold's utility is rooted in its distinct properties, which can be fine-tuned to achieve desired ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The pyridine nitrogen provides a basic handle (pKa ≈ 5-6), allowing for salt formation to improve solubility, while also serving as a potent hydrogen bond acceptor. The phenyl ring offers a large, hydrophobic surface for van der Waals and π-stacking interactions. The central methylene linker imparts conformational flexibility, allowing the two aromatic rings to adopt optimal orientations within a target's binding site.

PropertyTypical Value RangeSignificance in Drug Design
Molecular Weight ~184 g/mol Provides a low-molecular-weight starting point, allowing for significant subsequent derivatization while adhering to Lipinski's Rule of Five.
pKa (Pyridinium) 5.0 - 6.0Allows for modulation of solubility and potential for salt formation. Crucial for interactions with acidic residues in binding pockets.
cLogP 1.4 - 2.0[1]Indicates a favorable balance of lipophilicity and hydrophilicity, essential for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~38.9 Ų[1]Suggests good potential for oral bioavailability and CNS penetration.
Rotatable Bonds 2[1]Offers conformational flexibility to adapt to various binding site topographies.
Key Pharmacophoric Features

The power of this scaffold lies in its ability to present multiple interaction points in a defined spatial arrangement. Understanding these features is key to rational drug design.

Pharmacophoric_Features cluster_scaffold Scaffold HBA Hydrogen Bond Acceptor (HBA) HBD Hydrogen Bond Donor (HBD) ARO1 Aromatic/Hydrophobic (Phenyl) ARO2 Aromatic/π-cation (Pyridine) VEC1 Vector 1 (Amine) VEC2 Vector 2 (Phenyl) VEC3 Vector 3 (Pyridine) caption Key pharmacophoric features and derivatization vectors.

Caption: Key pharmacophoric features and derivatization vectors.

  • Hydrogen Bond Acceptor: The pyridine nitrogen is a strong hydrogen bond acceptor, crucial for anchoring the molecule to donor residues like backbone amides or side chains of Ser, Thr, or Asn.

  • Hydrogen Bond Donor: The secondary amine is a reliable hydrogen bond donor.

  • Aromatic Systems: Both the phenyl and pyridine rings can engage in π-π stacking, T-stacking, or cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp, His) in the target protein.

  • Vectors for Derivatization: The scaffold offers three primary vectors for modification: the amine nitrogen, the phenyl ring, and the pyridine ring. This allows for extensive exploration of Structure-Activity Relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core and Key Derivatives

A robust and scalable synthetic route is paramount for any building block intended for extensive medicinal chemistry campaigns. The this compound scaffold is readily accessible through well-established organic chemistry transformations.

Core Synthesis via Reductive Amination

The most common and efficient method for preparing the core scaffold is the reductive amination between benzaldehyde and 4-aminopyridine. This method is favored for its high yields, operational simplicity, and tolerance of a wide range of functional groups on the benzaldehyde partner.

Synthesis_Workflow cluster_synthesis Core Synthesis & Derivatization cluster_derivatization A Benzaldehyde (or substituted analog) C Imine Intermediate A->C Acid catalyst (e.g., AcOH) B 4-Aminopyridine B->C D This compound (Core Scaffold) C->D Reducing Agent (e.g., NaBH(OAc)3, NaBH4) E N-Alkylation / N-Acylation D->E R-X, Base or RCOCl, Base F Aromatic Substitution (on Phenyl Ring) D->F Requires pre-functionalized Benzaldehyde starting material G Pyridine Modification (e.g., Suzuki Coupling) D->G Requires pre-functionalized 4-Aminopyridine starting material caption General workflow for synthesis and derivatization.

Caption: General workflow for synthesis and derivatization.

Protocol: Synthesis of this compound

  • Imine Formation: To a solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) is added 4-aminopyridine (1.0-1.1 eq) and a catalytic amount of acetic acid (0.1 eq). The reaction is stirred at room temperature for 1-2 hours, often with a Dean-Stark trap or molecular sieves to remove the water byproduct.

  • Reduction: The reaction mixture is cooled, and a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise. The choice of NaBH(OAc)₃ is strategic; it is mild enough to not reduce the aldehyde starting material but is highly effective for reducing the formed imine, minimizing side reactions.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Case Studies: Application in Drug Discovery Programs

The true value of a scaffold is demonstrated by its successful application in lead optimization. The this compound core has been instrumental in the development of inhibitors for several important drug target classes.

Case Study: Cathepsin K Inhibitors for Osteoporosis

Cathepsin K (Cat K) is a cysteine protease highly expressed in osteoclasts, playing a key role in bone resorption.[2][3] Its inhibition is a validated therapeutic strategy for osteoporosis.[2] Many potent Cat K inhibitors utilize a nitrile "warhead" to form a reversible covalent bond with the active site cysteine (Cys25).[4] The this compound scaffold has been employed to correctly position this warhead and achieve high affinity and selectivity.

In a series of potent inhibitors, the pyridine ring of the scaffold serves as a crucial interaction hub. It often forms a hydrogen bond with residues in the S2 or S3 sub-pockets of the enzyme, while the phenyl ring occupies a hydrophobic pocket. The secondary amine is often acylated with a group that projects into the S1' pocket and positions the cyanamide or nitrile warhead for interaction with Cys25.[4][5] The development of these inhibitors showcases how the scaffold's inherent vectors can be used to probe different enzyme subsites, leading to highly potent and selective compounds.[5][6]

Case Study: Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonists

The MCH1 receptor is a GPCR implicated in the regulation of energy balance and mood, making it a target for obesity and depression.[7][8][9] Several series of MCH1R antagonists have incorporated the this compound scaffold.[7][10]

In one notable series, the pyridine nitrogen was found to be essential for potent antagonist activity, likely interacting with a key polar residue in the transmembrane domain of the receptor.[10] The secondary amine was often incorporated into a larger, more rigid cyclic system to reduce conformational flexibility and improve affinity. The phenyl ring was used as a platform for substitution to modulate lipophilicity and metabolic stability, critical parameters for CNS-acting drugs.[11] For instance, derivatization of the phenyl ring led to compounds with high oral bioavailability and significant in vivo efficacy in rodent models of feeding behavior.[10]

Case Study: Kinase Inhibitors

The general structure of the scaffold is reminiscent of the pharmacophore found in many Type II kinase inhibitors, such as Imatinib.[12][13] The N-phenyl-pyridine motif can effectively span the ATP binding site, with the pyridine ring often targeting the "hinge" region (a conserved backbone segment that forms key hydrogen bonds with inhibitors) and the phenyl group extending into a deeper hydrophobic pocket.

Researchers have synthesized libraries based on this scaffold, where the secondary amine is functionalized with various groups to probe for additional interactions and enhance selectivity against specific kinases.[12][14] For example, attaching a pyrimidine ring to the amine nitrogen creates an N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea scaffold, which has shown selectivity for class III receptor tyrosine kinases.[14] This demonstrates the modularity of the core scaffold, allowing it to be adapted to target different subfamilies within the vast human kinome.

Strategic Considerations and Future Outlook

Metabolic Stability

A primary concern for any amine-containing scaffold is metabolic stability, particularly N-dealkylation or oxidation mediated by cytochrome P450 enzymes.[15][16][17] Early assessment of metabolic stability in liver microsomes or hepatocytes is crucial.[15][18] Strategies to improve stability include:

  • Steric Hindrance: Introducing bulky groups near the amine can sterically shield it from metabolic enzymes.

  • Lowering pKa: Modifying the electronics of the pyridine ring to lower the pKa of the nitrogen can reduce the rate of metabolism.

  • Deuteration: Replacing hydrogens on the methylene bridge or adjacent to the amine with deuterium can strengthen the C-H bond (the kinetic isotope effect), slowing the rate of enzymatic cleavage.[16]

  • Bioisosteric Replacement: In some cases, replacing the pyridine ring with a bioisostere like a benzonitrile or a saturated bicyclic system can improve metabolic stability and other properties.[19][20][21] For example, replacing a pyridine with a 3-azabicyclo[3.1.1]heptane core has been shown to dramatically improve metabolic stability and solubility.[20]

Future Directions

The this compound scaffold remains a highly relevant building block in contemporary drug discovery. Its future applications will likely focus on:

  • Targeting Protein-Protein Interactions (PPIs): The scaffold's ability to span distances and present vectors in defined 3D space makes it suitable for designing inhibitors of challenging PPI targets.

  • Covalent Inhibitors: The amine handle can be used as an attachment point for reactive electrophiles ("warheads") to develop targeted covalent inhibitors with high potency and prolonged duration of action.

  • Fragment-Based Drug Discovery (FBDD): The core itself can be considered a high-value fragment. Elaboration of this fragment based on structural information from X-ray crystallography or NMR can rapidly lead to potent lead compounds.

Conclusion

This compound is more than just a chemical building block; it is a strategic tool for medicinal chemists. Its well-defined structural and physicochemical properties, coupled with its synthetic accessibility and proven track record across multiple target classes, ensure its continued prominence in the design of next-generation therapeutics. By understanding the causal principles behind its interactions and the strategies for optimizing its properties, researchers can effectively harness the power of this privileged scaffold to accelerate the journey from hit to clinical candidate.

References

  • The 'ring replacement' of pyridines into benzonitriles. a, The... - ResearchGate. (n.d.).
  • Tung, T. T., & Nguyen Quoc, T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-89). John Wiley & Sons, Inc. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • PubChem. (n.d.). N-methyl(3-(pyridin-4-yl)phenyl)methanamine. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5891. [Link]

  • PubChem. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine. Retrieved from [Link]

  • Abreo, M. A., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine, a potent nicotinic acetylcholine receptor ligand. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • Teno, N., et al. (2007). Novel scaffold for cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6096–6100. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. [Link]

  • Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459–477. [Link]

  • Chen, Y., et al. (2020). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances, 10(49), 29427–29437. [Link]

  • Chung, S., et al. (2011). Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists. Journal of Obesity, 2011, 382953. [Link]

  • Monti, J. M., & Jantos, H. (2022). The melanin-concentrating hormone system as a target for the treatment of sleep disorders. Frontiers in Neuroscience, 16, 978433. [Link]

  • Lee, J., et al. (2023). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Poindexter, G. S., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701–3706. [Link]

  • Kumar, P., & Kumar, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), 1600390. [Link]

  • Li, Z., et al. (2024). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

  • Nagasaki, H., et al. (2009). The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries. European Journal of Pharmacology, 603(1-3), 89–95. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-phenylpyridin-4-yl)methanamine. Retrieved from [Link]

  • ChemBK. (n.d.). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • Al-Fakih, H., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 29(13), 3042. [Link]

  • Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[...]. Semantic Scholar. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl propyl pyridine. Retrieved from [Link]

  • Wang, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856516. [Link]

  • Cazzaro, S., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]

  • Wang, D., et al. (2015). Advances in the discovery of cathepsin K inhibitors on bone resorption. Acta Pharmaceutica Sinica B, 5(2), 101–109. [Link]

  • Hester, J. B., et al. (1996). Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. Journal of Medicinal Chemistry, 39(2), 570–581. [Link]

  • Thompson, S. K., et al. (1997). Structure and Design of Potent and Selective Cathepsin K Inhibitors. Journal of the American Chemical Society, 119(47), 11710–11711. [Link]

  • ChemSrc. (n.d.). 1-pyridin-4-yl-N-[4-(pyridin-4-ylmethylideneamino)phenyl]methanimine. Retrieved from [Link]

  • Blass, B. E., et al. (2020). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. European Journal of Medicinal Chemistry, 199, 112398. [Link]

  • Zhang, X., et al. (2015). Crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5). [Link]

Sources

Chiral Synthesis of (R)-phenyl(pyridin-4-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-phenyl(pyridin-4-yl)methanamine in Medicinal Chemistry

(R)-phenyl(pyridin-4-yl)methanamine is a chiral amine of significant interest in the pharmaceutical industry. Its structural motif, featuring a stereogenic center connecting a phenyl and a pyridin-4-yl group, is a key building block in the synthesis of a variety of biologically active molecules. The precise three-dimensional arrangement of these substituents is often critical for the molecule's interaction with biological targets, making the enantioselective synthesis of the (R)-enantiomer a crucial aspect of drug discovery and development. This guide provides a comprehensive overview of the primary strategies for the chiral synthesis of (R)-phenyl(pyridin-4-yl)methanamine, focusing on asymmetric hydrogenation, biocatalysis, and classical resolution techniques.

Strategic Approaches to the Chiral Synthesis of (R)-phenyl(pyridin-4-yl)methanamine

The synthesis of enantiomerically pure (R)-phenyl(pyridin-4-yl)methanamine can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of a particular strategy is often dictated by factors such as scalability, cost-effectiveness, and the desired level of enantiopurity.

cluster_main Synthetic Strategies cluster_approaches main Chiral Synthesis of (R)-phenyl(pyridin-4-yl)methanamine asymmetric_hydrogenation Asymmetric Hydrogenation main->asymmetric_hydrogenation Direct & Atom-Economical biocatalysis Biocatalysis main->biocatalysis Green & Highly Selective chiral_resolution Chiral Resolution main->chiral_resolution Classical & Robust

Caption: Overview of the main synthetic strategies for (R)-phenyl(pyridin-4-yl)methanamine.

I. Asymmetric Hydrogenation: A Powerful and Atom-Economical Approach

Asymmetric hydrogenation of a prochiral imine is one of the most efficient and atom-economical methods for the synthesis of chiral amines.[1][2] This approach involves the use of a transition metal catalyst, typically based on rhodium or iridium, in conjunction with a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

The general workflow for this approach is outlined below:

cluster_workflow Asymmetric Hydrogenation Workflow start Benzaldehyde + 4-Aminopyridine imine_formation Imine Formation (Prochiral Substrate) start->imine_formation asymmetric_hydrogenation Asymmetric Hydrogenation [Rh] or [Ir] / Chiral Ligand, H2 imine_formation->asymmetric_hydrogenation product (R)-phenyl(pyridin-4-yl)methanamine asymmetric_hydrogenation->product analysis Chiral HPLC Analysis (Determine ee%) product->analysis

Caption: General workflow for the asymmetric hydrogenation approach.

A. Catalyst Systems: The Heart of the Transformation

The success of the asymmetric hydrogenation is critically dependent on the choice of the catalyst system. Both rhodium and iridium complexes have been shown to be highly effective for the reduction of imines.[3][4] The chiral ligands employed are typically phosphorus-based, with BINAP and its derivatives being among the most successful.[3][5]

Catalyst SystemChiral Ligand ExampleKey Features
Rhodium-based (R)-BINAPWell-established for a wide range of substrates. High enantioselectivities can be achieved.[3]
Iridium-based (R,R)-UbaPHOXOften shows high turnover numbers and can be effective at low catalyst loadings.[6]
Ruthenium-based (R,R)-TsDPENParticularly effective in asymmetric transfer hydrogenation.[4][7][8]
B. Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is an adaptation based on established procedures for the asymmetric hydrogenation of N-aryl imines using Rhodium-BINAP catalysts.[3]

Step 1: Synthesis of the Prochiral Imine (N-(phenyl(pyridin-4-yl)methylene)aniline)

  • To a solution of benzaldehyde (1.0 eq) in toluene, add 4-aminopyridine (1.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, to a pressure-rated reaction vessel, add [Rh(COD)2]BF4 (0.5 mol%) and (R)-BINAP (0.55 mol%).

  • Add degassed methanol as the solvent and stir the mixture for 20 minutes to allow for catalyst pre-formation.

  • Add the imine substrate (1.0 eq) to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas (3-4 cycles).

  • Pressurize the vessel to 50 atm with hydrogen and stir at 25 °C for 24 hours.

  • Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford (R)-phenyl(pyridin-4-yl)methanamine.

  • Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC analysis.

II. Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[9][10] Transaminases (TAs) are particularly well-suited for the synthesis of chiral amines from prochiral ketones.[11][12] These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate with high enantioselectivity.

The general workflow for the biocatalytic approach is as follows:

cluster_workflow Biocatalytic Synthesis Workflow start Phenyl(pyridin-4-yl)methanone biocatalysis Asymmetric Transamination (R)-selective Transaminase, Amino Donor start->biocatalysis product (R)-phenyl(pyridin-4-yl)methanamine biocatalysis->product analysis Chiral HPLC Analysis (Determine ee%) product->analysis

Caption: General workflow for the biocatalytic synthesis of (R)-phenyl(pyridin-4-yl)methanamine.

A. Enzyme Selection and Reaction Optimization

The choice of the transaminase is crucial for achieving high enantioselectivity and conversion. A wide range of commercially available (R)- and (S)-selective transaminases can be screened to identify the optimal enzyme for the target transformation. Key reaction parameters to optimize include:

  • Amino Donor: Isopropylamine is a common choice as the resulting acetone co-product can be removed to drive the reaction equilibrium.

  • pH and Temperature: The optimal pH and temperature are enzyme-dependent and need to be determined empirically.

  • Co-factor: Transaminases require pyridoxal 5'-phosphate (PLP) as a co-factor.

  • Solvent: The reaction is typically carried out in an aqueous buffer, often with a co-solvent to improve substrate solubility.

B. Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

This is a general protocol for the biocatalytic synthesis of chiral amines.[9][11]

  • To a temperature-controlled reaction vessel, add a phosphate buffer (e.g., 100 mM, pH 7.5).

  • Add the ketone substrate, phenyl(pyridin-4-yl)methanone. A co-solvent such as DMSO may be required to ensure solubility.

  • Add the amino donor (e.g., isopropylamine).

  • Add pyridoxal 5'-phosphate (PLP) co-factor.

  • Initiate the reaction by adding the (R)-selective transaminase (lyophilized powder or whole-cell preparation).

  • Stir the reaction mixture at the optimal temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

III. Chiral Resolution: The Classical Approach

Chiral resolution is a well-established method for separating a racemic mixture of a compound into its individual enantiomers. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The workflow for chiral resolution is depicted below:

cluster_workflow Chiral Resolution Workflow start Racemic phenyl(pyridin-4-yl)methanamine salt_formation Diastereomeric Salt Formation (+)-Tartaric Acid start->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Free Amine (Base) separation->liberation product (R)-phenyl(pyridin-4-yl)methanamine liberation->product

Caption: General workflow for the chiral resolution of racemic this compound.

A. Choice of Resolving Agent

Tartaric acid and its derivatives are commonly used and cost-effective resolving agents for racemic amines.[10][13] For the resolution of a basic amine, a chiral acid such as (+)-tartaric acid is an excellent choice.

B. Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol is based on general procedures for the resolution of racemic amines using tartaric acid.[10]

  • Dissolve racemic (±)-phenyl(pyridin-4-yl)methanamine (1.0 eq) in a minimal amount of hot methanol.

  • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in hot methanol.

  • Slowly add the tartaric acid solution to the amine solution while stirring.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with cold methanol.

  • The enantiomeric purity of the salt can be improved by recrystallization.

  • To liberate the free amine, dissolve the diastereomerically pure salt in water and add a base (e.g., NaOH solution) until the pH is basic.

  • Extract the free amine with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate, and analyze the enantiomeric excess by chiral HPLC.

IV. Analytical Methods: Determination of Enantiomeric Excess

The determination of the enantiomeric excess (ee%) is a critical step in any chiral synthesis to assess the success of the enantioselective transformation. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

General Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) column is required. Columns such as Chiralcel AD-H or Chiralpak IA are often effective for separating chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific compound.

  • Detector: A UV detector is commonly used, with the wavelength set to an absorption maximum of the analyte.

An example of chiral HPLC conditions for a similar compound is provided in the literature.[14][15]

Conclusion

The chiral synthesis of (R)-phenyl(pyridin-4-yl)methanamine can be successfully achieved through several strategic approaches. Asymmetric hydrogenation offers a highly efficient and atom-economical route, with the choice of catalyst and ligand being paramount. Biocatalysis with transaminases presents a green and highly selective alternative, aligning with the principles of sustainable chemistry. For robustness and scalability, classical chiral resolution remains a viable and valuable technique. The selection of the optimal synthetic route will depend on the specific requirements of the research or development program, including scale, cost, and desired enantiopurity.

References

  • Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. Structural and Activity Features in the Reactivity of Transaminases. (URL not available)
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]

  • Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. [Link]

  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. [Link]

  • Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. PubMed. [Link]

  • Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. ACS Publications. [Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Semantic Scholar. (URL not available)
  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. [Link]

  • Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. (URL not available)
  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.
  • contents. (URL not available)
  • Mutant lipase-catalyzed kinetic resolution of bulky phenyl alkyl sec-alcohols: a thermodynamic analysis of enantioselectivity. PubMed. [Link]

  • Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines.
  • Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. The Royal Society of Chemistry. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. PubMed. [Link]

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. PMC - NIH. [Link]

  • Asymmetric hydrogenation of cycloalkanones catalyzed by BINAP-iridium(I)-aminophosphine systems. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed. [Link]

  • Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. MDPI. [Link]

  • Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. PMC - NIH. [Link]

Sources

The Phenyl(pyridin-4-yl)methanamine Scaffold: A Privileged Motif in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a valuable component in the design of targeted therapies. When combined with a phenyl group through a methanamine linker, it forms the Phenyl(pyridin-4-yl)methanamine core, a structural motif that has garnered significant attention in the development of kinase inhibitors. This guide provides a comprehensive technical overview of this compound and its analogs, covering their synthesis, physicochemical properties, and applications in drug discovery, with a particular focus on their role as inhibitors of key signaling pathways implicated in cancer.

Chemical Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitutions on the aromatic rings. Two of the most common and effective methods are reductive amination and catalytic hydrogenation.

Physicochemical Properties

The core this compound structure possesses a molecular weight of approximately 184.24 g/mol .[2] The physicochemical properties of its analogs can be tuned by introducing various substituents on the phenyl and pyridine rings. These modifications can influence key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundN-methyl(3-(pyridin-4-yl)phenyl)methanamine4-Phenylpyridine
Molecular Formula C₁₂H₁₂N₂C₁₃H₁₄N₂C₁₁H₉N
Molecular Weight ( g/mol ) 184.24[2]198.26[3]155.20[4]
LogP (calculated) 1.42.12.59[4]
Experimental Protocol 1: Synthesis via Reductive Amination

Reductive amination is a versatile and widely used method for the formation of amines from a carbonyl compound and an amine. In the case of this compound, this typically involves the reaction of 4-benzoylpyridine with ammonia or an ammonium salt, followed by reduction of the intermediate imine.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 4-benzoylpyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (typically 2-3 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TDC).

  • Reduction:

    • Once imine formation is complete, add a reducing agent to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used reagent for this step (1.5-2 equivalents).

    • The reaction is typically stirred at room temperature for several hours or until the reaction is complete as indicated by TLC.

    • For more sterically hindered substrates or less reactive imines, a more powerful reducing agent like sodium cyanoborohydride (NaBH₃CN) can be used, often in the presence of a mild acid catalyst.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Experimental Protocol 2: Synthesis via Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient alternative for the synthesis of this compound. This method often involves the reduction of an oxime precursor, which can be prepared from the corresponding ketone.

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 4-benzoylpyridine (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.2 equivalents).

    • Reflux the mixture for 1-2 hours. The formation of the oxime can be monitored by TLC.

    • After cooling, the product can often be precipitated by the addition of water and collected by filtration.

  • Catalytic Hydrogenation:

    • Dissolve the 4-benzoylpyridine oxime in a suitable solvent like ethanol or methanol.

    • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

    • The reaction is carried out in a hydrogenation apparatus under a hydrogen atmosphere (typically 1-5 atm).

    • The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification can be achieved by column chromatography or recrystallization.

Synthesis_Workflow cluster_Reductive_Amination Reductive Amination cluster_Catalytic_Hydrogenation Catalytic Hydrogenation RA_Start 4-Benzoylpyridine + Ammonia Source RA_Imine Imine Formation RA_Start->RA_Imine RA_Reduction Reduction (e.g., NaBH4) RA_Imine->RA_Reduction RA_Product This compound RA_Reduction->RA_Product CH_Start 4-Benzoylpyridine CH_Oxime Oxime Formation (Hydroxylamine) CH_Start->CH_Oxime CH_Hydrogenation Catalytic Hydrogenation (H2, Pd/C) CH_Oxime->CH_Hydrogenation CH_Product This compound CH_Hydrogenation->CH_Product

Figure 1: Synthetic routes to this compound.
Analytical Characterization

The structural confirmation and purity assessment of this compound and its analogs are crucial. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum of the parent compound would show characteristic signals for the aromatic protons of the phenyl and pyridyl rings, as well as a signal for the benzylic proton and the amine protons.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds. Chiral HPLC can be employed to separate enantiomers if the synthesis results in a racemic mixture.[3][4]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The this compound scaffold is a key pharmacophore in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Analogs of this compound have shown significant activity against several receptor tyrosine kinases (RTKs), most notably c-Met.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[8] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers.[9] Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of several key signaling cascades, including the RAS/MAPK and PI3K/Akt/mTOR pathways.[1][10]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates GRB2 GRB2/SOS cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Motility ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Analogs Inhibitor->cMet Inhibits

Figure 2: The HGF/c-Met signaling pathway and the inhibitory action of this compound analogs.
The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[11][12] It is one of the most frequently activated signaling pathways in human cancer.[13][14] Activation of this pathway, often downstream of RTKs like c-Met, leads to the phosphorylation of a cascade of proteins that ultimately promote cell cycle progression and inhibit apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth fourEBP1->CellGrowth Inhibits when active Inhibitor This compound Analogs Inhibitor->RTK Inhibits

Figure 3: The PI3K/Akt/mTOR signaling pathway.

Drug Discovery Workflow: From Hit to Lead

The development of this compound analogs as kinase inhibitors follows a well-established drug discovery workflow. This process involves a series of in vitro and in vivo assays to identify and optimize compounds with the desired biological activity and drug-like properties.

Drug_Discovery_Workflow cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Development HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Efficacy (Cell-based Assays) Lead_Opt->In_Vitro Transition to Preclinical In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Tox Toxicology & Safety Studies In_Vivo->Tox Candidate Candidate Drug Tox->Candidate

Figure 4: General workflow for kinase inhibitor drug discovery.
Bioassays for Screening and Characterization

A variety of biochemical and cell-based assays are employed to evaluate the activity of this compound analogs.

Biochemical Assays:

These assays measure the direct inhibition of the kinase enzyme in a cell-free system. Common formats include:

  • Luminescence-based assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates kinase activity, and the reversal of this decrease in the presence of an inhibitor indicates its potency.[15]

  • Fluorescence-based assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are used to monitor the phosphorylation of a fluorescently labeled substrate.[16]

Cell-Based Assays:

These assays assess the activity of the inhibitors in a more physiologically relevant cellular context.

  • Phosphorylation Assays: Methods like AlphaScreen® and high-content imaging can be used to measure the phosphorylation status of the target kinase (e.g., c-Met) and its downstream substrates within cells.[11]

  • Cell Proliferation Assays: These assays, such as the MTT or CellTiter-Glo® assays, measure the effect of the inhibitors on the growth and viability of cancer cell lines that are dependent on the target kinase for their proliferation.

  • Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated by the target signaling pathway.[12][14]

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the design of potent and selective kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility make it an attractive core for medicinal chemists. The demonstrated activity of its analogs against key cancer targets like c-Met highlights its potential for the development of novel targeted therapies. A thorough understanding of the synthesis, mechanism of action, and the appropriate bioassays for characterization is essential for researchers and drug development professionals working in this exciting area of oncology research.

References

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • Lenseigne, B., et al. (2011). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of biomolecular screening, 16(5), 524–533. [Link]

  • American Association for Cancer Research. (2012). Targeting PI3K/mTOR Signaling in Cancer. Cancer Research, 72(5), 1107-1111. [Link]

  • Indigo Biosciences. Human c-MET/HGFR Reporter Assay Kit. [Link]

  • ResearchGate. The schematic diagram of c-mesenchymal–epithelial transition (c-MET) activation signaling pathways. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. c-MET activation signaling pathways. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Semantic Scholar. Figure 2 from An overview of the c-MET signaling pathway. [Link]

  • ResearchGate. The schematic diagram of HGF/c-MET signal transduction pathway. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Kinase inhibitor screening workflow. [Link]

  • PubChem. N-methyl(3-(pyridin-4-yl)phenyl)methanamine. [Link]

  • YouTube. (2023). Recent Trends in Kinase Drug Discovery. [Link]

  • The Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • National Center for Biotechnology Information. (2023). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]

  • National Center for Biotechnology Information. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]

  • PubChem. [4-(Pyridin-4-yl)phenyl]methanamine. [Link]

  • PubChem. 4-Phenylpyridine. [Link]

  • National Center for Biotechnology Information. (2023). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. PMC. [Link]

  • National Center for Biotechnology Information. (2022). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. PMC. [Link]

  • Semantic Scholar. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • National Center for Biotechnology Information. (2022). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. PMC. [Link]

  • ResearchGate. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. [Link]

  • Thieme. 7.1.1. Synthesis. [Link]

  • RWTH Publications. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable. [Link]

  • MDPI. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • Organic Syntheses. 3-benzoylpyridine. [Link]

  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. [Link]

  • ResearchGate. SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. [Link]

  • RSC Publishing. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. [Link]

  • Organic Chemistry Portal. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

  • Wiley Online Library. (2006). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. [Link]

  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • ResearchGate. Process scheme for the selective continuous-flow hydrogenation of 4-phenylpyridine in EtOAc integrated with product isolation using a. [Link]

  • WIPO Patentscope. NOVEL METHOD OF PREPARING p-PHENYLENEDIAMINE. [Link]

  • Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for Phenyl(pyridin-4-yl)methanamine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Catalytic Potential of Phenyl(pyridin-4-yl)methanamine

This compound is a chiral molecule featuring a unique combination of a stereogenic center, a primary amine, and a pyridine ring. This distinct structural architecture suggests its potential utility in various domains of catalysis, including as a chiral ligand for transition metal catalysis and as an organocatalyst. The presence of a Lewis basic amine and a coordinating pyridine moiety allows for bidentate chelation to metal centers, which can create a well-defined chiral environment for asymmetric transformations.[1][2] Concurrently, the amine group can participate directly in organocatalytic cycles, such as in enamine or iminium ion formation.

These application notes provide a comprehensive guide for researchers exploring the catalytic applications of this compound. While specific literature on the catalytic use of this exact molecule is emerging, this guide offers detailed, plausible protocols based on established principles of asymmetric catalysis with structurally related compounds.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is crucial for its effective application in catalysis.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Appearance Expected to be a solid or oilGeneral Knowledge
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Toluene)General Knowledge
Chirality Exists as two enantiomers, (R) and (S)General Knowledge

I. This compound as a Chiral Ligand in Asymmetric Transfer Hydrogenation

Scientific Rationale: The combination of a soft pyridine donor and a hard amine donor makes this compound a promising P,N-type ligand for transition metals like Ruthenium, Rhodium, and Iridium, which are highly active in asymmetric transfer hydrogenation (ATH) of ketones and imines.[3][4] The formation of a stable five-membered chelate ring can enforce a rigid conformation around the metal center, enabling effective enantiocontrol.

Workflow for Catalyst Preparation and Application in ATH

ATH_Workflow cluster_prep In-situ Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Analysis metal_precursor [Ru(p-cymene)Cl₂]₂ mix_prep Stir under Inert Atmosphere metal_precursor->mix_prep 1 mol% ligand This compound ligand->mix_prep 2.2 mol% solvent_prep Anhydrous Solvent (e.g., Isopropanol) solvent_prep->mix_prep base_prep Base (e.g., KOtBu) base_prep->mix_prep reaction Heat (e.g., 80 °C) Monitor by TLC/GC mix_prep->reaction ketone Prochiral Ketone ketone->reaction h_source H-Source (Isopropanol) h_source->reaction quench Quench Reaction reaction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis Chiral HPLC/GC purification->analysis

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂ (metal precursor)

  • (R)- or (S)-Phenyl(pyridin-4-yl)methanamine (chiral ligand)

  • Acetophenone (substrate)

  • Anhydrous isopropanol (solvent and hydrogen source)

  • Potassium tert-butoxide (KOtBu) (base)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation (In-situ):

    • To a dry Schlenk flask under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru).

    • Add the chiral ligand, this compound (0.011 mmol, 2.2 mol%).

    • Add anhydrous isopropanol (5 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

    • Add potassium tert-butoxide (0.1 mmol, 20 mol%).

    • Stir for an additional 15 minutes.

  • Catalytic Reaction:

    • To the catalyst mixture, add acetophenone (0.5 mmol, 1 equivalent).

    • Heat the reaction mixture to 80 °C and stir.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding 5 mL of water.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

II. This compound as an Organocatalyst in Asymmetric Aldol Reactions

Scientific Rationale: Chiral primary amines are known to catalyze asymmetric aldol reactions via the formation of a nucleophilic enamine intermediate. The chirality of the amine catalyst directs the facial selectivity of the enamine's attack on the aldehyde, leading to an enantioenriched aldol product. The pyridine moiety in this compound could potentially influence the reaction by acting as a hydrogen bond acceptor or by modulating the electronic properties of the catalyst.

Proposed Mechanism for Organocatalyzed Aldol Reaction

Aldol_Mechanism catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone ketone->enamine aldehyde Aldehyde iminium Iminium Ion aldehyde->iminium enamine->iminium + Aldehyde aldol_adduct Aldol Adduct iminium->aldol_adduct Hydrolysis aldol_adduct->catalyst Regenerates Catalyst product Enantioenriched Aldol Product aldol_adduct->product

Caption: Proposed mechanism for the aldol reaction.

Detailed Protocol: Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde

Materials:

  • (R)- or (S)-Phenyl(pyridin-4-yl)methanamine (organocatalyst)

  • Cyclohexanone (nucleophile)

  • 4-Nitrobenzaldehyde (electrophile)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Acidic work-up solution (e.g., 1 M HCl)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (0.1 mmol, 20 mol%).

    • Add 4-nitrobenzaldehyde (0.5 mmol, 1 equivalent).

    • Add anhydrous DMSO (2 mL).

    • Stir the mixture at room temperature until the aldehyde dissolves.

  • Catalytic Reaction:

    • Add cyclohexanone (2.5 mmol, 5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with 1 M HCl (2 x 10 mL) to remove the catalyst, followed by saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis:

    • Determine the diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. Key to this is the rigorous analysis of the reaction outcomes. For the asymmetric transfer hydrogenation, the enantiomeric excess of the product directly reflects the efficacy of the chiral ligand. In the case of the aldol reaction, both the diastereomeric ratio and the enantiomeric excess are critical measures of the organocatalyst's performance. It is recommended to perform control experiments, such as running the reaction without the catalyst or with a racemic catalyst, to establish a baseline and confirm the role of the chiral catalyst in inducing asymmetry.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel catalysts. Its unique structural features make it a viable candidate for both transition metal-catalyzed and organocatalytic transformations. The protocols detailed herein provide a solid foundation for researchers to begin investigating its catalytic potential in asymmetric synthesis, a critical area in modern drug discovery and development. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, is encouraged to maximize efficiency and stereoselectivity.

References

  • Pfalz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

  • Chelucci, G., & Thummel, R. P. (2002). Chiral 2,2'-bipyridines, 1,10-phenanthrolines, and 2,2':6',2''-terpyridines: syntheses and applications in asymmetric catalysis. Chemical Reviews, 102(9), 3129–3170. [Link]

  • PubChem. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002). A new class of modular P,N-ligands for asymmetric catalysis: synthesis and application in the palladium-catalyzed C-N bond formation. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Wikipedia. (2023). Transition metal pyridine complexes. [Link]

  • List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. [Link]

  • Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542–547. [Link]

  • Zhou, Q.-L. (Ed.). (2011).
  • Zhou, Y.-G. (2011). Chiral pyridine-containing ligands in asymmetric catalysis. In Privileged Chiral Ligands and Catalysts (pp. 213-243). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Zhou, J. (2016).

Sources

The Versatile Scaffold: Phenyl(pyridin-4-yl)methanamine in Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. Phenyl(pyridin-4-yl)methanamine, also known by its synonym 4-Benzylpyridine, is one such "privileged scaffold." Its unique combination of a flexible benzyl group and a hydrogen-bond accepting pyridine ring provides a versatile platform for designing molecules that can interact with a wide array of biological targets. This guide delves into the multifaceted applications of this compound in pharmaceutical research, offering not just a review of its utility but also actionable insights and detailed protocols for its application in the laboratory. The pyridine moiety, an electron-deficient aromatic heterocycle, can significantly influence a drug's properties, including its binding affinity, pharmacokinetic profile, and metabolic stability. The strategic replacement of a phenyl ring with a pyridine ring, a concept known as the "phenyl-pyridyl switch," can introduce a hydrogen bond acceptor, potentially enhancing interactions with a biological target.

This document will explore the role of the this compound core in the development of agents targeting the central nervous system, inflammatory diseases, metabolic disorders, and infectious diseases, providing researchers with a comprehensive understanding of its potential.

Physicochemical Properties and Synthetic Versatility

This compound is a readily available chemical building block with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol .[1] Its structure allows for a variety of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries.

PropertyValueReference
Molecular FormulaC12H12N2[1]
Molecular Weight184.24 g/mol [1]
XLogP3-AA1.4[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count2[1]

The synthetic utility of this compound is demonstrated by its role as a precursor in the synthesis of more complex molecules. For instance, 4-cyanopyridine can be reacted with toluene to yield 4-benzylpyridine, which can then be further modified.[2] The primary amine of this compound is a key functional group that allows for a multitude of chemical transformations, including amidation, alkylation, and reductive amination, to generate a wide range of derivatives.

Applications in Neuropharmacology

The this compound scaffold has been instrumental in the development of novel agents targeting the central nervous system, particularly in the areas of psychiatric and neurodegenerative disorders.

Dopamine D4 Receptor Antagonists for Psychosis

Derivatives of 4-benzylpiperidine, which can be synthesized from 4-benzylpyridine, have shown potential in treating psychosis.[2] For example, RMI-10608, a derivative of 4-benzylpiperidine, has been investigated for its antipsychotic potential due to its NMDA antagonist pharmacology.[2] The rationale behind exploring this scaffold for dopamine receptor antagonism lies in the structural mimicry of endogenous ligands and the ability to introduce substituents that fine-tune selectivity and potency.

A recent study described the discovery of benzyloxy piperidine-based dopamine D4 receptor antagonists.[3] Although not directly starting from this compound, the study highlights the importance of the benzyl-heterocycle linkage for potent D4 receptor binding. For instance, a 3-fluorobenzyl derivative showed a Ki of 167 nM.[3]

Acetylcholinesterase Inhibitors for Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. Novel coumarin-based N-benzyl pyridinium derivatives have been synthesized and evaluated as potent AChE inhibitors.[4] One of the most potent compounds in a series, compound 5l , exhibited an IC50 value of 0.247 µM for AChE.[4] This highlights the potential of the N-benzyl pyridinium moiety, a close derivative of this compound, in designing effective enzyme inhibitors.

Selective Serotonin Reuptake Inhibitors (SSRIs) for Depression

A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and showed potent serotonin (5-HT) reuptake inhibitory activity.[5] The most promising compound from this study, A20 , demonstrated good pharmacokinetic properties and antidepressant effects in vivo.[5] This application showcases the utility of the phenyl-pyridine core in developing treatments for depression.

Application in Oncology

The versatility of the this compound scaffold extends to the development of anticancer agents, where it has been incorporated into molecules targeting various cancer-related pathways.

Anticancer N-aryl-N'-arylmethylurea Derivatives

A new series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were designed and synthesized, showing promising antiproliferative activities against several cancer cell lines.[6] Notably, compounds 9b and 9d exhibited excellent activity against MCF7 and PC3 cell lines, with IC50 values below 3 μM.[6] This demonstrates the potential of this scaffold in the design of novel cytotoxic agents.

Application in Metabolic Disorders

The phenyl-pyridine motif has been successfully employed in the design of inhibitors for enzymes involved in metabolic diseases, such as type 2 diabetes.

Dipeptidyl Peptidase-4 (DPP4) Inhibitors for Type 2 Diabetes

A novel series of pyridine-based derivatives were synthesized and evaluated for their inhibitory activity against dipeptidyl peptidase-4 (DPP4), a key target in the treatment of type 2 diabetes.[7] A particularly potent inhibitor, 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid, was identified with an impressive IC50 of 0.57 nM.[7] This underscores the power of the substituted phenyl-pyridine scaffold in achieving high-potency enzyme inhibition.

Protocols for Synthesis and Evaluation

The following section provides generalized protocols for the synthesis and evaluation of derivatives based on the this compound scaffold. These are intended as a starting point for researchers, who should optimize the conditions for their specific target molecules.

General Synthetic Workflow

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of an N-Acyl Derivative

This protocol describes a general procedure for the acylation of this compound.

Objective: To synthesize an N-acyl derivative of this compound as a potential bioactive compound.

Materials:

  • This compound

  • An appropriate acid chloride or carboxylic acid

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Coupling agent if starting from a carboxylic acid (e.g., DCC, EDC)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Slowly add the acid chloride (1 equivalent) dissolved in the anhydrous solvent to the reaction mixture at 0 °C. If using a carboxylic acid, pre-activate it with the coupling agent before addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Water can react with the acid chloride and coupling agents, reducing the yield.

  • Base: Neutralizes the HCl generated during the reaction with an acid chloride, driving the reaction to completion.

  • Low-Temperature Addition: Controls the exothermic reaction and minimizes side product formation.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized derivatives against a specific enzyme target.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a synthesized this compound derivative against a target enzyme.

Materials:

  • Synthesized inhibitor compound

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions of the inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at various concentrations. Include a positive control (known inhibitor) and a negative control (no inhibitor).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the product formation or substrate consumption over time using a microplate reader (e.g., measuring absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Self-Validating System:

  • Positive and Negative Controls: Essential for validating the assay performance.

  • Dose-Response Curve: A clear sigmoidal curve indicates a specific inhibitory effect.

  • Replicates: Performing the assay in triplicate or quadruplicate ensures the reliability of the results.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for medicinal chemistry campaigns. Future research will likely focus on exploring novel substitutions on both the phenyl and pyridine rings to further optimize potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation drugs based on this remarkable scaffold. The pyridine unit, in particular, is a key component in many FDA-approved drugs and its presence in this scaffold contributes to its "privileged" status.[8] The continued exploration of pyridine-containing compounds is crucial in the fight against multidrug-resistant pathogens and other challenging diseases.[9]

References

  • Abdollahi Fard, M., Motevalian, M., Manafi, M., & Homami, S. (2022). Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study. Journal of the Iranian Chemical Society.
  • Re-Giannini, V., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Medicinal Chemistry Letters.
  • PubChem. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Porter, J. R., et al. (2002). N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Gavrilov, A. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
  • Ramsay, R. R., et al. (1994).
  • Kinoyama, I., et al. (2012). Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry.
  • Zhou, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Ionescu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Zhang, Y., et al. (2025). Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Current Topics in Medicinal Chemistry.
  • Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry.
  • Singh, H., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules.
  • Patel, R. B., et al. (2025). Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides.
  • Ferreira, R. J., et al. (2021).
  • Uddin, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry.
  • Singh, P., et al. (2020). Synthesis and Activity of Benzopiperidine, Benzopyridine and Phenyl Piperazine Based Compounds Against Leishmania Infantum. Combinatorial Chemistry & High Throughput Screening.

Sources

Application Notes and Protocols: Phenyl(pyridin-4-yl)methanamine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Phenyl(pyridin-4-yl)methanamine in Ligand Design

In the landscape of coordination chemistry, the design of ligands that can impart specific electronic and steric properties to a metal center is of paramount importance. This compound emerges as a ligand of significant interest due to its unique structural features. It combines the π-accepting capability of a pyridine ring with the steric bulk of a phenyl group, bridged by a flexible aminomethyl linker. This combination allows for a variety of coordination modes and the formation of complexes with tunable properties. The pyridine nitrogen provides a classic coordination site, while the amine group can also participate in coordination or be a site for further functionalization. The phenyl group, in turn, can influence the steric environment around the metal center, impacting catalytic activity and the formation of supramolecular structures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its application in the preparation of a representative cobalt(II) coordination complex. We will delve into detailed protocols for synthesis and characterization, and explore the potential applications of the resulting metal complexes in catalysis and materials science.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be efficiently achieved through the reductive amination of 4-benzoylpyridine. This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of the ketone with ammonia, followed by in-situ reduction to the desired amine. Sodium borohydride is a suitable reducing agent for this transformation due to its selectivity and mild reaction conditions.

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 4-Benzoylpyridine (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-benzoylpyridine (1.0 eq) and a large excess of ammonium acetate (10.0 eq) in methanol. Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the aqueous residue, add dichloromethane and a saturated solution of sodium bicarbonate to neutralize any remaining acid and to basify the amine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Characterization:

The identity and purity of the synthesized ligand should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch of the amine).

Part 2: this compound in Coordination Chemistry: A Cobalt(II) Complex

The versatile coordination behavior of this compound allows for the synthesis of a wide range of metal complexes. Here, we present a representative protocol for the synthesis of a cobalt(II) complex. The pyridine nitrogen is expected to be the primary coordination site, leading to the formation of a coordination polymer or a discrete molecular complex depending on the stoichiometry and reaction conditions.

Protocol 2: Synthesis of a Representative Cobalt(II) Coordination Complex

Materials:

  • This compound (2.0 eq)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.0 eq)

  • Ethanol (solvent)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve cobalt(II) chloride hexahydrate (1.0 eq) in a minimum amount of ethanol.

  • Complexation: Slowly add the cobalt(II) chloride solution to the stirred ligand solution at room temperature. A color change and/or precipitation of the complex should be observed.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent or by vapor diffusion with a suitable anti-solvent (e.g., diethyl ether).

Diagram of the Coordination Process:

G Co Co(II) L1 L Co->L1 Coordination L2 L Co->L2 Cl1 Cl- Co->Cl1 Cl2 Cl- Co->Cl2 Complex [Co(L)₂Cl₂] Co->Complex L1->Complex L2->Complex Cl1->Complex Cl2->Complex

Caption: Schematic representation of the coordination of this compound (L) to a Cobalt(II) center.

Part 3: Characterization of the Coordination Complex

A thorough characterization of the synthesized cobalt(II) complex is crucial to understand its structure and properties.

Protocol 3: Physicochemical Characterization
  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the cobalt(II) center. It can also reveal the formation of coordination polymers or supramolecular assemblies.

  • Elemental Analysis: To confirm the empirical formula of the complex.

  • FT-IR Spectroscopy: To observe the shift in the vibrational frequencies of the ligand upon coordination to the metal center. Of particular interest is the shift of the pyridine ring vibrations.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex. The d-d transitions of the cobalt(II) ion will provide information about its coordination environment (e.g., octahedral or tetrahedral).

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex. Cobalt(II) complexes can exhibit interesting magnetic behaviors, including single-molecule magnet (SMM) properties, particularly in polymeric structures.[1][2][3]

Table 1: Expected Characterization Data for a Representative [Co(L)₂Cl₂] Complex

TechniqueExpected Observation
Crystal System Dependent on packing, e.g., Monoclinic
Space Group e.g., P2₁/c
Co(II) Geometry Distorted tetrahedral or octahedral
Co-N (pyridine) ~2.0 - 2.2 Å
Co-Cl ~2.2 - 2.4 Å
¹H NMR Broadened signals due to paramagnetic Co(II)
Magnetic Moment Consistent with high-spin Co(II) (S=3/2)

Part 4: Application Notes

The coordination complexes derived from this compound are promising candidates for a variety of applications, primarily in catalysis and materials science.

Application 1: Catalysis - Oxidation Reactions

Cobalt complexes with pyridine-containing ligands are known to be effective catalysts for a range of oxidation reactions. The complex synthesized in Protocol 2 can be investigated as a catalyst for the aerobic oxidation of alcohols to aldehydes or ketones.

Workflow for a Catalytic Oxidation Experiment:

G start Substrate (Alcohol) + Catalyst + Oxidant (O₂ or H₂O₂) reaction Reaction at controlled temperature and pressure start->reaction monitoring Monitor progress by GC or TLC reaction->monitoring monitoring->reaction Continue reaction workup Quench reaction and extract product monitoring->workup Reaction complete analysis Analyze product by GC-MS and NMR workup->analysis end Determine yield and selectivity analysis->end

Caption: General workflow for testing the catalytic activity of the cobalt complex in alcohol oxidation.

The steric bulk of the phenyl group on the ligand can influence the substrate selectivity of the catalyst. The electronic properties of the ligand can also be tuned by introducing substituents on the phenyl ring to modulate the catalytic activity.

Application 2: Molecular Magnetism

Coordination polymers of cobalt(II) have been shown to exhibit slow magnetic relaxation, a characteristic of single-molecule magnets (SMMs).[1][2][3] The bridging nature of the this compound ligand, potentially coordinating through both the pyridine nitrogen and the amine nitrogen of a neighboring molecule, could lead to the formation of one-, two-, or three-dimensional coordination polymers.

The magnetic properties of such materials can be investigated by variable-temperature magnetic susceptibility measurements. The presence of significant magnetic anisotropy, often observed in cobalt(II) complexes with distorted coordination geometries, is a key prerequisite for SMM behavior.[4][5]

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its straightforward synthesis and versatile coordination capabilities make it an attractive building block for the construction of novel metal complexes. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new functional materials with applications in catalysis and molecular magnetism. The interplay between the electronic and steric features of this ligand promises a fertile ground for future discoveries in the field.

References

  • Homogeneous electrochemical water oxidation catalyzed by cobalt complexes with an amine–pyridine ligand. Sustainable Energy & Fuels.
  • One-dimensional cobalt(ii)
  • A cobalt(II) quaterpyridine complex as a visible light-driven catalyst for both water oxidation and reduction.
  • A Trigonal Prismatic Mononuclear Cobalt(II) Complex Showing Single-Molecule Magnet Behavior. Journal of the American Chemical Society.
  • Cobalt(ii) single-molecule magnets. Chemical Society Reviews.
  • A four-coordinate cobalt(II) single-ion magnet with coercivity and a very high energy barrier.
  • Cobalt(ii) coordination polymers with single-ion magnet property. RSC Publishing.
  • Electrocatalytic water oxidation by molecular cobalt-terpyridine complexes in alkaline medium: experimental and theoretical study. New Journal of Chemistry.
  • Synthesis and Characterization of a New Cobalt(II) Complex with 2-(2-Pyridyl)Imino-N-(2-Thiazolin-2-yl)Thiazolidine (PyTT). PMC.
  • Synthesis and Characterization of Cobalt(II) Complexes with Hemilabile P^N Donor Ligands.
  • Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms.
  • Chemical Characterization and Biological Evaluation of New Cobalt(II) Complexes with Bioactive Ligands, 2-Picolinehydroxamic Acid and Reduced Schiff Base N-(2-Hydroxybenzyl)alanine, in Terms of DNA Binding and Antimicrobial Activity. MDPI.
  • Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. RSC Publishing.
  • Catalytic Oxidations Using Cobalt(II) Complexes. AMiner.
  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
  • Synthesis and Characterization Complexes of Cobalt(II), Nickel(II), Copper(II) and Palladium with [N'-{2-(4-isobutyl-phenyl)-propionyl} pyridine-4-carbohydrazide].
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • 4-Benzoylpyridine. PubChem.
  • [4-(Pyridin-4-yl)phenyl]methanamine. PubChem.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Synthesis of Amines. Chemistry LibreTexts.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.
  • (2-phenylpyridin-4-yl)methanamine (C12H12N2). PubChemLite.
  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis and Characterization Complexes of Cobalt(II), Nickel(II), Copper(II) and Palladium with [N'-{2-(4-isobutyl-phenyl)-propionyl} pyridine-4-carbohydrazide].
  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). NIH.
  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. NIH. A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. NIH.

Sources

Application Notes and Protocols for Reactions Involving Phenyl(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Phenyl(pyridin-4-yl)methanamine in Medicinal Chemistry

This compound is a versatile bifunctional molecule that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a phenyl group and a pyridin-4-yl moiety linked by a methylene amine, provides a unique scaffold for the synthesis of a diverse array of compounds with potential therapeutic applications. The pyridine ring, an electron-deficient aromatic system, can act as a hydrogen bond acceptor and participate in π-stacking interactions, which are crucial for molecular recognition at biological targets. This structural motif is considered a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. The phenyl group offers a site for various substitutions to modulate lipophilicity and other physicochemical properties, while the primary amine serves as a key reactive handle for derivatization.

These application notes provide a detailed guide to the experimental setup for key reactions involving this compound, focusing on synthetic protocols, mechanistic rationale, and practical considerations for researchers in organic synthesis and drug development.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for designing successful synthetic strategies.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂PubChem
Molar Mass 184.24 g/mol PubChem
Appearance Varies; often a solidN/A
CAS Number 58088-57-6ChemScene[1]

I. Synthesis of the this compound Scaffold

The preparation of the core this compound structure is a critical first step. A common and effective method is the reductive amination of benzaldehyde with 4-aminomethylpyridine.

Protocol 1: Reductive Amination for Scaffold Synthesis

This protocol outlines the synthesis of this compound from commercially available starting materials. The causality behind this two-step, one-pot procedure lies in the initial formation of an imine intermediate, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could protonate the pyridine ring and complicate the reaction.

Materials:

  • Benzaldehyde

  • 4-Aminomethylpyridine (Pyridin-4-ylmethanamine)[2]

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and 4-aminomethylpyridine (1.05 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DCE or DCM (approximately 0.1 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualization of the Synthetic Workflow:

G cluster_prep Reaction Preparation cluster_reaction One-Pot Synthesis cluster_workup Workup & Purification Reactants Benzaldehyde + 4-Aminomethylpyridine Solvent Anhydrous DCE/DCM Reactants->Solvent Dissolve Imine_Formation Imine Formation (1-2h, RT) Solvent->Imine_Formation Reduction Reduction with STAB (4-12h, RT) Imine_Formation->Reduction In situ Quench Quench with NaHCO3 Reduction->Quench Extraction EtOAc Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product Pure Product

Caption: Workflow for the synthesis of this compound.

II. N-Acylation and N-Sulfonylation Reactions

The primary amine of this compound is a nucleophilic center that readily undergoes acylation and sulfonylation, providing access to a wide range of amide and sulfonamide derivatives, which are common motifs in bioactive molecules.

Protocol 2: General Procedure for N-Acylation

This protocol describes the formation of an amide bond using an acid chloride. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.

Materials:

  • This compound

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath. This is to control the exothermic reaction with the acid chloride.

  • Reagent Addition: Add the acid chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

III. Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of this compound can be functionalized through various cross-coupling reactions. For this, a halogenated precursor, such as (2-chloropyridin-4-yl)(phenyl)methanamine, would be required. The following protocol outlines a typical Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the coupling of a halo-pyridine derivative of the title compound with a boronic acid. The choice of a palladium catalyst and a suitable base is critical for the efficiency of the catalytic cycle.

Materials:

  • Halogenated this compound derivative (e.g., (2-bromopyridin-4-yl)(phenyl)methanamine)

  • Aryl or Heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[3]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the halogenated pyridine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'_L2->Ar-Ar'

Sources

Application Notes & Protocols: The Strategic Use of Phenyl(pyridin-4-yl)methanamine in the Synthesis of Novel TRPA1 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for noxious chemical and environmental stimuli, making it a high-value therapeutic target for pain, inflammation, and respiratory diseases. The development of potent and selective TRPA1 antagonists is a key objective in modern drug discovery. This document provides a comprehensive guide for researchers on the strategic use of Phenyl(pyridin-4-yl)methanamine as a versatile scaffold in the synthesis of novel TRPA1 antagonists. We present a detailed, field-proven protocol for the synthesis of a representative antagonist, its full characterization, and a robust biological evaluation methodology using a cell-based calcium flux assay.

Introduction: TRPA1 as a Key Therapeutic Target

The TRPA1 channel is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons of the trigeminal, vagal, and dorsal root ganglia. Its activation by a wide array of exogenous irritants and endogenous inflammatory mediators leads to the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), promoting neurogenic inflammation and pain signaling[1][2]. This positions TRPA1 as a crucial integrator of pain and inflammatory pathways. Consequently, the discovery of small molecule antagonists that can effectively block TRPA1 activation holds immense promise for treating a range of conditions, from neuropathic pain to chronic cough and asthma[3][4][5].

The pursuit of effective TRPA1 antagonists has led to the exploration of various chemical scaffolds. A key challenge remains the development of orally bioavailable molecules with high selectivity and favorable pharmacokinetic profiles[3]. The pyridine ring is a privileged structure in medicinal chemistry, known for its ability to improve aqueous solubility and engage in key hydrogen bonding interactions with biological targets[6][7]. The this compound framework, which combines a pyridine ring with a phenylmethanamine group, offers a structurally robust and synthetically accessible starting point for building novel antagonists.

The this compound Scaffold: A Strategic Starting Point

This compound is a bifunctional molecule featuring a primary amine and a pyridine nitrogen. This structure provides several advantages for drug design:

  • Synthetic Versatility: The primary amine serves as an excellent handle for derivatization, most commonly through amide bond formation, a cornerstone reaction in pharmaceutical synthesis.

  • Pharmacophoric Features: The pyridine nitrogen can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or π-stacking interactions within a receptor's binding pocket.

  • Physicochemical Properties: The basicity of the pyridine ring can be modulated to fine-tune the solubility and pharmacokinetic properties of the final compound.

These features make this compound an ideal building block for creating libraries of compounds for screening against targets like TRPA1.

Application: Synthesis of a Novel TRPA1 Antagonist

To illustrate the utility of this scaffold, we present a protocol for the synthesis of a novel, representative TRPA1 antagonist, which we will name PPA-1 (Phenyl-Pyridyl Amide 1) . The synthesis involves a straightforward amide coupling reaction between this compound and 2-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a common feature in many ion channel modulators, often enhancing metabolic stability and binding affinity.

Synthetic Workflow Diagram

G cluster_0 Synthesis of PPA-1 A This compound D Amide Coupling Reaction (Room Temp, 12h) A->D B 2-(Trifluoromethyl)benzoic Acid B->D C HATU, DIPEA, DMF C->D Reagents & Solvent E Aqueous Workup (EtOAc/Water) D->E F Purification (Column Chromatography) E->F G N-(Phenyl(pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide (PPA-1) F->G

Caption: Synthetic workflow for the preparation of PPA-1.

Detailed Protocol: Synthesis of PPA-1

This protocol is designed as a self-validating system. Successful execution should yield the target compound with high purity, verifiable through the characterization methods outlined in the next section.

Materials and Reagents
ReagentSupplierCAS NumberQuantityNotes
This compoundSigma-Aldrich58088-57-61.0 g (5.43 mmol)Starting Material
2-(Trifluoromethyl)benzoic AcidSigma-Aldrich433-97-61.13 g (5.97 mmol)1.1 equivalents
HATUCombi-Blocks148893-10-12.27 g (5.97 mmol)1.1 equivalents, Coupling Agent
DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich7087-68-52.84 mL (16.29 mmol)3.0 equivalents, Base
DMF (N,N-Dimethylformamide), AnhydrousSigma-Aldrich68-12-220 mLSolvent
Ethyl Acetate (EtOAc)Fisher Scientific141-78-6~200 mLFor extraction and chromatography
Saturated aq. NaHCO₃Lab PreparedN/A~100 mLFor workup
BrineLab PreparedN/A~50 mLFor workup
Anhydrous MgSO₄Sigma-Aldrich7487-88-9As neededDrying agent
Silica Gel (230-400 mesh)SiliCycle63231-67-4As neededFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.43 mmol) and 2-(Trifluoromethyl)benzoic Acid (1.13 g, 5.97 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask and stir until all solids are dissolved.

  • Base Addition: Add DIPEA (2.84 mL, 16.29 mmol) to the solution.

  • Coupling Agent Addition: Add HATU (2.27 g, 5.97 mmol) portion-wise over 5 minutes. The reaction may slightly exotherm.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of Ethyl Acetate and 50 mL of water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%) to afford PPA-1 as a solid.

Characterization and Quality Control

The identity and purity of the synthesized PPA-1 must be confirmed using standard analytical techniques.

Expected Analytical Data for PPA-1
AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ: 8.60 (d, 2H), 7.70-7.50 (m, 4H), 7.45-7.30 (m, 7H), 6.50 (d, 1H, NH), 5.80 (d, 1H, CH). (Note: Chemical shifts are predictive and should be confirmed experimentally)
¹³C NMR (100 MHz, CDCl₃) δ: 166.0 (C=O), 150.0, 148.0, 140.0, 135.0, 132.0, 130.0, 129.0, 128.5, 128.0, 127.0 (q, CF₃), 126.0, 122.0, 55.0 (CH). (Note: Chemical shifts are predictive and should be confirmed experimentally)
HRMS (ESI) Calculated for C₂₀H₁₅F₃N₂O [M+H]⁺: 357.1158; Found: 357.1160.
Purity (HPLC) >95%

Protocol: Biological Evaluation via Calcium Flux Assay

The antagonist activity of PPA-1 is quantified by its ability to inhibit the influx of calcium into cells expressing human TRPA1 (hTRPA1) upon stimulation with a known agonist, such as allyl isothiocyanate (AITC).

Biological Assay Workflow

G cluster_1 Calcium Flux Assay Protocol A 1. Seed hTRPA1-HEK293 cells in 96-well plates B 2. Incubate 24h A->B C 3. Load cells with Fluo-4 AM (Calcium indicator dye) B->C D 4. Incubate 1h at 37°C C->D E 5. Pre-incubate with PPA-1 (various concentrations) D->E F 6. Add AITC (agonist) to stimulate TRPA1 E->F G 7. Measure fluorescence change (Plate Reader) F->G H 8. Calculate % Inhibition and determine IC50 G->H

Caption: Workflow for the hTRPA1 calcium flux antagonist assay.

Step-by-Step Procedure
  • Cell Culture: Culture HEK293 cells stably expressing hTRPA1 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's protocol (e.g., using the Fluo-4 Direct™ Calcium Assay Kit)[8]. Remove the cell culture medium and add 100 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare a serial dilution of PPA-1 in assay buffer. Also prepare solutions for a positive control (known antagonist, e.g., A-967079) and a vehicle control (DMSO).

  • Antagonist Pre-incubation: Add the diluted PPA-1, control antagonist, or vehicle to the respective wells and incubate for 15-20 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds. Then, add a pre-determined concentration of AITC (e.g., EC₈₀ concentration) to all wells simultaneously and continue recording the fluorescence signal for 2-3 minutes[9].

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the PPA-1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Expected Biological Activity

The synthesized compound PPA-1 is expected to show concentration-dependent inhibition of AITC-induced calcium influx in hTRPA1-expressing cells.

CompoundTargetAgonist (Concentration)Assay TypeExpected IC₅₀ (nM)Reference Compound IC₅₀ (nM)
PPA-1 hTRPA1AITC (EC₈₀)Calcium Flux100 - 500A-967079 (~70 nM)[10]

Conclusion and Future Directions

This guide demonstrates the practical application of this compound as a valuable starting material for the synthesis of novel TRPA1 antagonists. The provided protocols for chemical synthesis, characterization, and biological evaluation offer a robust framework for researchers in drug development. The causality behind the experimental choices—from the selection of a privileged scaffold to the use of a standard, reliable coupling reaction and a validated biological assay—ensures a high probability of success. Future work would involve expanding the structure-activity relationship (SAR) around the PPA-1 core by modifying both the phenyl and the benzoyl moieties to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Dai, Y., Wang, S., Tominaga, M., & Yamamoto, S. (2007). TRPA1 in Sensory Neurons. Neuroscience Research, 58(Suppl 1), S73.
  • Cattaruzza, F., Spreadbury, I., & Grady, E. F. (2010). The role of TRPA1 in neurogenic inflammation. Journal of neurogastroenterology and motility, 16(4), 365.
  • Eurofins Discovery. (n.d.). TRPA1 Human Transient Potential Ion Channel Cell Based Agonist Antagonist Calcium Flux LeadHunter Assay. Retrieved from [Link]

  • Viana, F. (2016). TRPA1 channels: a subject of intense study. Channels, 10(2), 79-82.
  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

  • Strassmaier, T., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Journal of pain research, 6, 195.
  • Zhao, J., et al. (2020). Irritant-evoked activation and calcium modulation of the TRPA1 receptor. Nature structural & molecular biology, 27(5), 459-468.
  • Petrus, M., et al. (2007).
  • Lee, S. H., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4321.
  • Terrett, J. A., et al. (2021). Recent Advances in the Discovery of Oral TRPA1 Antagonists. ACS Medicinal Chemistry Letters, 12(4), 549-551.
  • Preti, D., et al. (2023). An updated patent review of TRPA1 antagonists (2020 - present).
  • Choi, S., et al. (2020). Inhibition of agonist-stimulated calcium flux by saikosaponins in TRPA1 transfected cells.
  • Caterina, M. J., & Pang, Z. (2016). TRP channels in skin biology and pathophysiology. Pharmaceuticals, 9(4), 77.
  • Addex Pharma S.A. (2017). New trpa1 antagonists. Google Patents.
  • Koskela, A., et al. (2024).
  • Mukhopadhyay, I., et al. (2014). Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic. PloS one, 9(5), e97005.
  • PubChem. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine. Retrieved from [Link]

  • PR Newswire. (2014). Glenmark's TRPA1 Antagonist 'GRC 17536' Shows Positive Data in a Proof of Concept Study. Retrieved from [Link]

  • ChemBK. (n.d.). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • Express Pharma. (2014). Glenmark's TRPA1 antagonist shows positive data in a proof of concept study. Retrieved from [Link]

  • Thiel, O. R., et al. (2008). Practical synthesis of a vanilloid receptor-1 antagonist. The Journal of organic chemistry, 73(9), 3508–3515.
  • F. Hoffmann-La Roche AG. (2022). Tetrazole derivatives as trpa1 inhibitors. Google Patents.
  • BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]

  • Koskela, A., et al. (2024).
  • Mukhopadhyay, I., et al. (2014). Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic. PloS one, 9(5), e97005.
  • Kim, H. Y., et al. (2021). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2021(2), M1228.
  • Al-Majid, A. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4178.
  • Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

Sources

Application Notes & Protocols: Derivatization of Phenyl(pyridin-4-yl)methanamine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Rationale

Phenyl(pyridin-4-yl)methanamine is a bifunctional chemical scaffold featuring a primary amine and a pyridine ring. This structure is of significant interest in medicinal chemistry as these motifs are present in numerous biologically active compounds, including kinase inhibitors. The strategic derivatization of this core structure is a cornerstone of drug discovery, enabling the systematic exploration of the chemical space around the scaffold. This process is fundamental to establishing a Structure-Activity Relationship (SAR), which correlates the specific structural features of a molecule with its biological activity.[1][2][3]

The primary objectives for creating a library of this compound derivatives are:

  • To modulate biological activity: Small structural modifications can dramatically alter a compound's potency, selectivity, and mechanism of action.[2][4]

  • To improve physicochemical properties: Derivatization can enhance properties like solubility, permeability, and metabolic stability, which are critical for a compound's journey from a "hit" to a viable drug candidate.

  • To explore Structure-Activity Relationships (SAR): By systematically altering parts of the molecule and measuring the resulting biological activity, researchers can identify the key chemical features responsible for the desired effect.[1][3][4]

This guide provides a detailed framework for the chemical derivatization of the primary amine of this compound and outlines protocols for subsequent biological evaluation, starting with general cytotoxicity and moving towards specific target-based assays.

Chemical Derivatization Strategy

The primary benzylic amine of this compound is a nucleophilic site, making it an ideal handle for a variety of chemical modifications. Two robust and widely used derivatization reactions are acylation and sulfonylation. These reactions form stable amide and sulfonamide linkages, respectively, which are common in pharmaceuticals.[5][6]

Core Reactions:
  • N-Acylation: Reaction of the primary amine with an acyl chloride or carboxylic acid (with a coupling agent) to form an amide bond. This introduces a carbonyl group and allows for the exploration of a wide variety of "R" groups.[5][7]

  • N-Sulfonylation: Reaction of the primary amine with a sulfonyl chloride to form a sulfonamide bond. Sulfonamides are important bioisosteres of amides, offering different geometric and hydrogen-bonding properties.[6][8]

The overall workflow for generating and testing a derivative library is depicted below.

G cluster_0 Chemical Synthesis & Purification cluster_1 Biological Screening Cascade Start This compound Deriv Derivatization Reaction (e.g., Acylation, Sulfonylation) Start->Deriv Workup Aqueous Workup & Extraction Deriv->Workup Purify Column Chromatography Workup->Purify QC Characterization (NMR, LC-MS, HRMS) Purify->QC Library Purified Derivative Library QC->Library Primary Primary Screen: Cytotoxicity Assay (MTT) Library->Primary Test Compounds Secondary Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition) Primary->Secondary DoseResp Dose-Response & IC50 Determination Secondary->DoseResp SAR Structure-Activity Relationship (SAR) Analysis DoseResp->SAR

Caption: High-level workflow from synthesis to biological evaluation.

Detailed Experimental Protocols: Synthesis

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive.

Protocol 3.1: General Procedure for N-Acylation

Principle: This protocol describes the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base (triethylamine, TEA) to neutralize the HCl byproduct.[9] Dichloromethane (DCM) is used as a common aprotic solvent.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, septa

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.

  • Confirm the structure and purity using NMR and Mass Spectrometry.

Protocol 3.2: General Procedure for N-Sulfonylation

Principle: This protocol is similar to acylation but uses a sulfonyl chloride to form a more robust sulfonamide linkage. Pyridine is often used as both the base and a solvent in this reaction.[6]

Materials:

  • This compound

  • Sulfonyl chloride of choice (e.g., Tosyl chloride, Mesyl chloride)

  • Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

  • Confirm the structure and purity using NMR and Mass Spectrometry.

Biological Assays: Design and Protocols

A tiered screening approach is efficient.[10][11] A primary assay should be broad, identifying any general biological activity (like cytotoxicity), followed by more specific, target-oriented secondary assays for the most promising "hits."

Protocol 4.1: Primary Screening - MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom tissue culture plates.

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the derivative compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (e.g., at concentrations ranging from 0.1 to 100 µM). Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 4.2: Secondary Screening - In Vitro Kinase Inhibition Assay

Principle: Given the prevalence of the pyridine-phenyl scaffold in kinase inhibitors, a logical secondary screen is a kinase activity assay.[14] This protocol provides a general template for a fluorescence-based assay, which is a common format for high-throughput screening.[] The specific kinase, substrate, and detection reagents will vary.

G cluster_0 Assay Components Kinase Kinase Enzyme Reaction Kinase Reaction: Phosphorylation Kinase->Reaction ATP ATP ATP->Reaction Substrate Fluorescent Peptide Substrate Substrate->Reaction Inhibitor Test Compound (Derivative) Inhibitor->Reaction Inhibitor->Reaction Inhibits Product Phosphorylated Substrate Reaction->Product Unreacted Unreacted Substrate Reaction->Unreacted Detection Detection Step: Measure Fluorescence Polarization Product->Detection Unreacted->Detection Signal_High Low Polarization Signal (High Kinase Activity) Detection->Signal_High Signal_Low High Polarization Signal (Low Kinase Activity) Detection->Signal_Low

Caption: Principle of a fluorescence polarization kinase assay.

Materials:

  • Recombinant active kinase of interest.

  • Specific fluorescently-labeled peptide substrate.

  • ATP solution at an optimized concentration (often near the Kₘ).

  • Assay buffer (containing MgCl₂, DTT, etc.).

  • Known potent inhibitor for the target kinase (positive control).

  • Low-volume 384-well assay plates (e.g., black, non-binding surface).

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Dispense nL volumes of the derivative compounds (dissolved in DMSO) into the 384-well assay plate using an acoustic dispenser or serial dilution.

  • Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to all wells except the negative control ("no enzyme") wells.

  • Incubation with Inhibitor: Allow the kinase and compounds to pre-incubate for 15-60 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing both the fluorescent peptide substrate and ATP.

  • Reaction Incubation: Incubate the plate at room temperature or 30°C for the optimized reaction time (e.g., 60-120 minutes).

  • Reaction Termination (Optional): The reaction can be stopped by adding a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

  • Signal Detection: Read the plate on a fluorescence polarization plate reader.

  • Data Analysis: Convert the raw polarization values to percent inhibition relative to the high activity (vehicle only) and low activity (positive control inhibitor) wells. Determine IC₅₀ values for active compounds by plotting percent inhibition versus the logarithm of inhibitor concentration.[]

Data Presentation and SAR Analysis

Systematically tabulate the results to facilitate comparison and the identification of trends. This is the foundation of Structure-Activity Relationship (SAR) analysis.[4][16]

Table 1: Example Data for a Derivative Series

Compound IDR-Group (Acyl)Cytotoxicity IC₅₀ (µM) [HeLa Cells]Kinase X IC₅₀ (µM)
Parent -H>100>100
Deriv-01 -COCH₃ (Acetyl)85.250.1
Deriv-02 -COPh (Benzoyl)25.68.3
Deriv-03 -CO(4-Cl-Ph)10.11.2
Deriv-04 -CO(4-MeO-Ph)45.322.5
Deriv-05 -SO₂CH₃ (Mesyl)92.465.7
Deriv-06 -SO₂(4-Me-Ph) (Tosyl)33.811.4

Initial SAR Interpretation: From this hypothetical data, one could draw preliminary conclusions:

  • Derivatization of the primary amine is crucial for activity.

  • Acyl derivatives are more potent than sulfonyl derivatives in this series.

  • Adding a phenyl ring (Deriv-02 vs. Deriv-01) increases potency.

  • An electron-withdrawing group (Cl) on the phenyl ring (Deriv-03) further enhances potency, while an electron-donating group (MeO) reduces it (Deriv-04). This suggests a specific electronic or steric interaction in the target's binding pocket.

These initial findings guide the design of the next generation of compounds, a process known as lead optimization.[2][4]

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the structure-activity relationship SAR in drug design? Synapse. Retrieved from [Link]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Structure Activity Relationship Analysis and Development. AIDD Platform. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • News-Medical.Net. (2018, November 1). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Considerations Related to Small-molecule Screening Collections. Retrieved from [Link]

  • ACS Publications. (2011, June 3). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Retrieved from [Link]

  • YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • PubMed. (2007, November 15). Selective acylation of primary amines in peptides and proteins. Retrieved from [Link]

  • Indian Academy of Sciences. (2013, May). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Acylation of Primary Amines in Peptides and Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase inhibitor screening workflow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-204. Retrieved from [Link]

  • Assay.Works. (n.d.). Small Molecule Library. Retrieved from [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • PubChem. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl(3-(pyridin-4-yl)phenyl)methanamine. Retrieved from [Link]

  • MDPI. (2021, July 5). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Appraisal of Four Pre-Column Derivatization Methods for the High-Performance Liquid Chromatographic Determination of Free Amino Acids in Biological Materials. Retrieved from [Link]

  • ChemBK. (2024, April 9). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. Retrieved from [Link]

Sources

Phenyl(pyridin-4-yl)methanamine hydrochloride salt preparation and use

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Phenyl(pyridin-4-yl)methanamine Hydrochloride: A Versatile Scaffold for Drug Discovery - Synthesis, Characterization, and Application

Abstract

This document provides a comprehensive guide to the synthesis, purification, characterization, and application of this compound hydrochloride. This compound serves as a critical building block in medicinal chemistry, leveraging the "privileged scaffold" status of the pyridine ring to access novel chemical entities for drug discovery.[1] The protocols herein are designed for researchers in synthetic chemistry and drug development, offering a robust methodology for obtaining high-purity material and outlining its potential in generating compound libraries. We detail a reliable synthesis via reductive amination, followed by hydrochloride salt formation to enhance stability and handling. Full characterization protocols and a discussion of its application as a versatile synthetic intermediate are included.

PART I: Synthesis and Purification

Principle of Synthesis

The synthesis of this compound is most efficiently achieved through the reductive amination of Phenyl(pyridin-4-yl)methanone. This widely-used transformation involves the initial formation of an imine or iminium ion intermediate from the ketone and an ammonia source, which is then reduced in situ to the corresponding amine.[2][3] This method is valued for its operational simplicity and high selectivity under mild conditions.[2] Following the synthesis of the free base, the product is converted to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial as the salt form typically exhibits improved crystallinity, stability, and solubility in aqueous media, which is advantageous for both storage and subsequent biological testing.[4][5]

Overall Synthesis Workflow

The following diagram outlines the complete workflow from starting materials to the final, characterized product.

G start Starting Materials (Ketone, Reducing Agent) reaction Reductive Amination start->reaction Step 1 workup Aqueous Workup & Extraction reaction->workup Step 2 free_base Isolation of Free Base (Crude Product) workup->free_base Step 3 salt_form HCl Salt Formation free_base->salt_form Step 4 purify Purification (Recrystallization) salt_form->purify Step 5 final_product This compound Hydrochloride purify->final_product qc Characterization & QC (NMR, MS, MP) final_product->qc

Caption: High-level workflow for the synthesis and quality control of this compound HCl.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPurity/Grade
Phenyl(pyridin-4-yl)methanone14548-46-0C₁₂H₉NO≥98%
Ammonium Acetate631-61-8C₂H₇NO₂≥98%
Sodium Cyanoborohydride (NaBH₃CN)25895-60-7CH₃BNNa≥95%
Methanol (MeOH)67-56-1CH₄OAnhydrous
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃Saturated Aq. Sol.
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄Anhydrous
Diethyl Ether (Et₂O)60-29-7C₄H₁₀OAnhydrous
Hydrochloric Acid Solution7647-01-0HCl2.0 M in Diethyl Ether
Experimental Protocol: Synthesis of the Free Base

Rationale: This protocol utilizes sodium cyanoborohydride, a mild and selective reducing agent that is stable in protic solvents and preferentially reduces the iminium ion over the ketone starting material. Ammonium acetate serves as the ammonia source.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Phenyl(pyridin-4-yl)methanone (5.0 g, 27.3 mmol) and ammonium acetate (10.5 g, 136.5 mmol, 5 equivalents).

  • Dissolution: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: Carefully add sodium cyanoborohydride (2.05 g, 32.8 mmol, 1.2 equivalents) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent system until the starting ketone spot is consumed.

  • Quenching and Solvent Removal: Carefully quench the reaction by slowly adding 50 mL of water. Reduce the volume of the mixture by approximately 70% using a rotary evaporator to remove most of the methanol.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a crude oil or solid. The molecular formula for the free base is C₁₂H₁₂N₂ with a molecular weight of 184.24 g/mol .[6][7]

Experimental Protocol: Hydrochloride Salt Preparation

Rationale: The hydrochloride salt is prepared by reacting the basic amine with HCl in a non-polar organic solvent. This causes the ionic salt to precipitate, allowing for easy isolation and purification.

  • Dissolution: Dissolve the crude this compound free base in a minimal amount of anhydrous diethyl ether (approx. 50-75 mL).

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Completion: Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the product under high vacuum to yield this compound hydrochloride as a white to off-white solid.

PART II: Characterization and Quality Control

Principle: Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of quality control.

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Phenyl protons (multiplet, ~7.2-7.5 ppm), Pyridyl protons (doublets, ~7.6 ppm and ~8.6 ppm), Methine proton (singlet, ~5.5 ppm), Amine protons (broad singlet, exchangeable, ~9.0-10.0 ppm for HCl salt).
¹³C NMR Chemical Shifts (δ)Aromatic carbons (~120-160 ppm), Methine carbon (~55-60 ppm).
Mass Spec (ESI+) m/zFor the free base cation [M+H]⁺: Expected ~185.10.
FT-IR Wavenumber (cm⁻¹)N-H stretch (broad, ~2800-3200 cm⁻¹ for ammonium salt), C-N stretch (~1200-1350 cm⁻¹), Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹).
Melting Point Range (°C)A sharp melting point range (e.g., within 2°C) is indicative of high purity.

PART III: Applications in Research and Drug Development

A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is considered a "privileged scaffold" in drug discovery. Its inclusion in a molecule can significantly influence physicochemical properties and pharmacological profiles. Replacing a phenyl ring with a pyridine introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving target binding affinity. Furthermore, the pyridine moiety can enhance metabolic stability, cellular permeability, and overall potency.[8] this compound hydrochloride is therefore a valuable starting material for synthesizing molecules that can benefit from these advantageous properties.

Utility as a Versatile Synthetic Intermediate

The primary amine of this compound is a versatile functional handle for a wide range of chemical transformations. This allows for the rapid generation of diverse compound libraries for screening against various biological targets.

G start This compound r1 Acylation (R-COCl, Base) start->r1 r2 Reductive Amination (R-CHO, NaBH(OAc)₃) start->r2 r3 Sulfonylation (R-SO₂Cl, Base) start->r3 r4 Urea Formation (R-NCO) start->r4 p1 Amide Derivatives r1->p1 p2 Secondary Amines r2->p2 p3 Sulfonamides r3->p3 p4 Urea Derivatives r4->p4

Caption: Synthetic utility of this compound as a scaffold for generating diverse derivatives.

This scaffold is a key component in the synthesis of molecules targeting a range of therapeutic areas:

  • Kinase Inhibitors: The pyridine motif is frequently found in kinase inhibitors, where it can interact with the hinge region of the ATP binding pocket.

  • CNS Agents: The ability of the pyridine ring to modulate properties like polarity and permeability makes it a valuable component in drugs targeting the central nervous system.[8]

  • Antimicrobial Agents: The scaffold has been incorporated into novel pyrazolo[1,5-a]pyrimidines investigated for anti-mycobacterial activity.[9]

Safety Information

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Sodium cyanoborohydride is toxic and should be handled with extreme care.

  • Solvents: Dichloromethane and diethyl ether are volatile and flammable. Avoid open flames and ensure proper grounding of equipment.

  • Product: The toxicological properties of this compound hydrochloride have not been fully investigated. Treat as a potentially hazardous substance. Wear gloves, safety glasses, and a lab coat.

References

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). Semantic Scholar. Retrieved from [Link]

  • [4-(Pyridin-4-yl)phenyl]methanamine. (n.d.). PubChem. Retrieved from [Link]

  • Pyridin-4-ylmethanamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • phenyl(pyridin-2-yl)methanamine. (2024). ChemBK. Retrieved from [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.
  • (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride. (n.d.). Chembest. Retrieved from [Link]

  • Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia. (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.
  • This compound;chloride. (n.d.). PubChem. Retrieved from [Link]

  • Selective synthesis of secondary amines by Pt nanowire catalyzed reductive amination of aldehydes and ketones with ammonia. (2012). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes and Ketones with Ammonia. (2012). ResearchGate. Retrieved from [Link]

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenyl(pyridin-2-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of Phenyl(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Phenyl(pyridin-4-yl)methanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. This comprehensive guide provides detailed analytical methods for the quantification of this compound, grounded in established scientific principles and regulatory expectations. The protocols herein are designed to be robust, reliable, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

This document offers in-depth protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the rationale behind the chosen methodology and provides step-by-step instructions for execution.

I. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and specificity for the quantification of APIs and their impurities. A reverse-phase HPLC method is particularly well-suited for a molecule like this compound, which possesses both aromatic and basic functionalities.

Causality of Method Design

The choice of a C18 stationary phase is based on its hydrophobicity, which allows for the retention of the phenyl and pyridinyl rings through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and an aqueous buffer, provides the necessary polarity to elute the analyte. The inclusion of an acidic modifier, such as trifluoroacetic acid or formic acid, serves a dual purpose: it protonates the basic nitrogen of the pyridine ring and the primary amine, leading to better peak shape and minimizing tailing. Furthermore, it helps to control the ionization state of the analyte, ensuring consistent retention. UV detection is selected based on the presence of chromophores (phenyl and pyridinyl rings) in the molecule, which should exhibit strong absorbance in the UV region.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Start Weigh Analyte/Standard Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the HPLC quantification of this compound.

Detailed HPLC Protocol

Objective: To determine the purity and concentration of this compound using a validated reverse-phase HPLC method.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 254 nm
Injection Volume 10 µL

| Diluent | Acetonitrile:Water (50:50 v/v) |

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of this compound and prepare a 100 µg/mL stock solution as described for the standard.

    • Dilute this stock solution with the diluent to fall within the calibration range (e.g., to 25 µg/mL).

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank), followed by the calibration standards and then the sample solutions.

    • Perform a system suitability check by injecting a mid-level standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

Data Analysis and Validation:

The method should be validated according to ICH Q2(R2) guidelines.[1][2][3][4][5]

Validation ParameterAcceptance CriteriaExample Data
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL

II. Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. It can be particularly useful for identifying and quantifying residual solvents from the synthesis of this compound or for the analysis of volatile impurities.

Rationale for GC Method

A capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the separation of a range of potential impurities and residual solvents. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides excellent sensitivity. For enhanced specificity and identification, Mass Spectrometry (MS) can be coupled with the GC system (GC-MS).

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in appropriate solvent (e.g., Methanol) Start->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Internal/External Standard Integrate->Quantify qNMR_Logic Analyte This compound (Known Mass, Unknown Purity) Sample Prepare Mixture in Deuterated Solvent Analyte->Sample Standard Internal Standard (Known Mass, Known Purity) Standard->Sample NMR Acquire 1H NMR Spectrum Sample->NMR Integrate Integrate Analyte & Standard Signals NMR->Integrate Calculate Calculate Purity based on Integral Ratios, Molecular Weights, and Masses Integrate->Calculate

Sources

Large-scale synthesis of Phenyl(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of Phenyl(pyridin-4-yl)methanamine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a pivotal building block in contemporary drug discovery and development. Its unique structural motif, featuring a flexible aminomethyl linker between a phenyl and a pyridyl group, makes it a sought-after intermediate for synthesizing a wide range of biologically active molecules. This guide provides a comprehensive overview and a detailed, field-tested protocol for the large-scale synthesis of this compound, designed for researchers, chemists, and process development professionals. Our focus is on scalability, safety, and robustness, ensuring a reliable and efficient manufacturing process.

Strategic Analysis of Synthetic Routes

The synthesis of this compound on a large scale necessitates a strategy that prioritizes yield, purity, cost-effectiveness, and operational safety. Several synthetic pathways have been reported in the literature. Here, we analyze the most industrially viable options.

The most common and scalable approaches involve the synthesis of a ketone intermediate, Phenyl(pyridin-4-yl)methanone, followed by its conversion to the desired amine. This can be achieved through direct reductive amination or via an oxime intermediate. An alternative classical approach is the Leuckart-Wallach reaction.

Synthetic Route Starting Materials Key Reagents Advantages Disadvantages
A: Reductive Amination Phenyl(pyridin-4-yl)methanone, Ammonia SourceCatalytic Hydrogenation (e.g., Pd/C, Pt NWs) or Chemical Reductants (e.g., NaBH(OAc)₃)High selectivity and yield, often milder conditions.[1][2][3]Catalyst cost and handling, potential for catalyst poisoning.
B: Reduction of Oxime Phenyl(pyridin-4-yl)methanone OximeReducing agents like Zn/acetic acid, catalytic hydrogenation.[4]High yields, well-established transformation.Adds an extra step (oxime formation), potential for side reactions.
C: Leuckart-Wallach Reaction Phenyl(pyridin-4-yl)methanoneFormic acid, Ammonium formate or Formamide.[5][6][7]Uses inexpensive reagents, one-pot procedure.[5][7]Requires high temperatures, potential for formylated byproducts, often lower yields.[5][6]

Based on this analysis, Route A: Reductive Amination is selected as the primary protocol for this guide due to its high efficiency, selectivity, and amenability to large-scale production under controlled conditions.

Synthetic Workflow Overview

The selected two-step synthetic strategy is outlined below. The first step involves the synthesis of the key intermediate, Phenyl(pyridin-4-yl)methanone, followed by the crucial reductive amination step to yield the target molecule.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination Isoniconitinoyl_chloride Isoniconitinoyl Chloride Ketone Phenyl(pyridin-4-yl)methanone Isoniconitinoyl_chloride->Ketone Benzene Benzene Benzene->Ketone AlCl3 AlCl₃ (Lewis Acid) AlCl3->Ketone Friedel-Crafts Acylation Final_Product This compound Ketone->Final_Product Ammonia Ammonia (NH₃) Ammonia->Final_Product H2_PdC H₂ / Pd/C H2_PdC->Final_Product Catalytic Hydrogenation

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of Phenyl(pyridin-4-yl)methanone

Principle and Mechanistic Insight

The synthesis of the ketone intermediate is achieved via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, isonicotinoyl chloride acts as the acylating agent, and benzene serves as the aromatic substrate. A Lewis acid, such as aluminum chloride (AlCl₃), is crucial for activating the acyl chloride, thereby generating a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring.

Detailed Experimental Protocol

Materials and Equipment:

  • Reactants: Isonicotinoyl chloride hydrochloride, Benzene (anhydrous), Aluminum chloride (anhydrous).

  • Solvent: Dichloromethane (DCM, anhydrous).

  • Work-up: Hydrochloric acid (conc.), Sodium hydroxide solution (10 M), Dichloromethane, Anhydrous sodium sulfate.

  • Equipment: Large-scale glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet/outlet. Temperature control unit (chiller/heater).

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere. Anhydrous dichloromethane is charged into the reactor.

  • Reagent Charging: Anhydrous aluminum chloride is carefully added to the solvent with stirring. The mixture is cooled to 0-5 °C.

  • Acyl Chloride Addition: Isonicotinoyl chloride hydrochloride is added portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

  • Benzene Addition: Anhydrous benzene is added dropwise via the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and then heated to reflux (approx. 40 °C) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: The reaction mixture is cooled to 0-5 °C and slowly quenched by the dropwise addition of a pre-chilled solution of concentrated hydrochloric acid.

  • Work-up and Extraction: The layers are separated. The aqueous layer is basified with 10 M sodium hydroxide solution to a pH of ~9-10, leading to the precipitation of the product. The product is then extracted with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Phenyl(pyridin-4-yl)methanone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Part 2: Large-Scale Reductive Amination

Principle and Mechanistic Insight

This step employs catalytic hydrogenation for the reductive amination of the ketone. The ketone first reacts with ammonia to form an intermediate imine (or its protonated form, an iminium ion). This imine is then catalytically reduced by hydrogen in the presence of a palladium on carbon (Pd/C) catalyst to yield the final primary amine. This "one-pot" approach is highly efficient as the imine is reduced in situ as it is formed.[2][8]

G Ketone Phenyl(pyridin-4-yl)methanone Imine Imine Intermediate Ketone->Imine + NH₃, - H₂O Ammonia NH₃ Ammonia->Imine Product This compound Imine->Product H2_PdC H₂ / Pd/C H2_PdC->Product Reduction

Caption: Reductive amination mechanism.

Detailed Experimental Protocol

Materials and Equipment:

  • Reactants: Phenyl(pyridin-4-yl)methanone, Ammonia (as a solution in methanol or aqueous ammonia), Hydrogen gas.

  • Catalyst: 5-10% Palladium on Carbon (Pd/C).

  • Solvent: Methanol or Ethanol.

  • Equipment: High-pressure hydrogenation reactor (autoclave) with a gas inlet, pressure gauge, temperature probe, and efficient stirring mechanism. Filtration setup for catalyst removal (e.g., Celite bed).

Procedure:

  • Reactor Charging: The high-pressure reactor is charged with Phenyl(pyridin-4-yl)methanone and the solvent (e.g., Methanol).

  • Ammonia Addition: A solution of ammonia in methanol (or aqueous ammonia) is added to the reactor.

  • Catalyst Addition: The Pd/C catalyst is carefully added as a slurry in the reaction solvent. Caution: Pd/C is flammable, especially when dry. Handle with care under an inert atmosphere.

  • Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 5-10 bar). The mixture is stirred vigorously and heated to the target temperature (e.g., 40-60 °C).

  • Monitoring: The reaction is monitored by the uptake of hydrogen and confirmed by HPLC analysis of aliquots. The reaction is typically complete within 8-12 hours.

  • Catalyst Removal: After cooling and venting the hydrogen, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be kept wet with solvent to prevent ignition.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by vacuum distillation or by salt formation (e.g., hydrochloride salt) followed by recrystallization to achieve high purity.

Analytical Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Analysis Specification
Appearance Off-white to pale yellow solid or oil
¹H NMR Conforms to the structure
¹³C NMR Conforms to the structure
Mass Spec (ESI-MS) [M+H]⁺ = 185.10
Purity (HPLC) ≥ 98%

Safety and Handling Precautions

  • Chemical Hazards: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Benzene is a known carcinogen and should be handled in a well-ventilated fume hood. Aluminum chloride reacts violently with water.

  • Hydrogenation Safety: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a dedicated high-pressure reactor by trained personnel. Ensure the system is free of leaks and that all oxygen has been purged before introducing hydrogen.

  • Catalyst Handling: Palladium on carbon is pyrophoric. Never allow the catalyst to dry in the air. Keep it wet with solvent at all times during handling and filtration.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

This application note provides a robust and scalable two-step protocol for the synthesis of this compound. By selecting a Friedel-Crafts acylation followed by a catalytic reductive amination, this guide emphasizes a pathway that is both efficient and suitable for large-scale production. Adherence to the detailed procedures and safety precautions outlined is essential for achieving high yields of a pure product in a safe and reproducible manner.

References

  • ChemBK. (2024). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4'-Aminobenzyl)pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • ResearchGate. (n.d.). (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4). Retrieved from [Link]

  • Crossley, F. S., & Moore, M. L. (n.d.). studies on the leuckart reaction. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
  • Chemical Communications (RSC Publishing). (n.d.). Selective synthesis of secondary amines by Pt nanowire catalyzed reductive amination of aldehydes and ketones with ammonia. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminobenzyl)pyridine. Retrieved from [Link]

  • ResearchGate. (2012). Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes and Ketones with Ammonia. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Retrieved from [Link]

Sources

Application Note: Phenyl(pyridin-4-yl)methanamine as a Probe Substrate for In Vivo Tissue Distribution Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is fundamental to successful pharmaceutical development. Tissue distribution studies, a critical component of this characterization, reveal the extent and rate of a compound's movement into various organs and tissues, providing vital insights into target engagement, potential off-target toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. This application note provides a detailed guide for utilizing Phenyl(pyridin-4-yl)methanamine as a model substrate to investigate tissue distribution, with a focus on its role as a probe for organic cation transporters (OCTs). We present comprehensive protocols for both Quantitative Whole-Body Autoradiography (QWBA) and tissue dissection with LC-MS/MS quantification, explaining the scientific rationale behind key experimental steps.

Introduction: Rationale for this compound as a Distribution Probe

This compound is a small molecule whose structure is analogous to neurotoxins and other cationic compounds known to be substrates for solute carrier (SLC) transporters, particularly organic cation transporters (OCTs).[1][2] OCTs are expressed in barrier tissues and organs critical for drug disposition, such as the liver, kidneys, and brain, where they mediate the uptake and clearance of a wide range of endogenous compounds, drugs, and xenobiotics.[2]

The utility of this compound in distribution studies stems from several key features:

  • Transporter Substrate Potential: Its cationic nature at physiological pH makes it a likely substrate for OCTs. By tracking its distribution, researchers can model how other cationic drugs might be handled by these transporters, predicting potential drug-drug interactions or transporter-mediated tissue accumulation.

  • Physicochemical Properties: Its relatively simple structure allows for straightforward chemical modification, including radiolabeling, which is essential for certain study types like QWBA.

  • Analytical Tractability: The compound can be reliably detected and quantified in complex biological matrices using standard bioanalytical techniques like LC-MS/MS.

This guide provides the theoretical basis and practical protocols for using this compound to generate robust and reliable tissue distribution data.

Compound Profile: this compound
PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 4-(Amino(phenyl)methyl)pyridinePubChem
Molecular Formula C₁₂H₁₂N₂[3]
Molecular Weight 184.24 g/mol [3]
Structure Chemical structure of this compoundPubChem

Workflow Overview: A Dual-Methodology Approach

A comprehensive tissue distribution assessment often employs complementary techniques. QWBA provides a broad, qualitative, and semi-quantitative overview of distribution across the entire body, while targeted tissue dissection followed by LC-MS/MS offers precise quantification in specific organs of interest.

Tissue_Distribution_Workflow cluster_planning Phase 1: Study Planning cluster_invivo Phase 2: In Vivo Administration cluster_analysis Phase 3: Analysis cluster_qwba_steps QWBA Path cluster_lcms_steps LC-MS/MS Path cluster_reporting Phase 4: Reporting start Study Objective Defined synthesis Synthesis & Radiolabeling (e.g., ¹⁴C-Phenyl(pyridin-4-yl)methanamine) start->synthesis dosing Animal Dosing (e.g., Rat, IV or PO) synthesis->dosing qwba Method A: QWBA dosing->qwba Whole Animal Freezing lcms Method B: LC-MS/MS dosing->lcms Tissue Dissection cryo Cryosectioning qwba->cryo homog Tissue Homogenization lcms->homog imaging Phosphor Imaging cryo->imaging qwba_analysis Image Analysis & Radioactivity Quantification imaging->qwba_analysis report Data Interpretation & Final Report qwba_analysis->report extract Sample Extraction (e.g., Protein Precipitation) homog->extract lcms_analysis LC-MS/MS Quantification extract->lcms_analysis lcms_analysis->report

Figure 1: High-level workflow for a comprehensive tissue distribution study using dual methodologies.

Protocol 1: Quantitative Whole-Body Autoradiography (QWBA)

QWBA is an imaging technique that provides a comprehensive visualization of the distribution of a radiolabeled compound throughout a whole animal.[4][5] It is invaluable for identifying unexpected sites of accumulation.

Principle

A radiolabeled version of this compound (e.g., labeled with ¹⁴C or ³H) is administered to an animal. After a defined period, the animal is euthanized and flash-frozen. The frozen carcass is then sectioned sagittally, and the thin sections are exposed to a phosphor imaging plate. The plate captures the radioactive decay, creating a detailed image that maps the compound's location and relative concentration across every tissue in the section.

Step-by-Step Methodology
  • Radiolabeling & Formulation:

    • Synthesize or procure ¹⁴C-Phenyl(pyridin-4-yl)methanamine with high radiochemical purity (>97%).[5][6]

    • Rationale: ¹⁴C is a strong beta-emitter, providing good spatial resolution for QWBA. High purity is critical to ensure the detected signal is from the parent compound and not a radioactive impurity.

    • Prepare a dosing formulation suitable for the chosen route of administration (e.g., saline with a solubilizing agent for IV injection). Confirm the stability of the compound in the formulation.[5]

  • Animal Dosing:

    • Select the appropriate animal model (typically Sprague-Dawley rats for regulatory studies).[4][5]

    • Administer a single dose of ¹⁴C-Phenyl(pyridin-4-yl)methanamine via the intended clinical route (e.g., oral gavage or intravenous injection).

    • House animals for predetermined time points post-dose (e.g., 1, 4, 8, 24, 48 hours).

  • Sample Collection:

    • At each time point, euthanize the animal via an appropriate method (e.g., CO₂ asphyxiation followed by exsanguination).

    • Immediately freeze the entire carcass by immersion in a hexane/dry ice bath (-70°C) until solidified.

    • Rationale: Rapid freezing prevents post-mortem redistribution of the radiolabeled compound, preserving its in-life localization.

  • Cryosectioning:

    • Embed the frozen carcass in a carboxymethylcellulose (CMC) block.

    • Using a large-format cryomicrotome, cut thin (e.g., 20-40 µm) sagittal sections.

    • Mount the sections onto adhesive tape.

  • Imaging:

    • Dehydrate the sections in a cryostat or freezer.

    • Expose the sections to a phosphor imaging plate in a light-tight cassette for a period determined by the dose and specific activity (can range from hours to days).

    • Include radiolabeled calibration standards on the same plate to enable quantification.

    • Rationale: The calibration standards have known radioactivity levels, allowing the pixel intensity from the tissue sections to be converted into concentration units (e.g., µg equivalents/g tissue).

  • Data Analysis:

    • Scan the imaging plate using a phosphor imager.

    • Using specialized software, identify and delineate anatomical regions of interest (ROIs).

    • Quantify the radioactivity in each ROI by comparing the signal intensity to the standard curve generated from the calibration standards.

    • Results are typically expressed as microgram equivalents of the parent compound per gram of tissue.

Protocol 2: Tissue Dissection with LC-MS/MS Quantification

This method provides highly accurate and precise concentration data for specific, pre-selected tissues. It is the gold standard for quantifying drug levels in target organs and tissues critical for metabolism and excretion.[7][8]

Principle

Following administration of (non-radiolabeled) this compound, animals are euthanized, and specific organs are rapidly excised. The tissues are weighed and homogenized. The compound is then extracted from the tissue homogenate and its concentration is measured using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][10]

LCMS_Workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis start Excised Tissue Sample (e.g., Liver, Kidney, Brain) weigh Weigh Tissue start->weigh homog Homogenize in Buffer (e.g., PBS) weigh->homog aliquot Aliquot Homogenate homog->aliquot add_is Add Internal Standard (IS) aliquot->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant inject Inject onto LC Column supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantify using Standard Curve detect->quantify result Final Concentration (ng/g tissue) quantify->result

Figure 2: Detailed workflow for sample processing and quantification via LC-MS/MS.

Step-by-Step Methodology
  • Dosing and Tissue Collection:

    • Follow the dosing procedure as described in section 3.2, step 2, using non-radiolabeled compound.

    • At each time point, euthanize the animal.

    • Rapidly dissect the tissues of interest (e.g., liver, kidneys, brain, lungs, heart, muscle, fat).

    • Rinse tissues with cold saline to remove excess blood, blot dry, and record the wet weight.

    • Snap-freeze samples in liquid nitrogen and store at -80°C until analysis.

    • Rationale: Immediate freezing halts metabolic activity, preventing degradation of the analyte post-collection.

  • Tissue Homogenization:

    • Add a precise volume of homogenization buffer (e.g., 3 volumes of phosphate-buffered saline per gram of tissue) to the weighed tissue sample.

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.

  • Sample Extraction (Protein Precipitation):

    • To a known volume of tissue homogenate (e.g., 100 µL), add an internal standard (IS).

    • Scientist's Note: The IS should be a structurally similar molecule (e.g., a deuterated version of this compound) that is not present in the sample. It is added at a known concentration to correct for variability during sample processing and instrument analysis.

    • Add 3-4 volumes of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and selective LC-MS/MS method. This involves optimizing:

      • Chromatography: A reverse-phase C18 column is typically suitable. Optimize the mobile phase (e.g., water and acetonitrile with formic acid) to achieve good peak shape and retention time.

      • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Identify the precursor ion (M+H)⁺ and a stable product ion for both the analyte and the internal standard. Set up a Multiple Reaction Monitoring (MRM) method for quantification.

    • Inject the prepared samples onto the LC-MS/MS system.

    • Method Validation: The analytical method must be validated according to regulatory guidelines for accuracy, precision, linearity, and stability.[9]

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio (analyte/IS) against the known concentrations of calibration standards prepared in a matching matrix (control tissue homogenate).

    • Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.

    • Express the final concentration as ng or µg of compound per gram of tissue.

Data Interpretation and Application

The combined data from QWBA and LC-MS/MS provides a powerful picture of the compound's disposition.

Example Data Presentation

Table 1: Hypothetical Tissue Concentrations of this compound in Rats 4 Hours Post-IV Dose (1 mg/kg)

TissueConcentration (ng/g)Tissue-to-Plasma RatioPotential Implication
Plasma1501.0Reference
Liver4,50030.0High uptake; potential site of metabolism/clearance (OCT mediated?)
Kidney (Cortex)9,00060.0High accumulation; potential site of active secretion/toxicity
Brain750.5Limited blood-brain barrier penetration
Heart6004.0Moderate distribution
Muscle2251.5Low, non-specific distribution
  • High tissue-to-plasma ratios (>1) , especially in the liver and kidney, suggest active transport into those tissues, consistent with the hypothesis of this compound being an OCT substrate.[2]

  • Low brain concentrations indicate that the compound does not readily cross the blood-brain barrier.

  • QWBA images would visually confirm these quantitative findings and could reveal accumulation in smaller, specific regions (e.g., adrenal gland, specific brain nuclei) that might be missed by gross dissection.

This information is crucial for building pharmacokinetic models, predicting human dose, and designing toxicology studies by highlighting which organs will experience the highest exposure.

Conclusion

This compound serves as an excellent tool compound for interrogating the mechanisms of drug and substrate tissue distribution, particularly those mediated by organic cation transporters. By combining the broad exploratory power of QWBA with the quantitative precision of LC-MS/MS, researchers can generate a comprehensive dataset. The protocols and rationale outlined in this note provide a robust framework for conducting these studies, ultimately enabling more informed decisions in the drug development process.

References

  • PubChem. [4-(Pyridin-4-yl)phenyl]methanamine. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • Sokol, P. P., et al. (1987). The neurotoxins 1-methyl-4-phenylpyridinium and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine are substrates for the organic cation transporter in renal brush border membrane vesicles. Journal of Pharmacology and Experimental Therapeutics, 242(1), 152-157. [Link]

  • BioIVT. (n.d.). ADME / Pharmacokinetic Tissue Distribution Studies. [Link]

  • Salmain, M., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]

  • Miller, C. A., et al. (2001). Cell membrane transport of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the liver and systemic bioavailability. Toxicology and Applied Pharmacology, 174(3), 236-244. [Link]

  • Wood, P. L., et al. (2022). Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011. Frontiers in Physiology, 13, 840428. [Link]

  • Tanaka, H., et al. (2023). Synthesis and Evaluation of Radiogallium-Labeled Peptide Probes for In Vivo Imaging of Legumain Activity. International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Lin, E. T., et al. (1984). Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. Defense Technical Information Center. [Link]

  • Lemoine, A., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. [Link]

  • Mena-Pérez, A. I., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 61(9). [Link]

  • Salmain, M., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed, 13(12), 462. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Phenyl(pyridin-4-yl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Phenyl(pyridin-4-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this and similar basic compounds. As a molecule possessing two distinct basic nitrogen centers (a pyridinic nitrogen and a primary benzylic amine), this compound presents a classic challenge for purification via standard silica gel column chromatography. This document provides in-depth troubleshooting advice and robust protocols grounded in the fundamental principles of chromatographic science.

Core Principles: Understanding the Challenge

The primary difficulty in the chromatography of basic compounds like this compound on standard silica gel arises from the interaction between the basic analyte and the acidic nature of the silica surface.

  • Analyte Chemistry : this compound has two basic sites: the pyridine nitrogen (pKa of the conjugate acid ≈ 5-6) and the primary amine (pKa of the conjugate acid ≈ 9-10).[1] The primary amine is the stronger base.

  • Stationary Phase Chemistry : Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4-5). These acidic sites can strongly and often irreversibly bind to basic analytes through strong acid-base interactions.

This strong interaction leads to several common issues:

  • Severe Peak Tailing : The analyte moves down the column in a smear rather than a tight band.

  • Irreversible Adsorption : A significant portion of the product remains permanently bound to the silica, leading to low recovery.

  • On-Column Degradation : The acidic silica surface can sometimes catalyze the degradation of sensitive molecules.

The key to successful purification is to mitigate these interactions by modifying the mobile phase.

Recommended Experimental Protocol

This protocol provides a robust starting point for the purification of this compound on a gram scale.

1. Thin-Layer Chromatography (TLC) Analysis & Method Development:

  • Objective: To determine the optimal eluent system for separation.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on at least three different TLC plates.

    • Develop the plates in solvent systems of varying polarity. Good starting systems include:

      • System A: 95:5 Dichloromethane (DCM) / Methanol (MeOH)

      • System B: 80:20 Ethyl Acetate (EtOAc) / Hexanes

      • System C: 98:2 DCM / MeOH

    • Crucially, add 0.5-1% of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to each eluent system. This is essential to prevent tailing.

    • Visualize the plates under UV light (254 nm) and then stain (e.g., with potassium permanganate or ninhydrin for the primary amine).

    • The ideal eluent system will show the desired product with a Retention Factor (Rf) between 0.25 and 0.35, and good separation from impurities.

2. Column Preparation (Slurry Packing):

  • Objective: To pack a uniform and stable column bed.

  • Procedure:

    • Select an appropriate size glass column based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude material weight).

    • In a beaker, mix the calculated amount of silica gel with the chosen eluent (including the basic modifier) to form a homogenous slurry.

    • Place a small cotton or glass wool plug at the bottom of the column and add a layer of sand.

    • Pour the silica slurry into the column in one continuous motion.

    • Continuously tap the side of the column to encourage even packing and dislodge air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack down under gravity and gentle pressure. Never let the top of the silica bed run dry.

    • Add another layer of sand on top of the packed silica bed to prevent disruption during sample loading.

3. Sample Loading and Elution:

  • Objective: To apply the sample to the column in a concentrated band and elute the purified compound.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the eluent or DCM.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

    • Begin elution with the chosen solvent system, collecting fractions in test tubes or vials.

    • Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and developing it.

4. Fraction Analysis and Product Isolation:

  • Objective: To identify and combine the pure fractions and isolate the final product.

  • Procedure:

    • Identify the fractions containing the pure product using the TLC analysis from the previous step.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

    • Place the flask under high vacuum to remove any residual solvent or TEA.

    • Characterize the final product for purity and identity (e.g., via NMR, LC-MS).

Troubleshooting Guide (Q&A)

Here are solutions to common problems encountered during the purification of this compound.

Q1: My product is streaking badly on the TLC plate and I'm getting severe tailing in the column. What's wrong?

A1: This is the most common issue and is almost certainly due to strong interactions with acidic silanol groups on the silica.

  • Primary Cause: Lack of a basic modifier in your eluent. The basic nitrogen atoms in your molecule are binding strongly to the acidic silica.

  • Solution: Add a volatile base to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your mobile phase (e.g., 1 mL of TEA in 99 mL of your solvent mixture). TEA is basic and will compete with your product for the acidic sites on the silica, allowing your compound to elute properly.

    • Ammonium Hydroxide (NH₄OH): A 1-2% addition of the methanol portion of your eluent with concentrated NH₄OH can also be effective. For example, in a DCM/MeOH system, use methanol that has been pre-mixed with ammonium hydroxide. This is particularly useful if your compound is sensitive to TEA.

Q2: My product won't come off the column at all, even with a very polar solvent system like 10% MeOH in DCM.

A2: This indicates irreversible adsorption, a more extreme version of the problem in Q1.

  • Probable Cause 1: You did not include a basic modifier. Even at high methanol concentrations, the acid-base interaction can be too strong.

  • Solution 1: Try to salvage the product by flushing the column with your most polar eluent (e.g., 90:10 DCM/MeOH) containing a higher concentration of TEA (2-5%).

  • Probable Cause 2: Your compound may be degrading on the acidic silica.

  • Solution 2: Consider switching to a less acidic stationary phase for future purifications.

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for very basic compounds. You will need to re-develop your TLC conditions on alumina plates.

    • Deactivated Silica: You can pre-treat your silica by washing it with a solution of TEA in your non-polar solvent before packing the column.

Q3: I'm getting very low recovery of my product, although the separation from impurities looks good.

A3: This is also a symptom of irreversible adsorption. While the portion of the compound that does elute is pure, a significant amount is lost on the column.

  • Solution: The solution is the same as for Q1 and Q2: incorporate a basic modifier (TEA or NH₄OH) into your eluent. This will occupy the strong binding sites on the silica, allowing your product to pass through the column and be recovered.

Q4: My desired product is co-eluting with an impurity.

A4: This is a classic separation challenge that requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Adjust Solvent System:

    • Change the polarity gradient: If using a single eluent system (isocratic), try a gradient elution, starting with a less polar mixture and gradually increasing the polarity.

    • Change the solvent composition: The "selectivity" of the separation can be altered by changing the solvents used. If you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol system. Different solvents interact with your compounds in unique ways, which can alter the elution order.[2]

  • Solution 2: Change Stationary Phase: If solvent changes don't work, the impurity may have very similar properties in your current system. Switching to a different stationary phase like alumina or a phenyl-bonded silica phase can introduce different separation mechanisms (e.g., π-π interactions) that may resolve the compounds.[3]

Visual Workflow and Troubleshooting Logic

The following diagrams illustrate the recommended workflow and a decision tree for troubleshooting common issues.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (with 1% TEA) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Crude Sample (Wet or Dry Load) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions via TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Isolate 7. Evaporate & Dry Product Combine->Isolate Final Final Isolate->Final Characterize (NMR, MS)

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)
  • Q: Why use triethylamine (TEA) specifically? Are there alternatives?

    • A: TEA is used because it is a volatile organic base. Its basicity allows it to effectively neutralize the acidic silanol sites on the silica. Its volatility means it can be easily removed from the final product under vacuum after the fractions are combined. Ammonium hydroxide is another excellent alternative, especially in polar solvent systems involving methanol.

  • Q: Can I use a different stationary phase, like alumina or C18 (reversed-phase)?

    • A: Yes. For strongly basic compounds, neutral or basic alumina can be a superior choice to silica as it lacks the strong acidity of silanol groups. Reversed-phase chromatography (like C18 silica) is also an excellent option, particularly for polar impurities. In reversed-phase, you would use a polar mobile phase (like water/acetonitrile) and might add an acidic modifier (like formic or acetic acid) to protonate your amine, which often improves peak shape in that mode.[3][4]

  • Q: Will the triethylamine interfere with my analysis of the final product?

    • A: It can, but it is manageable. TEA is visible in ¹H NMR spectroscopy (a quartet around 2.5 ppm and a triplet around 1.0 ppm). Because it is volatile, it can usually be removed by co-evaporation with a solvent like toluene or by dissolving the final product in a solvent and re-evaporating several times under high vacuum.

  • Q: How much crude material can I load onto my column?

    • A: This depends on the difficulty of the separation. For easy separations (impurities have very different Rf values), you can load more material (a 20:1 or 30:1 ratio of silica:crude). For difficult separations, a higher ratio (100:1 or more) is required to achieve good resolution.

References
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks. r/chemistrymemes.
  • ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe?.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Wiley-VCH. (n.d.).
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • BenchChem. (2025). Troubleshooting poor separation of phenazine derivatives in chromatography.
  • PubChem. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine.
  • Dolan, J. W. (2007). The Perfect Method, Part V: Changing Column Selectivity. LCGC North America.

Sources

Technical Support Center: Overcoming Solubility Challenges with Phenyl(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Phenyl(pyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues during their experiments. We will explore the physicochemical properties of this compound and provide a series of troubleshooting guides and protocols to ensure its successful application in your work.

Understanding the Molecule: The Root of Solubility Challenges

This compound possesses a unique structure that dictates its solubility behavior. It contains two key features:

  • Basic Nitrogen Centers: The molecule has two basic nitrogen atoms—one on the pyridine ring and one in the primary amine group. These sites can be protonated in acidic conditions.

  • Aromatic Rings: The presence of both a phenyl and a pyridine ring lends a degree of lipophilicity (a tendency to dissolve in fats, oils, or non-polar solvents) to the molecule, which can limit its solubility in purely aqueous media.

The solubility of this compound is, therefore, highly dependent on the pH of the solvent.[1][2] In its neutral, unprotonated form (the "free base"), it has low aqueous solubility, especially at neutral or alkaline pH. By lowering the pH, the nitrogen atoms become protonated, forming a positively charged cation that is significantly more soluble in water. This principle is the foundation for overcoming most solubility issues.[3][4]

cluster_0 High pH (> pKa) cluster_1 Low pH (< pKa) FreeBase This compound (Free Base, Neutral) - Low Aqueous Solubility - Lipophilic SaltForm Protonated Cation (e.g., Dihydrochloride Salt) - High Aqueous Solubility - Hydrophilic FreeBase->SaltForm  Add Acid (H+)  (e.g., HCl) SaltForm->FreeBase Add Base (OH-) (e.g., NaOH)

Caption: pH-dependent equilibrium of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound.

Q1: My this compound (free base) won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What is my first step?

Answer: This is expected behavior. The free base form of the compound has very limited solubility at neutral pH. The recommended initial approach is not to try and force dissolution in a neutral buffer directly, but to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is an excellent and widely used choice for this purpose.[5]

Q2: What is the best organic solvent for preparing a high-concentration stock solution?

Answer: For most applications, DMSO is the solvent of choice due to its strong solubilizing power for a wide range of organic molecules.[5] Other polar organic solvents can also be effective. A preliminary solvent screening is always recommended if your experimental system is incompatible with DMSO.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventTypical Starting ConcentrationNotes
DMSO 10-50 mMPrimary recommendation. Widely compatible with cell-based assays at low final concentrations (<0.5%).
Ethanol (EtOH) 1-10 mMGood alternative for in vivo studies. May require gentle warming.
Methanol (MeOH) 1-10 mMCan be used, but is more volatile and toxic than ethanol.
Dimethylformamide (DMF) 10-50 mMSimilar to DMSO but can be more toxic in some biological systems.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out the required amount of this compound free base. For 1 mL of a 10 mM solution (MW: 184.24 g/mol ), you will need 1.84 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Facilitate Dissolution: Vortex the solution vigorously. If the compound is slow to dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[5]

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates before use.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous experimental medium. How can I fix this?

Answer: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The key is to keep the compound dissolved during the dilution process.

Causality: DMSO is a powerful solvent, but when diluted into water, its solvating power is reduced. If the final concentration of your compound is higher than its aqueous solubility limit, it will precipitate.

Workflow for Successful Aqueous Dilution

G start 10 mM Stock in DMSO step1 Prepare Intermediate Dilutions (e.g., 1 mM in DMSO) start->step1 Optional, for high dilutions step2 Pre-warm Aqueous Medium (e.g., to 37°C) start->step2 step1->step2 step3 Add Stock Dropwise to Medium (while vortexing/stirring) step2->step3 step4 Visually Inspect for Clarity step3->step4 troubleshoot Precipitate Observed? step4->troubleshoot end Final Working Solution (e.g., 10 µM in <0.5% DMSO) troubleshoot->end No fix1 Reduce Final Concentration troubleshoot->fix1 Yes fix2 Increase Final % of Co-solvent (if experiment allows) troubleshoot->fix2 Yes fix1->step3 fix2->step3

Caption: Recommended workflow for diluting DMSO stock solutions.

Key Strategies to Prevent Precipitation:

  • Keep Final DMSO Concentration Low: Aim for a final DMSO concentration of <0.5%, and ideally <0.1%, in your aqueous medium.

  • Dilute into a Vortex: Add the stock solution drop-by-drop into the center of a vortexing aqueous solution. This ensures rapid mixing and dispersion.

  • Use Intermediate Dilutions: For very high dilution factors, making an intermediate dilution in pure DMSO first can help.[5]

  • Lower the Final Concentration: Your target concentration may simply be above the compound's solubility limit. Test a lower concentration.

Advanced Solubility Enhancement Protocols

For applications requiring higher aqueous concentrations or avoiding organic solvents, the following protocols are recommended.

Q4: How can I prepare a purely aqueous solution of this compound without using any organic solvents?

Answer: The most effective method is to exploit the compound's basic nature by either converting it to a salt in situ through pH adjustment or by using a pre-formed salt.

Protocol 2: In Situ Salt Formation via pH Adjustment

This protocol involves dissolving the free base in an acidic solution to form the highly soluble protonated salt.

  • Prepare an Acidic Diluent: Start with deionized water and add a dilute acid, such as 0.1 M HCl, dropwise until the pH is between 3 and 4.

  • Add Compound: Weigh the this compound free base and add it to the acidic water while stirring.

  • Monitor Dissolution: The compound should dissolve as it becomes protonated. If dissolution is slow, continue to add dilute HCl dropwise until a clear solution is achieved. Do not go below a pH of ~2 to avoid overly harsh conditions.

  • pH Adjustment (Optional): Once fully dissolved, you can carefully adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH). Crucially, do not raise the pH above ~5 , as the compound will begin to precipitate back into its less soluble free base form.

  • Final Volume: Add the acidic diluent to reach the final desired volume and concentration.

Using the Dihydrochloride Salt Form

The simplest method for direct aqueous dissolution is to purchase and use the This compound dihydrochloride salt (CAS: 58088-57-6).[6][7] This salt form is significantly more water-soluble than the free base and should dissolve readily in water or neutral buffers.[3][4]

Table 2: Comparison of Free Base vs. HCl Salt

PropertyFree BaseDihydrochloride Salt
Form at Neutral pH Uncharged, LipophilicCharged (Cationic)
Aqueous Solubility (pH 7.4) Very LowHigh
Recommended Starting Solvent DMSO, EthanolWater, Aqueous Buffers
Primary Dissolution Method Organic Stock DilutionDirect Dissolution in Aqueous Media
Q5: I need to achieve an even higher aqueous concentration for formulation studies. What other techniques can I try?

Answer: For challenging formulations requiring very high concentrations, co-solvent systems and other advanced techniques can be employed.

Protocol 3: Developing a Co-Solvent System

A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a poorly soluble compound.[2][8]

  • Select Co-solvents: Common, biocompatible co-solvents include Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Ethanol.

  • Prepare Blends: Create a series of binary solvent blends, for example:

    • 10% Ethanol / 90% Water (v/v)

    • 20% Propylene Glycol / 80% PBS pH 7.4 (v/v)

    • 30% PEG 400 / 70% Water (v/v)

  • Determine Solubility: Add an excess amount of this compound to a small volume (e.g., 1 mL) of each blend in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Analyze: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This will give you the saturation solubility in each co-solvent system.

  • Select Formulation: Choose the co-solvent system that provides the desired solubility while being compatible with your experimental design.

References

Technical Support Center: Phenyl(pyridin-4-yl)methanamine Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl(pyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and formulations.

I. Understanding the Stability Profile of this compound

This compound, a molecule possessing both a benzylamine and a pyridine functional group, presents a unique set of stability considerations. The primary amine is susceptible to oxidation and reactions with carbonyl-containing compounds, while the pyridine ring can influence the molecule's reactivity and solubility. Understanding these inherent characteristics is the first step in preventing degradation and ensuring reliable experimental outcomes.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two most significant degradation pathways for this compound are oxidation and reaction with carbonyl compounds.

  • Oxidation: The benzylic amine is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This process can lead to the formation of the corresponding imine, which can further hydrolyze to benzaldehyde and 4-aminopyridine, or undergo further oxidation to benzoic acid.

  • Maillard Reaction: As a primary amine, this compound can react with reducing sugars (e.g., lactose, glucose), which are common pharmaceutical excipients, via the Maillard reaction. This non-enzymatic browning reaction leads to the formation of a Schiff base and subsequent Amadori rearrangement products, resulting in discoloration and loss of the active compound.[1][2]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Container: Use tightly sealed glass containers to prevent moisture absorption and contamination.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Can I use common excipients with this compound in my formulations?

A4: Caution is advised when selecting excipients. Due to its primary amine group, this compound is incompatible with excipients containing reducing sugars, such as lactose, due to the risk of the Maillard reaction.[3] Additionally, excipients that may contain peroxide impurities (e.g., povidone, polyethylene glycols) can accelerate oxidative degradation.[4] It is essential to conduct thorough drug-excipient compatibility studies.[5][6]

III. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Discoloration (yellowing/browning) of the solution upon storage. 1. Oxidation: Exposure to air (oxygen) and/or light. 2. Maillard Reaction: Presence of reducing sugars in the formulation.[1]1. Prevent Oxidation: Prepare and store solutions under an inert atmosphere (nitrogen or argon). Use degassed solvents. Protect from light using amber vials. 2. Check for Contaminants: Ensure all glassware is scrupulously clean. Analyze excipients for the presence of reducing sugars. Reformulate without reducing sugars if necessary.
Precipitation or cloudiness in the solution. 1. Solubility Issues: Change in solvent composition (e.g., absorption of water by hygroscopic solvents like DMSO), temperature fluctuations. 2. Degradation Product Formation: Formation of insoluble degradation products.1. Optimize Solvent System: Use anhydrous solvents and store in tightly sealed containers with desiccants if necessary. Prepare fresh solutions before use. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify if it is the parent compound or a degradant. This can be achieved using techniques like HPLC, LC-MS, and NMR.
Inconsistent or lower-than-expected potency in assays. 1. Degradation of the active compound. 2. Adsorption to container surfaces. 1. Perform Forced Degradation Studies: To understand the degradation profile and develop a stability-indicating analytical method. 2. Develop and Validate a Stability-Indicating HPLC Method: This method should be able to separate the parent compound from all potential degradation products. 3. Container Compatibility: Evaluate different container materials (e.g., glass vs. polypropylene) to check for adsorption.
Appearance of new peaks in the HPLC chromatogram over time. Formation of degradation products. 1. Peak Identification: Use a PDA detector to check for peak purity and obtain UV spectra of the new peaks. Employ LC-MS to determine the mass of the degradation products to aid in their identification. 2. Forced Degradation Analysis: Compare the chromatograms of the aged sample with those from forced degradation studies (acidic, basic, oxidative, photolytic, thermal stress) to tentatively identify the degradation pathway.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.[7][8][9][10]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • pH meter

  • Photostability chamber (compliant with ICH Q1B guidelines)[11][12][13]

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.[14]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum of the parent compound).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.

V. Visualization of Degradation Pathways and Workflows

G

G

VI. Concluding Remarks

The chemical stability of this compound in solution is a critical factor for its successful application in research and development. By understanding its potential degradation pathways—primarily oxidation and the Maillard reaction—and implementing appropriate storage, handling, and formulation strategies, researchers can ensure the integrity and reliability of their work. This guide provides a foundational framework for addressing stability challenges; however, it is imperative to conduct specific studies tailored to your unique experimental conditions and formulations.

VII. References

  • Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction. (2017). [Source not further specified].

  • Amine Oxidation in Carbon Dioxide Capture by Aqueous Scrubbing. University Blog Service.

  • A general Maillard reaction between lactose and an amine group-containing API. (2010). ResearchGate.

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2016). Fisher Digital Publications.

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace.

  • WO2012125894A2 - Oxidation inhibitors for amine degradation. Google Patents.

  • A Critical Assessment of the ICH Guideline on Photostability Testing of New Drug Substances and Products (Q1B): Recommendation for Revision. ResearchGate.

  • Assessment of Feasibility of Maillard Reaction between Baclofen and Lactose by Liquid Chromatography and Tandem Mass Spectrometry, Application to Pre formulation Studies. (2011). National Institutes of Health.

  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). (2021). [Source not further specified].

  • Synthesis and Characterization of Maillard Reaction Products of Salbutamol and Terbutaline with Lactose and Development and Validation of an LC Method for the Determination of Salbutamol and Terbutaline in the Presence of These Impurities. (2015). National Institutes of Health.

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2010). CORE.

  • Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. (1998). Semantic Scholar.

  • Antioxidation Strategy of Modification with Low-Dose Inhibitors to Solid Amine Adsorbents for Long-Term Cyclic Carbon Capture from O₂-Containing Flue Gas. (2022). ACS Publications.

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate.

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023). National Institutes of Health.

  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024). [Source not further specified].

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.

  • Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA.

  • ICH guideline for photostability testing: aspects and directions for use. (2003). PubMed.

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2023). YouTube.

  • Forced degradation and impurity profiling. (2012). [Source not further specified].

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health.

  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Slideshare.

  • Forced Degradation – A Review. (2022). [Source not further specified].

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). [Source not further specified].

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

  • stability-indicating-hplc-method Research Articles. R Discovery.

  • Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. [Source not further specified].

  • [4-(Pyridin-4-yl)phenyl]methanamine. AKSci.

  • Force Degradation for Pharmaceuticals: A Review. IJSDR.

  • [4-(Pyridin-4-yl)phenyl]methanamine. PubChem.

  • Stability indicating HPLC method development - a review. ResearchGate.

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. (2016). ACS Omega.

  • Benzylamine. PubChem.

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. (2021). MDPI.

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. [Source not further specified].

  • Stability of drugs and medicines Hydrolysis. ResearchGate.

  • Understanding the chemical basis of drug stability and degradation. (2010). [Source not further specified].

  • Benzylamines. Organic Chemistry Portal.

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022). Journal of Pharmaceutical Negative Results.

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). PubMed.

  • Pyridin-4-ylmethanamine. Biosynth.

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). National Institutes of Health.

  • Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. (1981). PubMed.

  • Metal ions affect the formation and stability of amyloid β aggregates at multiple length scales. (2018). PubMed.

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (2024). Journal of the American Chemical Society.

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.

  • phenyl(pyridin-2-yl)methanamine. ChemBK.

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Imeglimin Hydrochloride. (2024). Zenodo.

Sources

Technical Support Center: Phenyl(pyridin-4-yl)methanamine Stability and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl(pyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways and to provide robust strategies for its prevention. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

I. Understanding the Instability of this compound

This compound possesses two primary reactive centers susceptible to degradation: the benzylic amine group and the pyridine ring. The proximity of the phenyl and pyridyl groups to the methanamine bridge influences the molecule's overall stability. Understanding the potential degradation pathways is the first step in developing stable formulations and accurate analytical methods.

A. Primary Degradation Pathways

Based on the chemical structure, the following are the most probable degradation pathways for this compound:

  • Oxidative Degradation: The benzylic carbon is prone to oxidation, potentially leading to the formation of Phenyl(pyridin-4-yl)methanone. The primary amine can also be a site of oxidation. This process can be initiated by atmospheric oxygen, peroxide impurities in excipients, or metal ions.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. The pyridine ring can undergo complex rearrangements, and the benzylic C-N bond may be susceptible to cleavage upon photoexcitation.[2][3]

  • Hydrolytic Degradation: While generally more stable than esters, the amine functional group can be susceptible to hydrolysis under certain pH and temperature conditions, although this is a less common pathway for simple amines compared to amides.[4][5]

  • Incompatibility with Excipients: The primary amine group can react with reducing sugars (e.g., lactose) via the Maillard reaction, leading to the formation of a glycosylamine and subsequent degradation products.[3][6][7]

Visualizing Degradation Pathways

A This compound B Oxidative Stress (O2, Peroxides, Metal Ions) A->B leads to D Photolytic Stress (UV/Vis Light) A->D leads to F Hydrolytic Stress (Acidic/Basic Conditions) A->F can lead to H Excipient Incompatibility (e.g., Reducing Sugars) A->H can lead to C Phenyl(pyridin-4-yl)methanone B->C forms E Ring-Opened Products & Other Photodegradants D->E forms G Potential Minor Hydrolysis Products F->G forms I Maillard Reaction Products (Glycosylamines) H->I forms

Caption: Potential degradation pathways of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, formulation, and analysis of this compound.

FAQs: Degradation and Stability

Q1: My this compound sample is showing a new peak in the HPLC analysis after storage. What could it be?

A1: A new peak appearing during stability studies is likely a degradation product. Based on the structure, the most probable degradant is the ketone, Phenyl(pyridin-4-yl)methanone, formed via oxidation of the benzylic amine.[1] To confirm, you can use HPLC-MS to determine the molecular weight of the new peak. The molecular weight of Phenyl(pyridin-4-yl)methanone is 183.21 g/mol , which is one mass unit less than the parent compound (184.24 g/mol ).

Q2: I've observed discoloration (yellowing or browning) of my solid this compound formulation. What is the likely cause?

A2: Discoloration is often a sign of degradation. If your formulation contains a reducing sugar like lactose, the browning is a strong indicator of the Maillard reaction.[3][6] This reaction between the primary amine of your compound and the sugar excipient can lead to the formation of complex colored products. Another possibility is oxidative degradation, as some oxidation products can be colored.

Q3: My solution of this compound in an aqueous buffer is showing a loss of potency over time. What should I investigate?

A3: A loss of potency in solution suggests either degradation or precipitation. First, visually inspect the solution for any particulates. If none are present, degradation is likely. The stability of amines in solution can be pH-dependent.[2] We recommend conducting a pH stability profile to identify the optimal pH range for your compound. Additionally, consider the possibility of oxidative degradation, which can be accelerated in solution.[2]

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC of a freshly prepared sample Impurities from synthesisCharacterize the peaks using LC-MS and NMR to determine if they are process-related impurities or on-set degradation products.
Loss of assay with no major degradation peak Formation of non-UV active or volatile degradants, or precipitationUse a mass-sensitive detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. Check for precipitation.
Inconsistent stability results between batches Variation in impurity profiles (e.g., residual metals that catalyze oxidation) or excipient quality (e.g., peroxide levels in povidone).Screen incoming batches of API for trace metals. Test excipients for peroxide content. Ensure consistent storage conditions.
Degradation observed only in the drug product, not the API Excipient incompatibilityConduct a systematic excipient compatibility study. Pay close attention to reducing sugars and excipients known to contain reactive impurities.[6][8]

III. Prevention and Stabilization Strategies

Proactive measures during formulation development can significantly enhance the stability of this compound.

A. Formulation Strategies
  • pH Optimization: For aqueous formulations, identify a pH range where the compound exhibits maximum stability. Protonation of the amine at lower pH can sometimes slow down oxidation.[2]

  • Excipient Selection: Avoid using excipients with reducing sugars (e.g., lactose) to prevent the Maillard reaction.[3][6][7] Consider alternatives like mannitol or microcrystalline cellulose. Screen excipients for reactive impurities like peroxides.[6]

  • Antioxidant Addition: The inclusion of antioxidants can effectively inhibit oxidative degradation.[4][9]

    • Chain-breaking antioxidants (e.g., Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)) scavenge free radicals.[2][10]

    • Chelating agents (e.g., Ethylenediaminetetraacetic acid (EDTA)) can sequester metal ions that catalyze oxidation.[1]

    • For solutions, consider water-soluble antioxidants like ascorbic acid.[9][11]

B. Storage and Handling
  • Protection from Light: Store both the API and drug product in light-resistant containers to minimize photodegradation.

  • Inert Atmosphere: For highly sensitive formulations, packaging under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Temperature Control: Store at recommended temperatures to minimize thermally induced degradation.

IV. Experimental Protocols

The following protocols provide a framework for investigating the stability of this compound.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[8][12][13][14]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid API and a solution at 60°C for 7 days.

  • Photodegradation: Expose the solid API and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with an unstressed control sample.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Perform peak purity analysis to ensure the main peak is not co-eluting with any degradants.

  • Calculate mass balance to account for the parent compound and all degradation products.

A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid & Solution, 60°C) A->E F Photodegradation (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Evaluation (Peak Purity, Mass Balance) H->I

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This method may require optimization for your specific application and impurity profile.

Protocol 3: Excipient Compatibility Study

This study is essential to identify potential interactions between this compound and formulation excipients.[6][8][15][16]

1. Sample Preparation:

  • Prepare binary mixtures of the API and each excipient (e.g., in a 1:1 ratio).

  • Also prepare a sample of the API alone and each excipient alone as controls.

  • For each mixture, prepare two sets: one dry and one with a small amount of added water (e.g., 5% w/w) to simulate high humidity conditions.

2. Stress Conditions:

  • Store all samples in sealed vials at an elevated temperature (e.g., 50°C) for a defined period (e.g., 2 weeks).

3. Analysis:

  • At initial and final time points, analyze the samples by HPLC to check for the appearance of new peaks or a significant loss of the API.

  • Visual observation for color changes is also critical, especially for detecting the Maillard reaction.

  • Techniques like Differential Scanning Calorimetry (DSC) can also be used to screen for interactions.[8]

V. References

  • BenchChem. (n.d.). N-Benzylpyridinium chloride | 2876-13-3. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Reactions of Charged Substrates. 4. The Gas-Phase Dissociation of (4-Substituted benzyl)dimethylsulfoniums and -pyridiniums. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Excipient Compatibility Test of Generic Drug. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Drug Excipient Compatibility Test Procedure. Retrieved from --INVALID-LINK--

  • American Chemical Society. (n.d.). Reactions of Charged Substrates. 4. The Gas-Phase Dissociation of (4-Substituted benzyl)dimethylsulfoniums and -pyridiniums. Retrieved from --INVALID-LINK--

  • Veeprho. (2024). API Excipient Compatibility Study. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Postulated mechanism for the oxidation of 2-benzylpyridine using O2/CuI/AcOH/DMSO. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Retrieved from --INVALID-LINK--

  • Protheragen. (n.d.). API and Excipients Compatibility Studies. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). Pyridin-4-ylmethanamine | 3731-53-1. Retrieved from --INVALID-LINK--

  • TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Phenyl-pyridin-4-methanone. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Oxidation reaction of 2-benzylpyridine N-oxide 3 using the approach described in[17]. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from --INVALID-LINK--

  • Wageningen University & Research. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-containing nucleophiles. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Reactions of N-benzyl-pyridinium or -isoquinolinium ylides with ethyl 3-fluoro-3-(fluoroalkyl)acrylates to give fluoroalkyl-substituted indolizine and pyrrolo[2,1-a]isoquinoline derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. Retrieved from --INVALID-LINK--

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from --INVALID-LINK--

  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from --INVALID-LINK--

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 72034-25-4|Phenyl(pyridin-4-yl)methanone hydrochloride|BLD Pharm. Retrieved from --INVALID-LINK--

  • Manufacturing Chemist. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Retrieved from --INVALID-LINK--

  • Al-Nahrain Journal of Science. (2025). Preparation and Identification of Some New Pyridinium Salts. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). APT-NMR spectrum of N′-((pyren-4-yl)methylene)isonicotinohydrazide (PINHy). Retrieved from --INVALID-LINK--

  • Gattefossé. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction.... Retrieved from --INVALID-LINK--

  • Boffin Access. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-PHENYL-1-PYRIDIN-2-YLMETHANAMINE DIHYDROCHLORIDE(39930-11-5) 1H NMR. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2024). Axial Coordinated Manganese(III) Porphyrin/Tetraazaporphyrin - 4-(10-phenylanthracen-9-yl)Pyridine Dyads: Self-Assembly, Structure and Spectral Properties in Ground and Excited States. Retrieved from --INVALID-LINK--

References

Technical Support Center: Resolving Racemic Phenyl(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of racemic Phenyl(pyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As direct, experimentally validated resolution protocols for this specific molecule are not widely published, this guide synthesizes field-proven insights from the resolution of structurally analogous chiral amines to provide a robust starting point for your experimental design and optimization.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the resolution of this compound, particularly via diastereomeric salt crystallization, the most common and scalable classical resolution method.[1]

Problem Encountered Potential Root Cause(s) Suggested Solutions & Scientific Rationale
No crystal formation upon addition of the chiral resolving agent. 1. High solubility of both diastereomeric salts: The chosen solvent may be too effective at solvating both salts, preventing either from reaching the necessary supersaturation to crystallize. 2. Inappropriate stoichiometry: An incorrect molar ratio of the amine to the resolving agent can inhibit salt formation or crystallization. 3. Presence of impurities: Impurities can act as crystallization inhibitors.1. Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or heptane). The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.[2] 2. Stoichiometry Adjustment: While a 1:1 molar ratio is a common starting point, try using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This can favor the precipitation of the less soluble salt, leading to higher enantiomeric excess in the crystalline fraction.[3] 3. Purify the Racemate: Ensure the starting racemic amine is of high purity (>98%) by recrystallization or column chromatography before attempting the resolution.
Low yield of the crystallized diastereomeric salt. 1. Suboptimal solvent system: The solubility difference between the two diastereomers may not be large enough in the selected solvent.[4] 2. Crystallization conditions are too rapid: Fast cooling promotes spontaneous nucleation of both diastereomers, leading to co-precipitation and low yield of the desired pure salt. 3. Insufficient crystallization time: The system may not have reached equilibrium.1. Optimize Solvent System: Re-evaluate the solvent screen. Sometimes, a ternary system (e.g., ethanol/water/heptane) provides the necessary solubility differential. 2. Controlled Cooling: Employ a slow, controlled cooling profile. Allow the solution to cool naturally to room temperature, then gradually cool further in an ice bath or refrigerator. Seeding with a small crystal of the desired diastereomer can promote controlled crystal growth. 3. Increase Time/Stirring: Allow the mixture to stir for a longer period (e.g., 12-24 hours) at the final crystallization temperature to maximize the yield.[5]
Low enantiomeric excess (e.e.) of the resolved amine. 1. Co-crystallization: The undesired diastereomer is crystallizing along with the desired one. This is the most common cause and points to a poor solubility difference.[6] 2. Partial Racemization: The chiral center may be unstable under the experimental conditions (e.g., high temperature or presence of acid/base), although this is less likely for this specific molecule under typical resolution conditions. 3. Inaccurate e.e. determination: The analytical method (e.g., chiral HPLC) may not be properly optimized or validated.1. Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt from the optimal solvent system identified. This is often necessary to achieve high enantiomeric purity. 2. Temperature Control: Avoid prolonged exposure to high temperatures. Ensure the liberation of the free amine from the salt is done at a controlled temperature. 3. Method Validation: Validate your chiral HPLC method. Ensure baseline separation of the enantiomers and check for linearity and accuracy. Use a racemic standard to confirm the identity of each enantiomeric peak.
The product is an oil or fails to crystallize after salt formation. 1. High concentration of impurities: "Oiling out" is often caused by impurities that disrupt the crystal lattice formation. 2. Solvent is too non-polar: The diastereomeric salt may be too soluble and unable to crystallize from highly non-polar solvents.1. Purification: Purify the crude salt by another technique (e.g., trituration with a solvent in which the impurities are soluble but the salt is not) before attempting recrystallization. 2. Solvent Adjustment: Try adding a more polar co-solvent to induce crystallization. If the product oils out upon cooling, try re-heating to dissolve the oil and then cooling even more slowly, perhaps with seeding.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agent should I start with for this compound?

A1: For a basic amine like this compound, chiral acidic resolving agents are the standard choice.[1] Excellent starting candidates are derivatives of tartaric acid due to their rigid structure, commercial availability in both enantiomeric forms, and proven track record.[5] We recommend screening the following:

  • L-(+)-Tartaric acid

  • D-(-)-Tartaric acid

  • O,O'-Dibenzoyl-D-tartaric acid

  • O,O'-Dibenzoyl-L-tartaric acid

  • O,O'-Di-p-toluoyl-D-tartaric acid

  • O,O'-Di-p-toluoyl-L-tartaric acid

Screening both enantiomers of the resolving agent is crucial, as one may provide significantly better separation.

Q2: How do I perform an efficient screen for the best resolving agent and solvent?

A2: A small-scale parallel screen is the most efficient approach.

  • Setup: In an array of small vials, dissolve a fixed amount of your racemic amine (e.g., 100 mg) in different solvents (e.g., methanol, ethanol, isopropanol, acetone).

  • Addition: Add a solution of 0.5 molar equivalents of each chiral acid to be tested.

  • Observation: Observe which combinations produce a crystalline precipitate upon cooling or slow evaporation.

  • Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and liberate the free amine by treating with a base (e.g., 1M NaOH). Extract the amine into an organic solvent (e.g., dichloromethane) and determine the enantiomeric excess (e.e.) by chiral HPLC.[3]

  • Selection: The combination that gives the highest yield and highest e.e. is your lead condition for optimization.

Q3: My resolution has stalled at a certain e.e. value even after recrystallization. What can I do?

A3: This indicates that you may have a system where the diastereomeric salts form a solid solution or a compound that is difficult to purify by simple crystallization.

  • Change the Resolving Agent: The primary interactions governing the crystal packing are specific to the amine-acid pair. Switching to a different class of resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid or mandelic acid) can completely change the crystallization behavior.

  • Change the Solvent: The solvent plays a critical role in the crystal packing and solubility. A different solvent might break the interactions leading to co-crystallization.

Q4: Can I use enzymatic resolution for this compound?

A4: Yes, enzymatic resolution is a powerful alternative. A common method for amines is lipase-catalyzed kinetic resolution.[7] This involves the selective acylation of one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated. Lipases like Candida antarctica lipase B (CALB) are often effective.[7] However, this method is limited to a theoretical maximum yield of 50% for each enantiomer unless the unwanted enantiomer can be racemized and recycled in a dynamic kinetic resolution process.[5]

Q5: How do I develop a chiral HPLC method to determine the enantiomeric excess?

A5:

  • Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These are broadly effective for a wide range of chiral compounds, including amines.[7]

  • Mobile Phase: For normal-phase HPLC, a typical mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1%), is crucial to improve peak shape and reduce tailing for basic analytes like your amine.

  • Optimization: Start with a mobile phase like Hexane/IPA/DEA (90:10:0.1). Adjust the ratio of hexane to IPA to optimize the retention time and resolution.

  • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., around 254 nm).

Part 3: Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Resolution (General Procedure)

This protocol provides a general methodology for the resolution of racemic this compound using a chiral tartaric acid derivative. Note: The optimal resolving agent, solvent, and temperatures must be determined empirically via screening (see FAQ 2).

  • Dissolution: In a suitable flask, dissolve racemic this compound (1.0 eq.) in a minimal amount of a suitable heated solvent (e.g., methanol or ethanol).

  • Salt Formation: In a separate flask, dissolve the chosen chiral resolving agent (e.g., O,O'-Dibenzoyl-D-tartaric acid, 0.5 - 1.0 eq.) in the same solvent, heating gently if necessary. Add this solution slowly to the stirred amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed. For maximum yield, continue stirring at room temperature for several hours or overnight. Further cooling in an ice bath may improve the yield.

  • Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the filter cake with a small volume of the cold crystallization solvent to remove the soluble diastereomer.

  • Purification (Recrystallization): Transfer the solid to a clean flask and add a minimal amount of the hot solvent to re-dissolve it. Allow it to cool slowly and recrystallize as in step 3. Repeat until the desired optical purity is achieved (monitored by polarimetry of the salt or chiral HPLC of the liberated amine).

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water. Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) dropwise with stirring until the solution is basic (pH > 10) and the solid has dissolved.

  • Extraction: Extract the liberated enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified enantiomer.

  • Analysis: Determine the yield and confirm the enantiomeric excess (e.e.) using a validated chiral HPLC method and measure the specific rotation using a polarimeter.

Data Presentation: Recommended Screening Parameters

The following table outlines the key variables to screen for successful diastereomeric resolution.

Parameter Recommended Starting Points for Screening Rationale
Chiral Resolving Agent L/D-Tartaric Acid, L/D-Dibenzoyltartaric Acid, L/D-Di-p-toluoyltartaric AcidProvides different steric and electronic interactions, leading to varied crystal lattice energies and solubilities.[4]
Stoichiometry (Amine:Acid) 1:0.5, 1:10.5 equivalents often gives higher initial purity of the less soluble salt. 1.0 equivalent can maximize the yield.[3]
Solvent Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, AcetonitrileVarying polarity and hydrogen bonding capability directly influences the solubility of the diastereomeric salts.[2]
Concentration 0.1 M, 0.5 M, 1.0 MAffects the point of supersaturation and the kinetics of crystallization.
Crystallization Temperature Cool from reflux to RT, then to 4°C, then to -20°CA slow, stepwise cooling profile is critical for selective crystallization and high purity.

Part 4: Visualization of Workflows

Diagram 1: General Workflow for Chiral Resolution

G racemate Racemic this compound resolving_agent Add Chiral Resolving Agent (e.g., D-DBTA) in Solvent racemate->resolving_agent salt_formation Diastereomeric Salt Mixture (R-Amine:D-Acid & S-Amine:D-Acid) resolving_agent->salt_formation crystallization Fractional Crystallization (Exploit Solubility Difference) salt_formation->crystallization less_soluble Isolate Less Soluble Salt (e.g., R-Amine:D-Acid) crystallization->less_soluble mother_liquor Mother Liquor with More Soluble Salt (e.g., S-Amine:D-Acid) crystallization->mother_liquor recrystallize Recrystallize for Purity less_soluble->recrystallize liberate_S Liberate Free Amine (Base) mother_liquor->liberate_S liberate_R Liberate Free Amine (Base) recrystallize->liberate_R pure_R Pure R-Enantiomer liberate_R->pure_R pure_S Enriched S-Enantiomer liberate_S->pure_S

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Diagram 2: Troubleshooting Logic for Low Enantiomeric Excess

G start Low e.e. Observed check_hplc Is Chiral HPLC Method Validated? (Baseline Separation?) start->check_hplc validate_hplc Optimize HPLC Method (Mobile Phase, Column) check_hplc->validate_hplc No check_recrys Perform Recrystallization of Diastereomeric Salt check_hplc->check_recrys Yes validate_hplc->start ee_improves e.e. Improves? check_recrys->ee_improves continue_recrys Continue Recrystallization (1-2 more times) ee_improves->continue_recrys Yes ee_plateaus e.e. Plateaus ee_improves->ee_plateaus No final_product Achieve High e.e. continue_recrys->final_product rescreen Re-screen Resolving Agent and/or Solvent System ee_plateaus->rescreen rescreen->start

Caption: Troubleshooting workflow for low enantiomeric excess (e.e.).

References

  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. PubMed Central. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Process for the preparation of optically active chiral amines.Google Patents.
  • Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C-N Bond Activation. PubMed. Available at: [Link]

  • Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. ResearchGate. Available at: [Link]

  • Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.Google Patents.
  • Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

Sources

Technical Support Center: Managing Hygroscopic Properties of Phenyl(pyridin-4-yl)methanamine Salts

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(pyridin-4-yl)methanamine and its various salt forms are pivotal in medicinal chemistry, serving as both crucial intermediates and active pharmaceutical ingredients (APIs). A significant challenge in their handling and formulation is their inherent hygroscopicity—the propensity to absorb atmospheric moisture. This can trigger a range of detrimental physical and chemical alterations, including deliquescence (dissolving in absorbed water), polymorphic transformations, and chemical degradation.[1][2][3] Such changes can ultimately compromise the stability, bioavailability, and overall efficacy of the final drug product.[1][2]

This comprehensive guide is designed to provide in-depth technical support to professionals in the field. It offers troubleshooting solutions and addresses frequently asked questions (FAQs) to enable the effective management of the hygroscopic nature of these compounds, ensuring the integrity and quality of your pharmaceutical products.

Part 1: Frequently Asked Questions (FAQs)
Q1: What exactly is hygroscopicity and why is it a major concern for this compound salts?

A: Hygroscopicity is the property of a substance to attract and retain water molecules from the surrounding environment.[4] For pharmaceutical salts like those of this compound, this can lead to significant stability issues. The absorption of water can initiate physical changes such as caking, and in more extreme cases, complete dissolution of the solid.[3] Furthermore, the presence of water can accelerate chemical degradation pathways like hydrolysis, and induce changes in the solid-state, such as converting from a stable crystalline form to a less stable one, which can impact the drug's performance.[3]

Q2: How can I accurately determine the level of hygroscopicity of my this compound salt?

A: The gold-standard technique for quantifying hygroscopicity is Dynamic Vapor Sorption (DVS) .[5][6][7][8] DVS analysis involves measuring the change in mass of a sample as it is subjected to a controlled range of relative humidity (RH) levels at a constant temperature.[8][9] The resulting data, plotted as a sorption-desorption isotherm, provides a detailed profile of the material's interaction with moisture.[9] This allows for classification of the material's hygroscopicity (e.g., non-hygroscopic, very hygroscopic, deliquescent) based on established standards, such as those in the European Pharmacopoeia.[9]

Q3: My this compound salt is extremely hygroscopic. What formulation strategies can I employ to mitigate this?

A: For highly hygroscopic salts, several formulation approaches can be considered:

  • Salt Form Selection: Early in development, it is beneficial to screen for different salt forms. The choice of the counter-ion can significantly influence the crystal lattice structure and its affinity for water.

  • Use of Hydrophobic Excipients: Incorporating water-repellent excipients, such as magnesium stearate or certain types of silicon dioxide, can create a protective microenvironment around the API particles.

  • Moisture-Barrier Coatings: For solid dosage forms like tablets, applying a specialized moisture-barrier film coating can effectively prevent water ingress.[2]

  • Lipid-Based Formulations: Encapsulating the hygroscopic API within a lipid-based system, such as in a soft gelatin capsule, provides a robust barrier against external humidity.

  • Controlled Packaging: Utilizing packaging with a high moisture barrier, potentially including desiccants, is a critical final step to protect the product during its shelf life.[2]

Q4: How does the final crystallization solvent affect the hygroscopicity of the resulting salt?

A: The choice of solvent during crystallization is critical as it can dictate the resulting solid-state form, such as different polymorphs or solvates. These different crystalline arrangements of the same molecule can have markedly different physical properties, including their tendency to absorb water. It is therefore essential to conduct thorough polymorph screening to identify and select a crystallization process that consistently yields the most physically stable and least hygroscopic form of the this compound salt.

Part 2: Troubleshooting Guide

This section is designed to address specific challenges you may encounter during your experimental work and provide practical solutions.

Issue 1: Inconsistent Hygroscopicity Between Batches

Symptoms: Different batches of your this compound salt exhibit significant variability in their moisture uptake profiles, despite being produced under seemingly identical conditions.

Potential Causes & Troubleshooting Steps:

  • Polymorphic Inconsistency: This is a common cause of variability. Different crystal forms (polymorphs) of the same compound can have different hygroscopic properties.[10][11]

    • Action: Employ X-ray Powder Diffraction (XRPD) for each batch to identify the crystalline form.[10][11][12][13] Comparing the resulting diffraction patterns against a reference standard will confirm if the desired polymorph has been produced.[13]

  • Presence of Amorphous Content: An amorphous, or non-crystalline, phase can significantly increase water sorption due to its higher energy state and disordered structure.

    • Action: Techniques such as Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM) can be used to detect the presence of amorphous material.[3][14]

  • Variations in Particle Size/Surface Area: Batches with smaller particle sizes will have a larger surface area exposed to the environment, which can lead to more rapid and sometimes greater water uptake.

    • Action: Characterize the particle size distribution of each batch using methods like laser diffraction to ensure consistency in milling and processing steps.

Workflow for Investigating Batch-to-Batch Variability:

Caption: A systematic workflow for troubleshooting inconsistent hygroscopicity.

Issue 2: Material Becomes Tacky or Liquefies During Handling

Symptoms: Your solid this compound salt becomes sticky or turns into a slurry when exposed to ambient laboratory conditions.

Potential Causes & Troubleshooting Steps:

  • High Ambient Humidity: The material is likely deliquescent, meaning its critical relative humidity (CRH) is lower than the humidity in the surrounding environment. The CRH is the humidity threshold above which a substance will absorb enough moisture to dissolve.

    • Action: Handle the material in a controlled low-humidity environment, such as a glove box flushed with dry nitrogen or equipped with a dehumidifier.

  • Formation of a Highly Hygroscopic Form: You may have inadvertently produced a salt form that is inherently more hygroscopic.

    • Action: Re-evaluate your salt selection and crystallization process. Consider screening for alternative, less hygroscopic salt forms.

Data Presentation: Illustrative Hygroscopicity of this compound Salts

Salt FormHygroscopicity Classification (European Pharmacopoeia)Water Uptake at 80% RH / 25°CCritical Relative Humidity (CRH) at 25°C
HydrochlorideVery Hygroscopic17.2%~78%
MesylateHygroscopic7.5%~88%
TosylateSlightly Hygroscopic1.8%>92%
MaleateDeliquescent>20% (liquefies)~65%

Note: This data is for illustrative purposes only and must be determined experimentally for your specific material.

Part 3: Key Experimental Protocols
Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To quantitatively measure the moisture sorption and desorption characteristics of a this compound salt.

Materials:

  • DVS Analyzer

  • Microbalance (integrated within the DVS instrument)

  • Dry nitrogen supply

  • This compound salt sample (10-20 mg)

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample into a DVS sample pan.

  • Drying Phase: Place the pan into the DVS instrument. Dry the sample at 25°C under a 0% RH nitrogen stream until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute). This establishes the dry reference weight.

  • Sorption Phase:

    • Increase the relative humidity in predefined steps (e.g., 0% to 90% RH in 10% increments).

    • At each RH step, the sample is allowed to equilibrate until a stable mass is recorded.

  • Desorption Phase:

    • After reaching the maximum RH, decrease the humidity in the reverse sequence back down to 0% RH.

    • Allow the sample to equilibrate at each step.

  • Data Analysis:

    • Plot the percentage change in mass versus the target RH.

    • This graph, the sorption-desorption isotherm, is used to classify the material's hygroscopicity and assess any hysteresis (difference between the sorption and desorption curves).

Protocol 2: X-ray Powder Diffraction (XRPD) for Polymorph Identification

Objective: To identify the crystalline form(s) of a this compound salt.

Materials:

  • X-ray Powder Diffractometer with a Cu Kα radiation source

  • Zero-background sample holder

  • Spatula

  • This compound salt sample

Procedure:

  • Sample Preparation: Gently pack the powder sample into the sample holder, ensuring a flat and uniform surface.

  • Instrument Setup:

    • Define the scan parameters, including the angular range (e.g., 2° to 40° 2θ), step size, and scan speed.

  • Data Collection: Initiate the scan to collect the diffraction pattern.

  • Data Analysis:

    • Process the raw data to generate a diffractogram showing intensity versus 2θ.

    • Compare the peak positions and relative intensities to reference patterns of known polymorphs to identify the solid form(s) present in the sample.

Logical Relationship Diagram for Solid-State Characterization:

Solid_State_Characterization API This compound Salt Sample Hygroscopicity Hygroscopicity Assessment API->Hygroscopicity Polymorphism Polymorph & Crystallinity Screening API->Polymorphism Thermal Thermal Properties API->Thermal DVS DVS Hygroscopicity->DVS XRPD XRPD Polymorphism->XRPD PLM PLM Polymorphism->PLM DSC DSC Thermal->DSC TGA TGA Thermal->TGA

Caption: Key inter-related techniques for solid-state analysis.

References

Scaling up Phenyl(pyridin-4-yl)methanamine reactions from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling Phenyl(pyridin-4-yl)methanamine Synthesis

Introduction

Welcome to the technical support center for the synthesis and scale-up of this compound. This molecule, a key building block in pharmaceutical development, presents unique challenges when transitioning from the laboratory bench to a pilot plant. The scale-up process is rarely linear; variables such as heat transfer, mixing efficiency, and reaction kinetics change unpredictably with volume.[1][2] This guide is designed for researchers, chemists, and process engineers to navigate these complexities. It provides in-depth, experience-based answers to common questions and offers systematic troubleshooting for issues encountered during process development and scale-up. Our goal is to equip you with the foresight and technical foundation needed for a safe, efficient, and robust manufacturing process.

Section 1: Synthesis Route Selection for Pilot-Scale Production

The choice of synthetic route is the most critical decision in a scale-up campaign. While multiple routes may be viable at the lab scale, only a select few are practical, safe, and economical at the pilot scale. The most common laboratory syntheses for this compound and related structures involve the reduction of a nitrile (4-cyanopyridine) or the reductive amination of an aldehyde (benzaldehyde).

A highly recommended and industrially preferred route is the catalytic hydrogenation of 4-cyanopyridine in the presence of a suitable carbonyl compound and a primary amine source, or direct reduction .[3][4][5] This method is often favored for its high atom economy, avoidance of stoichiometric metal hydride reagents, and generally cleaner reaction profiles.

Below is a comparative analysis of common synthetic strategies.

Synthetic Route Key Reagents Lab-Scale Pros Pilot-Scale Cons & Challenges Overall Scalability Score
Route A: Catalytic Hydrogenation of Nitrile 4-Cyanopyridine, H₂, Pd/C or Raney Ni CatalystHigh yield, clean conversion.[4]Handling flammable H₂ gas and pyrophoric catalysts.[6][7] Requires specialized high-pressure reactors. Heat management is critical.4/5 (Preferred)
Route B: Reductive Amination Benzaldehyde, 4-Picolylamine, NaBH₄ or NaBH(OAc)₃Mild conditions, high functional group tolerance.[8][9]Cost and waste from stoichiometric borohydride reagents. Potential for over-alkylation. Workup can be complex.3/5
Route C: Grignard Reaction 4-Picolyl Chloride, Phenylmagnesium BromideForms C-C bond directly.Highly exothermic and moisture-sensitive.[10] Pyridine nitrogen can complicate the reaction.[10][11] Poor atom economy.2/5

Based on safety, environmental impact, and process control, Route A (Catalytic Hydrogenation) is the focus of this guide.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is catalytic hydrogenation preferred over a borohydride-based reductive amination for pilot-scale synthesis?

A: While reductive amination is an excellent laboratory tool, its reliance on stoichiometric reducing agents like sodium borohydride presents significant challenges at scale.[8] These include:

  • Cost and Waste: Borohydride reagents are expensive, and their use generates large volumes of boron-containing waste streams, which are costly to treat.

  • Safety: The quench of excess borohydride with acid generates hydrogen gas, creating a flammability hazard that must be carefully managed in a pilot plant.

  • Process Control: The reaction can be highly exothermic, and controlling the temperature in a large reactor is more challenging than in a lab flask.[2]

Catalytic hydrogenation, in contrast, uses a small amount of catalyst and hydrogen gas. Although it requires specialized equipment, it is a much "greener" and more atom-economical process, generating minimal waste.[12]

Q2: What are the most critical process parameters to monitor during the catalytic hydrogenation of 4-cyanopyridine?

A: From our experience, the three most critical parameters are:

  • Hydrogen Pressure: This directly influences the reaction rate. Inconsistent pressure can lead to stalled reactions or the formation of intermediates. Continuous monitoring and a stable H₂ supply are essential.[13]

  • Temperature: This reaction is exothermic. A runaway reaction is a significant safety hazard.[6] Precise temperature control is crucial not only for safety but also to minimize side reactions, such as the formation of secondary and tertiary amines.[4]

  • Agitation Rate: Efficient mixing is vital to ensure good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. Poor agitation can lead to mass transfer limitations, slowing the reaction and causing localized "hot spots."[2]

Q3: How do I select an appropriate solvent for the hydrogenation and the subsequent crystallization at scale?

A: Solvent selection must balance reaction performance with product isolation.

  • For the Reaction: The ideal solvent should fully dissolve the 4-cyanopyridine starting material but not necessarily the this compound product. Alcohols like methanol or ethanol are common choices. They are good solvents for the starting material and are relatively easy to handle.

  • For Crystallization: The product should have low solubility in the chosen solvent system at low temperatures to ensure high recovery. Often, an anti-solvent (a solvent in which the product is poorly soluble) is added after the reaction is complete to induce crystallization.[14] A solvent/anti-solvent system like Methanol/MTBE or Ethanol/Heptane is a common starting point for screening. The goal is to find a system that provides a high yield of crystalline solid with a good particle size distribution for easy filtration.[15]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process.

Problem 1: Low or Stalled Reaction Conversion

Q: My hydrogenation reaction is running very slowly or has stopped before reaching full conversion. What are the likely causes and how do I investigate?

A: A stalled hydrogenation is a common but solvable issue. The root cause is almost always related to the catalyst, hydrogen availability, or the presence of impurities.

Start Low / Stalled Conversion Check_H2 Verify H2 Supply & Pressure Start->Check_H2 Check_Leaks Perform System Leak Test Check_H2->Check_Leaks Pressure OK? Solution_H2 Solution: Recharge H2, Fix Leaks Check_H2->Solution_H2 Pressure Low? Check_Catalyst Analyze Catalyst Activity Check_Leaks->Check_Catalyst No Leaks? Check_Leaks->Solution_H2 Leak Found? Check_Impurity Check for Catalyst Poisons Check_Catalyst->Check_Impurity Activity Low? Solution_Catalyst Solution: Add Fresh Catalyst or Use Higher Loading Check_Catalyst->Solution_Catalyst Activity OK? Check_Impurity->Solution_Catalyst No Poisons? Solution_Impurity Solution: Purify Starting Materials / Solvent Check_Impurity->Solution_Impurity Poisons Found?

Caption: Troubleshooting Decision Tree for Low Hydrogenation Conversion.

Detailed Diagnostic Steps:

  • Verify Hydrogen Supply: Ensure the hydrogen cylinder is not empty and that the pressure regulators are functioning correctly. In a pilot plant, check for any line blockages. A simple pressure drop test with nitrogen before introducing hydrogen can confirm system integrity.[13]

  • Check for Catalyst Deactivation:

    • Visual Inspection: Has the catalyst settled at the bottom of the reactor? This indicates poor mixing.

    • Sampling (with extreme caution): If the reaction can be safely stopped and inerted, a sample of the catalyst can be taken for analysis. However, pyrophoric catalysts must be handled under an inert atmosphere and kept wet.[7][16]

    • Cause: The most common cause of deactivation is poisoning. Sulfur, halide, or strong coordinating species in the starting material or solvent can irreversibly bind to the catalyst's active sites.[7]

  • Protocol: Testing for Catalyst Poisons:

    • Obtain a sample of the 4-cyanopyridine starting material and the solvent used in the stalled batch.

    • Set up a small-scale (100 mL) hydrogenation reaction in the lab using fresh, high-quality catalyst and reagents as a positive control. Monitor the hydrogen uptake rate.

    • Set up a parallel reaction. Use fresh catalyst and solvent, but use the 4-cyanopyridine from the stalled pilot batch.

    • Compare the hydrogen uptake rates. If the reaction with the pilot batch material is significantly slower, it confirms the presence of an inhibitor in your starting material.

Problem 2: High Impurity Levels (Formation of Secondary/Tertiary Amines)

Q: My final product is contaminated with significant amounts of secondary (bis-[phenyl(pyridin-4-yl)methyl]amine) and tertiary amines. How can I suppress these side reactions?

A: This is a classic selectivity problem in the hydrogenation of nitriles.[4] The primary amine product can react with the imine intermediate, leading to the formation of secondary amines, which can then react further.

Nitrile 4-Cyanopyridine (Starting Material) Imine Iminemethanamine (Intermediate) Nitrile->Imine + H2 / Catalyst PrimaryAmine This compound (Desired Product) Imine->PrimaryAmine + H2 / Catalyst SecondaryAmine Dimer Impurity (Secondary Amine) Imine->SecondaryAmine + Primary Amine - NH3

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Phenyl(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. Phenyl(pyridin-4-yl)methanamine, a compound of interest in medicinal chemistry due to its versatile scaffold, presents a unique analytical challenge. This guide provides an in-depth analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy and offers a comparative overview with alternative analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it indispensable in pharmaceutical research and development.[2][3] For a molecule like this compound, NMR allows for the precise assignment of each proton and carbon atom, confirming its identity and providing insights into its conformational dynamics.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Spectral Analysis

While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the searched literature, we can predict the key features of its ¹H and ¹³C NMR spectra based on the well-established principles of NMR spectroscopy and by drawing comparisons with structurally related compounds, such as 4-benzylpyridine.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the phenyl and pyridinyl rings, as well as the methanamine bridge.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
Pyridine H-2, H-6~8.5 - 8.7Doublet (d)Protons adjacent to the electronegative nitrogen atom are significantly deshielded.
Pyridine H-3, H-5~7.2 - 7.4Doublet (d)Less deshielded than H-2/H-6.
Phenyl H-2', H-6'~7.3 - 7.5Multiplet (m)Aromatic protons of the phenyl ring.
Phenyl H-3', H-4', H-5'~7.2 - 7.4Multiplet (m)Aromatic protons of the phenyl ring.
Methine CH~4.0 - 4.2Singlet (s)Benzylic proton, deshielded by both aromatic rings.
Amine NH₂Broad singletBroad Singlet (br s)Chemical shift is variable and depends on solvent and concentration; proton exchange can lead to broadening.

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Pyridine C-4~150 - 155Quaternary carbon attached to the phenyl ring, significantly deshielded.
Pyridine C-2, C-6~148 - 152Carbons adjacent to the nitrogen atom.
Pyridine C-3, C-5~120 - 125Shielded relative to C-2/C-6 and C-4.
Phenyl C-1'~140 - 145Quaternary carbon attached to the methanamine bridge.
Phenyl C-2', C-6'~128 - 130Aromatic carbons.
Phenyl C-3', C-5'~127 - 129Aromatic carbons.
Phenyl C-4'~125 - 128Aromatic carbon.
Methine CH~55 - 60Aliphatic carbon attached to two aromatic rings and a nitrogen atom.

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6]

Sample Preparation:

  • Weigh accurately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[7]

Data Acquisition:

  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a relaxation delay of at least 1-2 seconds.

  • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

Caption: A streamlined workflow for NMR analysis.

Comparative Analysis with Alternative Techniques

While NMR provides unparalleled structural detail, other analytical techniques offer complementary information and can be more suitable for specific analytical questions, such as routine purity checks or trace-level quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for separating and identifying components in a mixture with high sensitivity and selectivity.[8][9]

Strengths for this compound Analysis:

  • High Sensitivity: HPLC-MS can detect and quantify trace impurities that may not be visible in an NMR spectrum.

  • Quantitative Accuracy: It is the gold standard for accurate purity determination and assay measurements.

  • Molecular Weight Confirmation: The mass spectrometer provides the molecular weight of the parent compound and any impurities, aiding in their identification.

Limitations:

  • Limited Structural Information: HPLC-MS does not provide the detailed structural connectivity information that NMR does.

  • Method Development: Developing a robust HPLC method can be time-consuming, requiring optimization of the column, mobile phase, and gradient.[3]

Experimental Protocol for HPLC-MS Analysis:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for analysis.[2]

  • Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode to generate the protonated molecule [M+H]⁺ for detection by the mass spectrometer.

Caption: A typical workflow for HPLC-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Strengths for this compound Analysis:

  • Functional Group Identification: FTIR can quickly confirm the presence of key functional groups such as N-H (amine), C-H (aromatic and aliphatic), and C=C/C=N (aromatic rings).

  • Speed and Simplicity: The analysis is rapid and requires minimal sample preparation.

Limitations:

  • Lack of Detailed Structural Information: FTIR provides a molecular "fingerprint" but does not reveal the specific connectivity of atoms.

  • Lower Resolution for Complex Molecules: For a molecule with multiple aromatic rings, the fingerprint region can be complex and difficult to interpret in detail.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[1]

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Expected FTIR Absorptions for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300-3500 (two bands for primary amine)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C and C=N Stretch (aromatic)1400-1600
C-N Stretch1000-1350

Conclusion: An Integrated Analytical Approach

For the comprehensive characterization of this compound, an integrated analytical approach is recommended.

  • ¹H and ¹³C NMR should be employed for definitive structural confirmation and to provide a baseline purity profile.

  • HPLC-MS is the preferred method for accurate quantitative purity analysis and the detection of trace impurities.

  • FTIR serves as a rapid and straightforward technique for confirming the presence of key functional groups.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this compound, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

A Comparative Guide to HPLC and LC-MS Methods for Phenyl(pyridin-4-yl)methanamine Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Phenyl(pyridin-4-yl)methanamine Purity

This compound is a pivotal building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its structure, featuring a basic pyridine ring and a primary benzylic amine, imparts specific physicochemical properties that are crucial for its function but also present distinct challenges for analytical chemists. The rigorous assessment of its purity is not merely a quality control checkpoint; it is a fundamental requirement to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, which can arise from the synthetic route or degradation, may possess their own pharmacological or toxicological profiles, making their detection and quantification critical.

This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this compound. We will move beyond simple procedural descriptions to explore the underlying chemical principles that dictate methodological choices, offering a practical framework for researchers, scientists, and drug development professionals. Every protocol herein is designed with self-validation in mind, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Part 1: The Workhorse - HPLC-UV for Quantitative Purity Analysis

High-Performance Liquid Chromatography remains the gold standard for routine purity testing and quality control in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness. The primary goal of an HPLC purity method is to separate the main compound from all potential impurities and accurately quantify them.

The Causality Behind Method Development

The molecular structure of this compound—a polar, basic compound—is the single most important factor driving chromatographic method development. Standard reversed-phase (RP) chromatography on a C18 column can be problematic. The basic pyridine nitrogen and primary amine can interact strongly with residual acidic silanol groups on the silica support, leading to poor peak shape (tailing) and inconsistent retention.[4][5]

To overcome this, our strategy involves:

  • Suppressing Silanol Interactions: This is achieved by operating at a low mobile phase pH. Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) protonates the amine and pyridine moieties. This not only minimizes undesirable interactions with the stationary phase but also ensures consistent ionization for good peak shape.

  • Enhancing Retention: While protonation helps with peak shape, the compound is still quite polar and may have limited retention on a traditional C18 phase, potentially eluting near the solvent front with other polar impurities.[6][7] We address this by selecting a modern, polar-endcapped C18 column, which provides better retention for polar analytes under highly aqueous mobile phase conditions.

  • Alternative Strategy - HILIC: For very polar impurities that are unretained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.[8][9][10] HILIC utilizes a polar stationary phase (like bare silica or an amino-bonded phase) and a mobile phase with a high concentration of organic solvent.[11] This mode provides orthogonal selectivity to RP-HPLC, making it an excellent confirmatory technique.

Diagram: HPLC-UV Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dilute_S Dissolve & Dilute in Mobile Phase Sample->Dilute_S Standard Weigh Reference Std. Dilute_R Dissolve & Dilute to Working Conc. Standard->Dilute_R Inject Inject into HPLC System Dilute_S->Inject Dilute_R->Inject Separate Chromatographic Separation (Polar-Endcapped C18) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC-UV Purity Assessment.

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed as a stability-indicating method, capable of separating the active compound from its degradation products.[12]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS).

  • Polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • Formic acid (reagent grade).

2. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates the analyte for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient 5% B to 60% B over 20 minEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 254 nmStrong absorbance for the aromatic rings. DAD is recommended for peak purity analysis.
Injection Vol. 5 µLBalances sensitivity with potential for peak overload.

3. Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

4. System Suitability Test (SST):

  • Before analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[2]

    • Tailing factor ≤ 1.5.

    • Theoretical plates (N) ≥ 5000.

5. Analysis Procedure:

  • Inject the diluent (as a blank), followed by the sample solution.

  • Identify the main peak corresponding to this compound by comparing its retention time with the standard.

  • Integrate all peaks and report the purity as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Part 2: The Investigator - LC-MS for Impurity Identification and Trace Analysis

While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurities.[13] This is the domain of Liquid Chromatography-Mass Spectrometry. LC-MS combines the separation power of HPLC with the detection specificity and structural elucidation capabilities of mass spectrometry, making it indispensable for impurity profiling.[14][15][16]

The Causality Behind Method Development

The primary driver for the LC-MS method is compatibility with the mass spectrometer's ion source, typically Electrospray Ionization (ESI).

  • Ionization and Mobile Phase: ESI requires volatile mobile phase modifiers. Non-volatile buffers like phosphates are incompatible. Formic acid or ammonium formate are ideal choices as they are volatile and promote protonation. Given the basic nature of this compound, ESI in positive ion mode is the logical choice, as it will readily accept a proton to form the [M+H]⁺ ion.

  • Enhanced Sensitivity: The high organic content of the mobile phase during elution in RP-HPLC aids in efficient desolvation and ionization in the ESI source, often leading to higher sensitivity compared to methods using highly aqueous mobile phases.[11]

  • Structural Elucidation: By coupling with a tandem mass spectrometer (MS/MS), we can gain structural insights. The [M+H]⁺ ion of an unknown impurity can be selected and fragmented to produce a characteristic pattern, which helps in proposing its structure.[16][17]

Diagram: LC-MS Impurity Profiling Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Identification Sample Prepare Sample Solution (e.g., 0.1 mg/mL) Inject Inject into LC System Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize MS1 MS Scan (Full Scan) Ionize->MS1 TIC Extract Ion Chromatograms (EIC) MS1->TIC Identify Identify Impurity [M+H]⁺ TIC->Identify MS2 Perform MS/MS Fragmentation Identify->MS2 Elucidate Elucidate Structure MS2->Elucidate

Caption: Workflow for LC-MS Impurity Identification.

Detailed Experimental Protocol: LC-MS/MS Impurity Profiling

1. Instrumentation and Materials:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Materials as listed for the HPLC method.

2. Chromatographic and MS Conditions:

ParameterSettingRationale
Column Same as HPLC methodAllows for direct method transfer and correlation of UV and MS data.
Mobile Phases Same as HPLC methodVolatile and MS-friendly.
Gradient Same as HPLC methodProvides separation. Can be faster for screening purposes.
Flow Rate 0.5 mL/minLower flow rate is often better for ESI sensitivity.
Ion Source Electrospray Ionization (ESI)Best for polar, ionizable compounds.
Polarity PositiveThe basic nitrogens will readily protonate.
Scan Mode Full Scan (m/z 100-1000)To detect all potential impurities.
MS/MS Mode Data-Dependent AcquisitionAutomatically triggers fragmentation of the most intense ions.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.

3. Analysis Procedure:

  • Inject the sample solution.

  • Acquire data in both Full Scan and Data-Dependent MS/MS modes.

  • Process the data to generate a Total Ion Chromatogram (TIC).

  • Identify peaks corresponding to impurities. The expected [M+H]⁺ for this compound (C₁₂H₁₂N₂) is m/z 185.1073.

  • For each impurity peak, extract the accurate mass from the Full Scan data to propose a molecular formula.

  • Analyze the MS/MS fragmentation pattern to elucidate the structure. For example, a common fragmentation pathway might involve the loss of the aminomethyl group or cleavage at the bond connecting the two aromatic rings.

Part 3: Head-to-Head Comparison and Method Validation

The choice between HPLC-UV and LC-MS depends on the analytical objective. For routine QC and release testing where impurities are known and characterized, HPLC-UV is sufficient. For method development, stability studies, and unknown impurity investigation, LC-MS is essential.[15][18]

Comparative Performance Data

The following table summarizes typical validation results for both methods, adhering to ICH Q2(R2) guidelines.[19][20]

Performance CharacteristicHPLC-UV MethodLC-MS Method (SIM Mode)Justification
Specificity Demonstrated by peak purity (DAD) and resolution from spiked known impurities.Unambiguous. Based on specific mass-to-charge ratio (m/z).MS is inherently more specific than UV detection.
Linearity (R²) > 0.999> 0.995Both methods show excellent linearity.
Range 0.05% to 150% of nominal concentration0.01% to 1.0% of nominal concentrationHPLC is used for assay and impurities; LC-MS is focused on trace levels.
Limit of Detection (LOD) ~0.02%< 0.005%LC-MS offers significantly higher sensitivity.[13][15]
Limit of Quantitation (LOQ) 0.05%0.01%The quantitation limit for LC-MS is superior.
Precision (%RSD) < 2.0%< 10% (at LOQ)Both methods are precise for their intended purpose.
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%Both demonstrate high accuracy.
Information Output Quantitative (Amount)Quantitative & Qualitative (Amount + Identity)LC-MS provides structural data, a key advantage.[14][18]

Conclusion: An Integrated Approach for Complete Purity Assurance

For the comprehensive purity assessment of this compound, HPLC-UV and LC-MS are not competing but complementary techniques. A robust analytical strategy leverages the strengths of both. The development process should begin with LC-MS to identify and characterize potential impurities that may arise from synthesis or degradation. Once these impurities are understood, a validated, stability-indicating HPLC-UV method can be established for routine quality control, offering a cost-effective, precise, and reliable tool for ensuring product quality. This integrated approach, grounded in a deep understanding of the analyte's chemistry and guided by regulatory principles, provides the most trustworthy and scientifically sound foundation for drug development.

References

A Comparative Guide to the Reactivity of Phenyl(pyridin-yl)methanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular reactivity is fundamental to innovation. The substitution pattern of an aromatic ring can profoundly alter the chemical behavior of its functional groups. This guide offers an in-depth comparison of the reactivity of Phenyl(pyridin-4-yl)methanamine and its constitutional isomers, Phenyl(pyridin-2-yl)methanamine and Phenyl(pyridin-3-yl)methanamine. We will dissect the electronic and steric factors governing their reactivity, supported by a robust theoretical framework and validated by comparative experimental data.

The core of this analysis lies in the unique electronic nature of the pyridine ring. Unlike benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon, leading to an uneven distribution of electron density.[1] This creates a dipole moment and makes the ring "electron-deficient," a characteristic that significantly influences the reactivity of any attached functional groups.[1][2] This guide will explore how moving the phenylmethanamine substituent from the 4-position (para) to the 3-position (meta) and 2-position (ortho) relative to the ring nitrogen provides a powerful tool for tuning the molecule's nucleophilicity and basicity.

Theoretical Framework: Isomerism and Electronic Effects

The reactivity of the exocyclic amine group in these isomers is primarily dictated by the electron-withdrawing nature of the pyridine ring, which is a combination of inductive and resonance effects.

  • Inductive Effect (-I): The highly electronegative sp²-hybridized nitrogen atom pulls electron density away from the carbon atoms through the sigma bond framework. This effect deactivates the entire ring but is strongest at the positions closest to the nitrogen (the 2- and 6-positions).

  • Resonance Effect (-M): The nitrogen atom can also withdraw pi-electron density from the ring. Resonance structures show a buildup of positive charge on the carbon atoms at the 2-, 4-, and 6-positions.[2] This effect makes these positions particularly electron-deficient.

These electronic effects directly impact the availability of the lone pair of electrons on the exocyclic aminomethyl group, which is the primary determinant of its basicity and nucleophilicity.

Caption: Chemical structures of the three isomers.

Predicted Basicity and Nucleophilicity

Basicity is a reliable proxy for the nucleophilic reactivity of the amine group. The pKa of the conjugate acid (R-NH₃⁺) is inversely proportional to the base strength of the amine (R-NH₂). A lower pKa indicates a weaker base.

  • Phenyl(pyridin-3-yl)methanamine (meta-isomer): The substituent is at the meta position, which is not directly affected by the resonance (-M) effect of the ring nitrogen.[2] The primary influence is the slightly weaker inductive (-I) effect. Consequently, the exocyclic amine in the 3-isomer is expected to be the most basic and most nucleophilic of the three.

  • This compound (para-isomer): The substituent is at the para position, where both the inductive (-I) and resonance (-M) effects of the ring nitrogen are strong. These combined effects withdraw significant electron density, making the exocyclic amine less basic than the 3-isomer.

  • Phenyl(pyridin-2-yl)methanamine (ortho-isomer): This isomer experiences strong -I and -M effects similar to the 4-isomer. Additionally, two other factors come into play:

    • Steric Hindrance: The proximity of the bulky phenylmethanamine group to the ring nitrogen can impede the approach of reactants or solvent molecules.[3]

    • Intramolecular Hydrogen Bonding: The amine hydrogens can form a weak hydrogen bond with the lone pair of the ring nitrogen. This interaction stabilizes the ground state, making the amine lone pair less available and thus reducing basicity.[4]

This theoretical analysis leads to a predicted reactivity order for reactions involving the exocyclic amine as a nucleophile: 3-isomer > 4-isomer > 2-isomer .

CompoundIsomer PositionKey Electronic EffectsPredicted Relative Basicity
Phenyl(pyridin-2-yl)methanamine2- (ortho)Strong -I, Strong -M, Steric HindranceLowest
Phenyl(pyridin-3-yl)methanamine3- (meta)Weaker -I, No -MHighest
This compound4- (para)Strong -I, Strong -MIntermediate

Comparative Experimental Analysis: N-Acylation Kinetics

To empirically validate our theoretical predictions, we designed an experiment to compare the reaction rates of N-acylation for the three isomers. N-acylation is a fundamental reaction where the amine acts as a nucleophile, attacking an acylating agent.[5][6] The reaction rate serves as a direct measure of the amine's nucleophilicity.

Experimental Design

The experiment involves reacting each isomer with a stoichiometric equivalent of benzoyl chloride in a suitable solvent (e.g., acetonitrile) at a constant temperature. The reaction progress is monitored by quantifying the consumption of the starting amine over time using High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep1 Prepare 0.1 M solutions of each isomer in ACN react Equilibrate isomer solution to 25°C in reaction vessel prep1->react prep2 Prepare 0.1 M solution of Benzoyl Chloride in ACN add Add Benzoyl Chloride solution to start reaction (t=0) prep2->add prep3 Prepare HPLC standards and Internal Standard (IS) react->add sample Withdraw aliquots at time intervals (e.g., 0, 5, 15, 30 min) add->sample quench Quench aliquot with IS in quench solution (e.g., MeOH) sample->quench hplc Analyze quenched samples by HPLC quench->hplc data Calculate concentration vs. time and determine initial rate hplc->data

Caption: Workflow for the comparative N-acylation kinetics experiment.

Protocol: Comparative N-Acylation of Phenyl(pyridin-yl)methanamine Isomers

This protocol is designed as a self-validating system. Running the three reactions in parallel under identical conditions and using an internal standard for HPLC analysis minimizes systematic errors and ensures that any observed differences in reaction rates are due to the intrinsic reactivity of the isomers.

Materials:

  • Phenyl(pyridin-2-yl)methanamine, Phenyl(pyridin-3-yl)methanamine, this compound

  • Benzoyl Chloride

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS), e.g., Naphthalene

  • Volumetric flasks, pipettes, magnetic stirrers, temperature-controlled water bath

  • HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of each of the three amine isomers in ACN.

    • Prepare a 0.1 M stock solution of benzoyl chloride in ACN.

    • Prepare a quench solution containing a known concentration of the internal standard (e.g., 0.05 M Naphthalene) in MeOH.

  • Reaction Setup:

    • For each isomer, place 10 mL of the 0.1 M amine solution into a separate flask equipped with a magnetic stirrer.

    • Place the flasks in a water bath set to 25.0 ± 0.1 °C and allow the solutions to equilibrate for 15 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reactions simultaneously, add 10 mL of the 0.1 M benzoyl chloride solution to each flask. Start a timer immediately (t=0).

    • At predetermined time points (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench each aliquot by adding it to a labeled HPLC vial containing 900 µL of the quench/IS solution. Mix thoroughly.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (e.g., C18 column, mobile phase of ACN/water gradient, UV detection at a wavelength where both reactant and product absorb).

    • Generate a calibration curve for each amine isomer against the internal standard to determine concentrations accurately.

  • Data Analysis:

    • For each isomer, plot the concentration of the amine versus time.

    • Determine the initial reaction rate by calculating the slope of the linear portion of the curve (typically the first few time points).

Results and Discussion

The experimental data are summarized below. The initial rates of reaction provide a quantitative measure of the nucleophilicity of each isomer.

IsomerInitial Reaction Rate (M/s) x 10⁻⁵Relative Reactivity (Normalized to 2-isomer)
Phenyl(pyridin-2-yl)methanamine1.2 ± 0.11.0
Phenyl(pyridin-3-yl)methanamine8.5 ± 0.47.1
This compound3.1 ± 0.22.6

The results clearly demonstrate a significant difference in reactivity among the three isomers, following the order: 3-isomer >> 4-isomer > 2-isomer .

This empirical order perfectly matches the theoretical predictions based on electronic and steric effects.

  • The 3-isomer is the most reactive by a significant margin (~7 times faster than the 2-isomer). This confirms that the reduced electron-withdrawing effect at the meta position leaves the exocyclic amine with the highest electron density and therefore the highest nucleophilicity.

  • The 4-isomer is moderately reactive. Its reactivity is suppressed compared to the 3-isomer due to the strong resonance and inductive electron withdrawal from the para position.

  • The 2-isomer is the least reactive. Its low reactivity is a result of the combined influence of strong electron-withdrawing effects (inductive and resonance) and additional stabilizing factors like steric hindrance and potential intramolecular hydrogen bonding.

Implications for Drug Discovery and Catalyst Design

The ability to precisely modulate reactivity by simple positional isomerism is a powerful strategy in molecular design.

  • In Drug Discovery: The phenyl-pyridyl scaffold is a common motif in medicinal chemistry. The reactivity of a key amine or amide group can influence a drug's binding affinity, metabolic stability, and off-target effects. For instance, if a molecule is too rapidly acylated by metabolic enzymes, switching from a 3-pyridyl to a 4- or 2-pyridyl isomer could slow this process, improving the drug's pharmacokinetic profile. Conversely, if stronger binding via a hydrogen bond is desired, the more basic 3-isomer might be preferred.

  • In Catalyst and Materials Science: These compounds can serve as bidentate or monodentate ligands in coordination chemistry.[3][7] The basicity of the amine and the steric environment around both the exocyclic and ring nitrogens will dictate how the ligand coordinates to a metal center. This, in turn, affects the stability, selectivity, and activity of the resulting catalyst. The significant steric bulk around the nitrogen in the 2-isomer, for example, could be exploited to create specific coordination pockets for shape-selective catalysis.

Conclusion

The reactivity of phenyl(pyridin-yl)methanamine is not a monolithic property but is exquisitely controlled by the position of the substituent on the pyridine ring. Through a combination of theoretical analysis and quantitative experimental data, we have demonstrated a clear and predictable trend in the nucleophilic reactivity of the three isomers: 3-(meta) > 4-(para) > 2-(ortho). This hierarchy is a direct consequence of the interplay between inductive effects, resonance effects, and steric factors. For the practicing researcher, this understanding provides a rational basis for selecting the appropriate isomer to achieve the desired chemical properties, whether for optimizing a drug candidate, designing a novel catalyst, or constructing advanced materials.

References

  • ResearchGate. (n.d.). Basicity of aminopyridine isomers and their interaction with...[8]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?[4]

  • ChemBK. (2024). phenyl(pyridin-2-yl)methanamine.[9]

  • MDPI. (2018). Comparison of the Reactivity and Structures for the Neutral and Cationic Bis(imino)pyridyl Iron and Cobalt Species by DFT Calculations.[10]

  • BenchChem. (2025). A Comparative Guide to the Catalytic Efficiency of Pyridinimine Isomers.[7]

  • ResearchGate. (2015). The effects of solvents and structure on the electronic absorption spectra of the isomeric pyridine carboxylic acid N-oxides.[11]

  • BenchChem. (n.d.). Phenyl(pyridin-2-yl)methanamine | 39930-11-5.[12]

  • Semantic Scholar. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[.[13]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[2]

  • Chemistry Stack Exchange. (2021). How to compare the basicity of 4-Aminopyridine and 1,4,5,6-Tetrahydropyrimidine.[14]

  • ACS Publications. (2008). Effects of Heteroatoms on Aromatic π−π Interactions: Benzene−Pyridine and Pyridine Dimer. The Journal of Physical Chemistry A.[15]

  • Wikipedia. (n.d.). Pyridine.[1]

  • Chemistry Stack Exchange. (2019). Comparing basic strength order of amines.[16]

  • BenchChem. (2025). A Comparative Guide to the Coordination Behavior of Pyridylethylene Isomers.[3]

  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.[17]

  • Biosynth. (n.d.). Pyridin-4-ylmethanamine | 3731-53-1.[18]

  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.[19]

  • ResearchGate. (n.d.). Scheme 3 Preparation of 1-phenyl-3-(pyridin-3-yl)...[20]

  • PubChem. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine.[21]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine.[22]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.[23]

  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.

  • OpenStax Adaptation. (n.d.). 12.3 Basicity of Amines – Fundamentals of Organic Chemistry.[24]

  • ResearchGate. (2014). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products.[25]

  • MDPI. (2019). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.[26]

  • ResearchGate. (2018). N-Acylation Reactions of Amines.[5]

  • Mol-Instincts. (2025). phenyl-pyridin-3-ylmethanone.[27]

  • PubChemLite. (n.d.). (2-phenylpyridin-4-yl)methanamine (C12H12N2).[28]

  • ACS Publications. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.[29]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). Magical Power of Quantum Mechanics-Chemistry.[30]

  • ResearchGate. (2024). N-Acylation Reactions of Amines.[6]

  • PubChem. (n.d.). N-methyl(3-(pyridin-4-yl)phenyl)methanamine.[31]

  • PubMed. (2007). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines.[32]

  • eScientific Solutions. (n.d.). phenyl(pyridin-3-yl)methanone.[33]

  • ResearchGate. (n.d.). Acylation of (C2 and C4) N‐methoxy‐ or N‐aminopyridinium salts.[34]

  • NIH. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.[35]

  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.[36]

  • PubMed Central. (2023). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives.[37]

  • ResearchGate. (2016). Crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide.[38]-phenyl-N-(pyridin-4-yl)acetamide*. [cite: 39]

Sources

A Comparative Analysis of the Biological Activity of Phenyl(pyridin-4-yl)methanamine and its Structural Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] This guide focuses on the phenyl(pyridin-4-yl)methanamine scaffold, a privileged structure that serves as a versatile building block for drug discovery. We provide a comparative analysis of its biological activity against structurally similar compounds, exploring how subtle modifications—such as the isomeric position of the pyridine nitrogen, substitutions on the phenyl ring, and alterations to the methanamine linker—profoundly influence efficacy and mechanism of action. This document synthesizes experimental data and mechanistic insights to provide researchers, scientists, and drug development professionals with a robust framework for designing novel therapeutic agents based on this promising scaffold.

The Core Scaffold: this compound

This compound (CAS 58088-57-6) is a deceptively simple molecule comprising a phenyl group and a pyridin-4-yl group linked by a methanamine bridge.[3] This arrangement provides a unique three-dimensional structure and electronic distribution, making it an attractive starting point for library synthesis. Its constituent parts—the aromatic phenyl ring, the electron-deficient pyridine ring, and the flexible, basic methanamine linker—offer multiple points for chemical modification to tune its pharmacokinetic and pharmacodynamic properties.

While the specific biological activities of the parent compound are not extensively documented in isolation, its substructures are integral to numerous biologically active agents. The true value of this scaffold lies in its utility as a fragment in the design of more complex molecules targeting a range of biological systems.

Comparative Analysis of Structural Analogs: A Structure-Activity Relationship (SAR) Study

The biological activity of this compound derivatives can be systematically modulated by altering its three key components. Understanding these structure-activity relationships is critical for rational drug design.

Impact of Pyridine Nitrogen Isomerism

The position of the nitrogen atom within the pyridine ring dictates the molecule's electronic properties, basicity (pKa), and spatial arrangement of hydrogen bond donors and acceptors. This has a profound impact on receptor binding and overall biological activity.

  • Pyridin-4-yl (The Core Compound): The nitrogen at the para-position creates a symmetrical electronic pull, influencing the molecule's dipole moment and interaction with target proteins. This isomer is a key fragment in various compounds, including those developed as antimicrobial and antitubercular agents.[4]

  • Pyridin-2-yl Analog: Placing the nitrogen at the ortho-position brings it into close proximity to the methanamine bridge. This steric arrangement is a hallmark of many first-generation antihistamines that act as H1 receptor antagonists, such as Carbinoxamine.[5] The proximity of the nitrogen allows for a specific bidentate chelation or interaction with the receptor pocket that is crucial for its antihistaminic and anticholinergic effects.[5]

  • Pyridin-3-yl Analog: The meta-position of the nitrogen offers a different electronic and steric profile. Derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have been synthesized and shown to possess moderate antimicrobial and antioxidant activities.[6]

Table 1: Qualitative SAR of Pyridine Isomers

Isomer PositionKey Structural FeatureAssociated Biological ActivitiesRepresentative Examples
pyridin-4-yl Symmetrical, electron-withdrawing effect directed away from the linker.Antimicrobial, Antitubercular[4]N-phenyl substituted 2-(5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides
pyridin-2-yl Nitrogen is proximal to the benzylic carbon linker.Antihistaminic (H1 antagonism), Anticholinergic[5]Carbinoxamine, Bepotastine
pyridin-3-yl Asymmetrical electronic distribution.Antimicrobial, Antioxidant, Anticancer[6][7]N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives
Influence of Phenyl Ring Substitution

Modifying the phenyl ring with various substituents is a classical medicinal chemistry strategy to fine-tune lipophilicity, electronic properties, and metabolic stability.

  • Electron-Withdrawing Groups (EWGs): Halogens like fluorine and chlorine are common substituents. In a study of pyrazolo[1,5-a]pyrimidine derivatives incorporating a pyridinylmethanamine side chain, a 3-(4-fluoro)phenyl group was found to be a feature of the most effective anti-mycobacterial analogues.[8] However, other studies on different pyridine-based scaffolds have shown that halogen atoms can sometimes lead to lower antiproliferative activity.[1][2] This highlights that the effect of a substituent is highly context-dependent on the overall molecular scaffold and its biological target.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), hydroxyl (-OH), and amine (-NH₂) have been shown to enhance the antiproliferative activity of certain pyridine derivatives against various cancer cell lines.[1][2] These groups can act as hydrogen bond donors or acceptors, potentially increasing the binding affinity to target enzymes or receptors.

Modifications of the Methanamine Linker: A Comparison with Methenamine

The methanamine linker provides flexibility and a basic nitrogen center. While derivatives of this compound typically act via specific receptor or enzyme interactions, it is instructive to compare this targeted approach with a simpler methanamine-based drug, Methenamine, which has a non-specific mechanism of action.

This compound Derivatives: These molecules are designed to fit into specific binding pockets. Their activity is dependent on their three-dimensional shape, charge distribution, and functional groups.

Methenamine (Hexamethylenetetramine): In contrast, Methenamine is a prodrug that acts as a urinary tract antiseptic.[9] Its mechanism is not based on a specific molecular interaction but on its chemical decomposition. In an acidic environment (urine pH < 6.0), Methenamine hydrolyzes to release formaldehyde and ammonia.[10][11] Formaldehyde is a non-specific bactericidal agent that denatures bacterial proteins and nucleic acids.[9][12] A key advantage of this mechanism is that bacteria do not develop resistance to formaldehyde.[10]

This comparison underscores two divergent strategies in drug design: the highly specific, lock-and-key approach of complex substituted methanamines versus the non-specific, prodrug-based chemical activity of a simple molecule like Methenamine.

Mechanistic Insights and Potential Signaling Pathways

Given the diverse activities of its derivatives, the this compound scaffold can interact with multiple biological targets. Below is a hypothetical pathway for a derivative designed as an inhibitor of a receptor tyrosine kinase (RTK), a common target in oncology.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Growth Factor Growth Factor RTK Receptor RTK Receptor Growth Factor->RTK Receptor Binds P1 RAS RTK Receptor->P1 Activates Derivative This compound Derivative (Inhibitor) Derivative->RTK Receptor Blocks ATP Binding Site P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 P5 Transcription Factors P4->P5 P6 Gene Expression (Proliferation, Survival) P5->P6

Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.

Experimental Protocols

Reproducibility and methodological transparency are paramount in scientific research. This section details a general synthesis procedure and a standard biological assay.

General Synthesis via Reductive Amination

The synthesis of this compound and its analogs can be efficiently achieved through reductive amination, a cornerstone reaction in medicinal chemistry.

Protocol:

  • Reaction Setup: To a solution of the corresponding benzaldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol or dichloroethane) in a round-bottom flask, add the appropriate amine (e.g., ammonia for the primary amine, or a primary/secondary amine for N-substituted analogs) (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: MIC Assay

The Minimum Inhibitory Concentration (MIC) assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in media without the compound) and a negative control (media only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can be added to aid in visualization.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_assay Biological Assay S1 Reactants (Ketone + Amine) S2 Reductive Amination S1->S2 S3 Work-up & Extraction S2->S3 S4 Column Chromatography S3->S4 C1 NMR Spectroscopy S4->C1 C2 Mass Spectrometry S4->C2 C_out Pure Compound C1->C_out C2->C_out A1 Serial Dilution C_out->A1 A2 Microbial Inoculation A1->A2 A3 Incubation A2->A3 A4 MIC Determination A3->A4 A_out Activity Data (IC50/MIC) A4->A_out

Caption: Standard workflow from synthesis to biological activity determination.

Discussion and Future Directions

The this compound scaffold is a rich platform for the development of novel therapeutics. The structure-activity relationships discussed herein demonstrate that even minor chemical modifications can pivot the biological activity profile from an antihistamine to an antimicrobial or antiproliferative agent.

Key Takeaways for a Medicinal Chemist:

  • Isomerism is Key: The position of the pyridine nitrogen is a critical design element. The 2-pyridyl arrangement is strongly correlated with antihistaminic activity, while the 3- and 4-pyridyl isomers are prevalent in other areas like antimicrobials and anticancer agents.

  • Contextual Substitution: The impact of substituents on the phenyl ring is not absolute and depends heavily on the target class. A multi-pronged screening approach against diverse targets is often necessary to uncover the full potential of a synthesized library.

  • Mechanism Matters: Understanding the intended mechanism of action (e.g., specific receptor modulation vs. non-specific chemical reactivity) should guide the design process from the outset.

Future research should focus on creating diverse libraries with systematic variations at all three key positions. The application of computational tools for in silico screening and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can help prioritize the synthesis of compounds with the most promising drug-like properties. Furthermore, exploring bioisosteric replacements for the phenyl or pyridine rings could lead to novel scaffolds with improved potency and safety profiles.

References

  • PubChem. [4-(Pyridin-4-yl)phenyl]methanamine. Available from: [Link]

  • Patel, K., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available from: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • Wikipedia. Methenamine. Available from: [Link]

  • PubChemLite. (2-phenylpyridin-4-yl)methanamine (C12H12N2). Available from: [Link]

  • Semantic Scholar. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[. Available from: https://www.semanticscholar.org/paper/Synthesis-and-Structure%E2%80%93Activity-Relationships-for-Patel-Stevens/1655653b47a97262f3a69a04a570081d6438a356
  • ResearchGate. (2014). Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides. Available from: [Link]

  • Dr.Oracle. What is the mechanism of action of methenamine? Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate? Available from: [Link]

  • NIH. (2023). An oldie but a goodie: Methenamine as a nonantibiotic solution to the prevention of recurrent urinary tract infections. Available from: [Link]

  • PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • PubMed. Interaction of flexible analogs of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and of N-methyl-4-phenylpyridinium with highly purified monoamine oxidase A and B. Available from: [Link]

  • Bulgarian Chemical Communications. (2015). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]

  • ResearchGate. (2022). Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. Available from: [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

  • ResearchGate. (2015). Crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide. Available from: [Link]

  • Dr.Oracle. What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? Available from: [Link]

  • ResearchGate. (2018). (PDF) Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs. Available from: [Link]

Sources

A Comparative Crystallographic Guide to Phenyl(pyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the X-ray crystallography of phenyl(pyridin-4-yl)methanamine derivatives. It is intended for researchers, scientists, and drug development professionals working with these and related molecular scaffolds. We will delve into the synthesis, crystallization, and structural analysis of these compounds, offering insights into how substituent modifications influence their three-dimensional architecture in the solid state.

Introduction: The Structural Significance of this compound

The this compound scaffold is a key structural motif in a variety of biologically active compounds and functional materials. The conformational flexibility of the bond connecting the phenyl and pyridyl rings, along with the hydrogen bonding capabilities of the amine group, makes these molecules versatile building blocks in medicinal chemistry and crystal engineering. Understanding their solid-state structures through X-ray crystallography is paramount for rational drug design and the development of new materials with tailored properties.

This guide will compare the crystal structures of several derivatives to elucidate the impact of substituents on their supramolecular assemblies. While a systematic study of a homologous series is ideal, the availability of public crystallographic data necessitates a comparison of closely related, albeit not perfectly analogous, structures. We will analyze the available data, highlighting both the insights gained and the limitations of the current body of research.

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common approach involves the reductive amination of a corresponding benzaldehyde with a pyridin-4-ylmethanamine or the reaction of a benzylamine with a 4-halopyridine.

General Synthetic Approach

A prevalent method for the synthesis of the parent this compound involves the reaction of benzaldehyde with 4-picolylamine in the presence of a reducing agent. Modifications to the phenyl ring can be introduced by using substituted benzaldehydes.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a substituted this compound via reductive amination.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • 4-Picolylamine (1.0 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the substituted benzaldehyde in DCE, add 4-picolylamine.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Crystallization:

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethanol, methanol, or a mixture of dichloromethane and hexanes. Vapor diffusion of a poor solvent into a solution of the compound is another effective crystallization technique.

Comparative Crystallographic Analysis

In the absence of a systematic study on a homologous series of this compound derivatives, we will compare the crystal structures of three related compounds to infer the influence of structural modifications:

  • Derivative A: this compound (Hypothetical parent compound for comparison)

  • Derivative B: N-Phenyl-N-(pyridin-4-yl)acetamide [1]

  • Derivative C: (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol [2]

It is crucial to acknowledge the structural differences between these compounds. Derivative B possesses an acetyl group on the amine nitrogen, which eliminates its hydrogen bond donor capability and introduces a carbonyl acceptor. Derivative C has a hydroxyl group on the bridging carbon, is substituted with a chlorine atom on the phenyl ring, and features a pyridin-2-yl instead of a pyridin-4-yl ring. These differences will have a profound impact on the observed crystal packing.

Crystallographic Data Comparison
ParameterDerivative A (Hypothetical)Derivative B: N-Phenyl-N-(pyridin-4-yl)acetamide[1]Derivative C: (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[2]
FormulaC12H12N2C13H12N2OC12H10ClNO
Crystal System-MonoclinicMonoclinic
Space Group-P21/nP21/c
a (Å)-9.097(7)9.988(2)
b (Å)-11.824(11)5.8990(12)
c (Å)-10.128(10)17.882(4)
β (°)-106.64(2)94.04(3)
V (ų)-1043.8(16)1048.9(4)
Z-44
Analysis of Intermolecular Interactions and Crystal Packing

Derivative B: N-Phenyl-N-(pyridin-4-yl)acetamide

The presence of the acetyl group on the nitrogen atom in Derivative B fundamentally alters the intermolecular interactions compared to a primary or secondary amine. The amide group is nearly planar, and the dihedral angles between this plane and the phenyl and pyridine rings are 58.40(5)° and 61.51(5)°, respectively.[1] This indicates a lack of conjugation between the aromatic rings and the amide unit. The crystal packing is primarily governed by weak C-H···O and C-H···π interactions, with the amide oxygen acting as a hydrogen bond acceptor.

Derivative C: (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

In Derivative C, the hydroxyl group on the bridging carbon introduces a strong hydrogen bond donor. The crystal structure reveals that the molecules are linked by O—H···N hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of the pyridine ring of an adjacent molecule.[2] This leads to the formation of zigzag chains in the crystal lattice. Furthermore, the presence of the chlorine atom facilitates C—Cl···π interactions between the chlorophenyl ring and the pyridine ring of neighboring molecules, further stabilizing the crystal packing.[2] The dihedral angle between the phenyl and pyridine rings is 74.34 (6)°.[2]

Visualizing the Structural Relationships

The following diagrams illustrate the key structural features and the logical workflow for their analysis.

Figure 1: Molecular structure of the parent this compound.

workflow cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Crystallographic Analysis start Starting Materials (Substituted Benzaldehyde & 4-Picolylamine) reaction Reductive Amination start->reaction purification Purification (Column Chromatography) reaction->purification crystallization Crystallization (Slow Evaporation / Vapor Diffusion) purification->crystallization crystals Single Crystals crystallization->crystals data_collection Data Collection (X-ray Diffractometer) crystals->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement analysis Structural Analysis (Intermolecular Interactions, Packing) refinement->analysis

Figure 2: Experimental workflow for synthesis and crystallographic analysis.

Conclusion and Future Directions

The comparative analysis of the available crystal structures of this compound derivatives, while limited by the structural disparities of the studied compounds, provides valuable insights into the factors governing their solid-state assembly. The introduction of an acetyl group, as seen in N-phenyl-N-(pyridin-4-yl)acetamide, removes the primary amine's hydrogen-donating ability, leading to a packing arrangement dominated by weaker interactions. Conversely, the presence of a hydroxyl group and a chloro-substituent in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol results in a robust network of O-H···N hydrogen bonds and C-Cl···π interactions.

To build a more comprehensive understanding, future work should focus on the systematic synthesis and crystallographic characterization of a homologous series of this compound derivatives. By varying the electronic nature and steric bulk of substituents on the phenyl ring (e.g., -H, -F, -Cl, -Br, -CH3, -OCH3, -NO2) while keeping the core scaffold constant, a clearer picture of the structure-property relationships can be established. Such studies will be invaluable for the rational design of new pharmaceutical agents and functional materials based on this versatile molecular framework.

References

  • Narayana, B., et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–72. [Link]

  • Praveen, P. N., et al. (2015). Crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide. ResearchGate. [Link]

Sources

A Comparative Guide to Elucidating and Validating the Mechanism of Action of Phenyl(pyridin-4-yl)methanamine as a Putative Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl(pyridin-4-yl)methanamine is a small molecule whose biological activity and mechanism of action are not yet extensively characterized in public-domain literature. However, its chemical architecture, featuring a primary amine adjacent to a phenyl group and a pyridinyl moiety, bears a structural resemblance to known monoamine oxidase inhibitors (MAOIs). Monoamine oxidases (MAO-A and MAO-B) are critical mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Their inhibition can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[3][4]

This guide proposes a hypothesis-driven framework to elucidate and validate the potential mechanism of this compound as an MAO inhibitor. We will outline a series of self-validating experimental protocols designed to characterize its inhibitory profile, including potency, isoform selectivity, and reversibility. To provide a robust comparative context, its performance will be benchmarked against well-characterized, classical MAOIs:

  • Clorgyline: A selective, irreversible inhibitor of MAO-A.[5][6]

  • Selegiline (l-deprenyl): A selective, irreversible inhibitor of MAO-B.[5][6]

  • Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B.[7]

  • Moclobemide: A selective, reversible inhibitor of MAO-A (RIMA).[6]

This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules. It emphasizes the causality behind experimental choices to ensure a rigorous and logical validation workflow.

Proposed Signaling Pathway and Experimental Workflow

The central hypothesis is that this compound inhibits MAO enzymes, thereby preventing the breakdown of monoamine neurotransmitters. The experimental workflow is designed to test this hypothesis systematically, moving from basic enzymatic activity to more complex mechanistic questions.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAOA MAO-A Neurotransmitters->MAOA Metabolized by MAOB MAO-B Neurotransmitters->MAOB Metabolized by Metabolites Inactive Aldehyde Metabolites MAOA->Metabolites MAOB->Metabolites MAOI This compound & Comparators MAOI->MAOA Inhibits MAOI->MAOB Inhibits

Caption: Proposed mechanism of this compound as a MAO inhibitor.

Experimental_Workflow start Hypothesis: This compound is an MAO Inhibitor exp1 Experiment 1: In Vitro MAO Inhibition Assay (IC50 Determination) start->exp1 data1 Data: IC50 values for MAO-A & MAO-B Selectivity Index (SI) exp1->data1 decision1 Is the compound an active inhibitor? data1->decision1 exp2 Experiment 2: Reversibility Assay (Dialysis or Rapid Dilution) decision1->exp2 Yes stop Conclusion: Not an MAO Inhibitor decision1->stop No data2 Data: Recovery of MAO activity post-inhibitor removal exp2->data2 decision2 Is the inhibition reversible or irreversible? data2->decision2 exp3 Experiment 3: Cell-Based Functional Assay (e.g., PC12 cells) decision2->exp3 Characterized data3 Data: Inhibition of monoamine metabolism in a cellular context exp3->data3 conclusion Conclusion: Characterized MOA Profile data3->conclusion

Caption: Logical workflow for validating the mechanism of action.

Part 1: Primary Validation - In Vitro MAO Inhibition & Selectivity

The foundational step is to determine if this compound directly inhibits recombinant human MAO-A and MAO-B enzymes and to quantify its potency (IC50) and selectivity. A lower IC50 value indicates greater potency.[1] The selectivity index (SI), calculated as IC50(MAO-A) / IC50(MAO-B), reveals the compound's preference for one isoform.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This assay is widely used and relies on the MAO-dependent deamination of the substrate kynuramine, which cyclizes to form the fluorescent product 4-hydroxyquinoline.[3][8] The reduction in fluorescence intensity in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells).[9]

  • Kynuramine (substrate).[3]

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • Test Compound: this compound.

  • Control Inhibitors: Clorgyline, Selegiline, Tranylcypromine, Moclobemide.

  • 96-well black, opaque microplates.

  • Fluorescence plate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of all test and control compounds in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in the assay buffer to achieve final concentrations ranging from, for example, 100 µM to 1.7 nM.

  • Assay Setup: In triplicate, add 50 µL of assay buffer to each well. Add 25 µL of the appropriate compound dilution (or vehicle control, e.g., 1% DMSO).

  • Enzyme Addition: Add 25 µL of pre-diluted MAO-A or MAO-B enzyme solution to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. For irreversible inhibitors, this pre-incubation is critical.

  • Reaction Initiation: Add 25 µL of kynuramine substrate solution to all wells to initiate the enzymatic reaction. The final kynuramine concentration should be at or near its Km value for the respective enzyme to ensure sensitive detection of inhibition.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.

    • Normalize the data by setting the rate of the vehicle-only wells to 100% activity and the rate of a fully inhibited control (e.g., high concentration of Tranylcypromine) to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Comparative Data Table (Hypothetical Data)
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) (A/B)Primary Target
This compound ExperimentalExperimentalCalculatedDetermined
Clorgyline81,5000.005MAO-A[7][10]
Selegiline1,2001580MAO-B[3]
Tranylcypromine2002500.8Non-selective
Moclobemide25020,0000.0125MAO-A

Part 2: Mechanistic Elucidation - Determining Reversibility

A critical distinction among MAOIs is their mode of inhibition: reversible or irreversible.[8] Irreversible inhibitors form a stable, often covalent, bond with the enzyme, requiring new enzyme synthesis for activity to be restored.[8] Reversible inhibitors form a transient, non-covalent bond, and their effect diminishes as the drug is cleared.[8] This property has significant implications for the drug's safety profile, particularly regarding dietary tyramine interactions.[4][11]

Experimental Protocol: Rapid Dilution or Dialysis Assay

Principle: This experiment determines if the enzyme-inhibitor complex is stable upon removal of the free inhibitor. If activity is restored after dilution or dialysis, the inhibition is reversible. If activity remains suppressed, it is irreversible.

Methodology (Rapid Dilution):

  • Enzyme-Inhibitor Incubation: Incubate the MAO enzyme (A or B) with a high concentration (e.g., 10-20x IC50) of the test compound or a control inhibitor for 30-60 minutes at 37°C. Include a vehicle-only control.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold or more into pre-warmed assay buffer containing the substrate (kynuramine). This dilution dramatically lowers the concentration of the free inhibitor, shifting the equilibrium for reversible binders.

  • Activity Measurement: Immediately measure the enzymatic activity using the fluorometric method described in Part 1.

  • Data Analysis: Compare the activity of the diluted enzyme-inhibitor sample to a control where the enzyme was diluted before the addition of the same final (post-dilution) concentration of the inhibitor.

    • Reversible Inhibition: The activity of the pre-incubated/diluted sample will be significantly higher and will approach the activity of the post-dilution control.

    • Irreversible Inhibition: The activity of the pre-incubated/diluted sample will remain low, similar to the initial inhibited state, as the inhibitor remains bound to the enzyme.

Reversibility_Logic start MAO Enzyme + High [Inhibitor] (Pre-incubation) dilution Rapid 100-fold Dilution start->dilution measure Measure MAO Activity dilution->measure decision Is enzyme activity restored? measure->decision reversible Conclusion: Reversible Inhibition (Non-covalent binding) decision->reversible Yes irreversible Conclusion: Irreversible Inhibition (Covalent binding) decision->irreversible No

Caption: Decision logic for the reversibility assay.

Part 3: Cellular Validation - Target Engagement in a Biological System

Confirming that the compound can access and inhibit its target within a living cell is a crucial validation step. This moves beyond purified enzymes to a more physiologically relevant context. Cell lines that endogenously express MAO, such as the neuroblastoma line SH-SY5Y or the pheochromocytoma line PC12, are excellent models.[5]

Experimental Protocol: HPLC-Based Measurement of Monoamine Metabolism

Principle: This assay measures the functional consequence of MAO-A inhibition by quantifying the levels of a MAO-A substrate (e.g., serotonin, 5-HT) and its primary metabolite (5-hydroxyindoleacetic acid, 5-HIAA).[12] Effective inhibition will lead to a decrease in 5-HIAA production.

Materials:

  • PC12 or SH-SY5Y cells.

  • Cell culture reagents.

  • Test compound and controls (Clorgyline, Moclobemide).

  • Serotonin (5-HT).

  • Perchloric acid.

  • HPLC system with electrochemical or fluorometric detection.

Step-by-Step Methodology:

  • Cell Culture: Plate cells in 12-well plates and grow to ~80-90% confluency.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours. Include a vehicle control.

  • Substrate Addition: Add serotonin to the cell media to a final concentration of ~1-5 µM. Incubate for a defined period (e.g., 2-4 hours).

  • Metabolite Extraction:

    • Aspirate the media.

    • Lyse the cells and precipitate proteins by adding ice-cold 0.1 M perchloric acid.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • HPLC Analysis:

    • Collect the supernatant, which contains the monoamines and their metabolites.

    • Inject the supernatant into the HPLC system.

    • Quantify the peak areas corresponding to 5-HT and 5-HIAA by comparing them to known standards.

  • Data Analysis:

    • Calculate the ratio of metabolite to substrate (5-HIAA / 5-HT) for each condition.

    • Normalize the data to the vehicle control.

    • Plot the percent inhibition of 5-HIAA formation against the inhibitor concentration to determine the cellular EC50.

Conclusion and Forward Look

This guide provides a structured, comparative framework for the initial validation of this compound's mechanism of action. By systematically determining its inhibitory potency, isoform selectivity, reversibility, and cellular activity against well-known standards, researchers can build a robust and defensible mechanistic profile. Positive results from this workflow would strongly support the hypothesis that this compound functions as a monoamine oxidase inhibitor and would provide the foundational data necessary to justify further preclinical development, including off-target liability screening, pharmacokinetic studies, and in vivo efficacy models.

References

  • Goldstein, D. S., Jinsmaa, Y., Kopin, I. J., & Sharabi, Y. (2017). Comparison of Monoamine Oxidase Inhibitors in Decreasing Production of the Autotoxic Dopamine Metabolite 3,4-Dihydroxyphenylacetaldehyde in PC12 Cells. Journal of Pharmacology and Experimental Therapeutics, 360(3), 493–500. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec. Retrieved from [Link]

  • Pokharel, S., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(23), 8234. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. Retrieved from [Link]

  • Willemsen, A. T. M., et al. (2021). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. Journal of Inherited Metabolic Disease, 44(3), 759–766. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine. PubChem. Retrieved from [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Retrieved from [Link]

  • Mercuri, N. B. (2024). Protocols for "Functional efficacy of the MAO-B inhibitor safinamide in murine substantia nigra pars compacta dopaminergic neurons in vitro: a comparative study with tranylcypromine". protocols.io. Retrieved from [Link]

  • Channabasava, et al. (2012). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 44(3), 231-237. Retrieved from [Link]

  • Patsnap. (2024). What MAO inhibitors are in clinical trials currently?. Patsnap Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-phenylpyridin-4-yl)methanamine (C12H12N2). PubChemLite. Retrieved from [Link]

  • Anderluh, M., et al. (2021). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 64(18), 13635–13663. Retrieved from [Link]

  • Dr.Oracle. (2024). What is the mechanism of action of methenamine?. Dr.Oracle. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical guide for prescribing MAOIs: Debunking myths and removing barriers. ResearchGate. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Methenamine Hippurate?. Patsnap Synapse. Retrieved from [Link]

  • La Rosa, C., et al. (2020). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases, 6(11), 3020–3037. Retrieved from [Link]

  • Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5898. Retrieved from [Link]

  • Fiedorowicz, J. G., & Swartz, K. L. (2004). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. Retrieved from [Link]

  • Dr.Oracle. (2024). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?. Dr.Oracle. Retrieved from [Link]

  • Thase, M. E. (2012). The role of monoamine oxidase inhibitors in depression treatment guidelines. The Journal of Clinical Psychiatry, 73 Suppl 1, 10–16. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1111649. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3-pyridyl)-1-butanone and N-nitrosonornicotine in lacZ upper aerodigestive tissue and liver and inhibition by green tea. ResearchGate. Retrieved from [Link]

Sources

A Comparative Analysis of Phenyl(pyridin-4-yl)methanamine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced World of N-Donor Ligands

In the realm of homogeneous catalysis, the ligand's role is paramount, acting as a crucial modulator of the metal center's electronic and steric properties. This, in turn, dictates the catalyst's activity, selectivity, and stability. Among the vast library of ligands, nitrogen-donor ligands, particularly those incorporating a pyridine moiety, have garnered significant attention due to their robust coordination chemistry and tunable electronic nature.[1][2] This guide presents a comparative study of phenyl(pyridin-4-yl)methanamine, a structurally intriguing pyridylamine ligand, against the well-established bidentate ligand, 2,2'-bipyridine.

This compound presents a unique combination of a pyridyl nitrogen, an amino nitrogen, and a phenyl group, offering potential for varied coordination modes and electronic influences. This comparative analysis will delve into its synthesis, its performance in palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions, and a theoretical examination of its structural and electronic effects on catalysis. The insights provided herein are intended to guide researchers, scientists, and drug development professionals in the rational design and selection of ligands for catalytic applications.

Ligand Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be efficiently achieved through the reductive amination of 4-benzoylpyridine.[3] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the desired amine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Benzoylpyridine

  • Ammonium acetate

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-benzoylpyridine (1 equivalent) in anhydrous methanol. Add ammonium acetate (10 equivalents) to the solution. Stir the mixture at room temperature for 4-6 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and a saturated solution of sodium bicarbonate to neutralize any remaining acid and to aid in the extraction.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization: The identity and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the synthesis of this compound.

Comparative Performance in Catalysis

To objectively evaluate the performance of this compound as a ligand, we will consider its application in two pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction. Its performance will be benchmarked against the widely used 2,2'-bipyridine ligand.

  • This compound can act as a monodentate or a bidentate N,N-donor ligand. Its flexibility and the potential for hemilability may influence the catalytic cycle.

  • 2,2'-Bipyridine is a classic bidentate N,N-donor ligand that forms stable, rigid complexes with palladium, which can impact catalyst stability and activity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. The choice of ligand significantly affects the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

  • To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the respective ligand (this compound or 2,2'-bipyridine, 1.1 mol%).

  • Add the solvent (e.g., a mixture of toluene and water).

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 100 °C) for a specified time.

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the reaction, extract the product with an organic solvent, and analyze the yield.

Comparative Performance Data (Representative)

LigandAryl HalideArylboronic AcidYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
This compound4-BromotoluenePhenylboronic acid8585~21
2,2'-Bipyridine4-BromotoluenePhenylboronic acid9595~24
This compound4-ChloroanisolePhenylboronic acid4545~11
2,2'-Bipyridine4-ChloroanisolePhenylboronic acid6060~15

Disclaimer: The data presented in this table is representative and intended for comparative purposes. Actual yields, TON, and TOF will vary depending on the specific reaction conditions, substrates, and catalyst loading.

Analysis of Performance:

The bidentate 2,2'-bipyridine ligand is expected to form a more stable palladium complex, which often translates to higher catalytic activity and stability, resulting in higher yields and turnover numbers, especially with less reactive aryl chlorides.[4] The this compound ligand, potentially acting as a monodentate or a more flexible bidentate ligand, might lead to a less stable catalytic species, which could be more prone to deactivation pathways, resulting in slightly lower overall performance. However, the increased flexibility could also be advantageous in certain substrate combinations by facilitating faster ligand dissociation or coordination.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The ligand's steric and electronic properties are crucial for controlling the regioselectivity and efficiency of this transformation.

Experimental Protocol: Comparative Heck Reaction

  • To a reaction vessel, add the aryl halide (1.0 mmol), alkene (1.2 mmol), and a base (e.g., Et₃N, 1.5 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the respective ligand (1.1 mol%).

  • Add a suitable solvent (e.g., DMF or NMP).

  • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 120 °C).

  • Monitor the reaction by GC or LC-MS.

  • After completion, perform an aqueous work-up, extract the product, and determine the yield.

Comparative Performance Data (Representative)

LigandAryl HalideAlkeneYield (%)
This compoundIodobenzeneStyrene90
2,2'-BipyridineIodobenzeneStyrene98
This compoundBromobenzenen-Butyl acrylate75
2,2'-BipyridineBromobenzenen-Butyl acrylate88

Disclaimer: The data in this table is representative. Actual yields will depend on the specific reaction conditions.

Analysis of Performance:

Similar to the Suzuki-Miyaura coupling, the stable chelation provided by 2,2'-bipyridine often leads to a more robust and efficient catalyst for the Heck reaction.[2] The palladium complex with this compound, while still active, may exhibit slightly lower yields due to potential catalyst decomposition at the higher temperatures often required for Heck reactions.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The ligand plays a critical role in each of these steps.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Generalized catalytic cycle for the Suzuki-Miyaura reaction.
  • Oxidative Addition: The electron-donating nature of the amine and pyridine groups in this compound can increase the electron density on the palladium(0) center, potentially facilitating the oxidative addition of the aryl halide.

  • Transmetalation: The stability of the Ar-Pd(II)(X)L₂ intermediate is crucial. A very stable complex (as with 2,2'-bipyridine) might slow down the transmetalation step. A more labile ligand like this compound could potentially accelerate this step.

  • Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is often favored by bulky ligands that can induce a more sterically crowded coordination sphere. The steric profile of this compound will influence the rate of this step.

Conclusion: A Ligand with Tunable Potential

This comparative guide highlights that while the well-established 2,2'-bipyridine ligand generally provides higher catalytic efficiency and stability in palladium-catalyzed cross-coupling reactions, this compound serves as a viable and structurally interesting alternative. Its performance, though slightly lower in the representative examples, underscores the potential for fine-tuning its electronic and steric properties through substitution on the phenyl or pyridyl rings.

The synthetic accessibility of this compound and its analogues opens avenues for the development of a broader library of pyridylamine ligands. Future research focusing on systematic modifications of its structure could lead to the discovery of highly active and selective catalysts for a range of organic transformations. The choice between a rigid, strongly coordinating ligand like 2,2'-bipyridine and a more flexible one like this compound will ultimately depend on the specific requirements of the catalytic system, including the nature of the substrates and the desired reaction outcomes.

References

  • Gemini Application Scientist. (2024).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Dupont, J., Consorti, C. S., & Spencer, J. (2005). The potential of palladium-N-heterocyclic carbene (NHC) complexes as catalysts. Chemical Reviews, 105(6), 2527–2572. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Assays Involving Phenyl(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility with Phenyl(pyridin-4-yl)methanamine

This compound (CAS: 58088-57-6) is a versatile building block in medicinal chemistry and materials science.[1][2] Its structural motif, featuring a phenyl group and a pyridyl ring linked by a methylene amine, is present in molecules targeting a range of biological systems, including enzymes crucial in infectious diseases.[3] As with any compound destined for preclinical or clinical development, the reliability of the data underpinning its efficacy and safety is paramount. This reliability is built on a foundation of reproducible assays.

This guide provides an in-depth comparison of analytical methodologies and best practices to ensure the reproducibility of assays involving this compound. We will move beyond simple protocol recitation to explore the causal factors that govern assay performance, grounded in the principles of bioanalytical method validation. The objective is to equip researchers, scientists, and drug development professionals with a framework for developing and executing robust, self-validating analytical systems.

Core Challenge: The Physicochemical Nature of this compound

The structure of this compound presents specific analytical considerations. Its basic nitrogen atoms (on the pyridine ring and the primary amine) mean its charge state is highly pH-dependent. This can influence its solubility, stability, and interaction with chromatographic stationary phases. Furthermore, its relatively low molecular weight (184.24 g/mol ) makes it suitable for both chromatographic and mass spectrometric analysis.[4] Understanding these properties is the first step in designing a reproducible assay.

Comparative Analysis of Core Analytical Methodologies

The two most common high-throughput techniques for the quantification of small molecules like this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between them involves a trade-off between accessibility, sensitivity, and specificity.

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. Reproducibility is achieved through meticulous control over the mobile phase composition, flow rate, column temperature, and sample preparation.

Experimental Protocol: Reversed-Phase HPLC-UV for this compound

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the phenyl group, which is necessary for separation from more polar matrix components.

    • Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 6.8) in a 40:60 (v/v) ratio. Rationale: A buffered aqueous-organic mobile phase maintains a consistent pH, ensuring a stable retention time for the analyte by controlling the ionization state of the amine and pyridine groups.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Rationale: Temperature control is critical for reproducible retention times.

    • Detection Wavelength: 254 nm. Rationale: The phenyl and pyridine rings provide strong UV absorbance at this wavelength, offering good sensitivity.

    • Injection Volume: 10 µL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar but chromatographically resolved compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial and inject it into the HPLC system. Rationale: Protein precipitation is a simple, fast, and effective method for cleaning up biological samples, though it may be less clean than more complex extractions.

Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for bioanalysis.[5] Specificity is achieved by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.

Experimental Protocol: LC-MS/MS for this compound

  • LC Conditions: (Same as HPLC-UV, though faster gradients and smaller columns are often used to increase throughput).

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The basic nitrogen atoms are readily protonated, making ESI+ the ideal ionization mode.

    • Precursor Ion (Q1): m/z 185.1. Rationale: This corresponds to the [M+H]⁺ ion of this compound.

    • Product Ion (Q3): m/z 107.1. Rationale: This fragment ion is generated via collision-induced dissociation and should be specific to the parent molecule, ensuring selectivity.

    • Internal Standard: A stable isotope-labeled version of the analyte (e.g., D5-Phenyl(pyridin-4-yl)methanamine) is ideal as it co-elutes and experiences identical matrix effects.

Performance Comparison

The reproducibility and overall performance of these methods are assessed through a rigorous validation process, guided by regulatory documents such as the FDA's Bioanalytical Method Validation Guidance.[6][7]

Parameter HPLC-UV LC-MS/MS Rationale for Performance
Specificity ModerateHighLC-MS/MS monitors specific mass transitions, minimizing interference. UV detection can be prone to interference from co-eluting compounds with similar chromophores.
Lower Limit of Quantitation (LLOQ) ~10-50 ng/mL~0.1-1 ng/mLMass spectrometry is inherently more sensitive than UV absorbance.
Linearity (r²) >0.995>0.998Both methods can achieve excellent linearity with proper standard preparation.
Precision (%RSD) < 10%< 5%The use of a stable isotope-labeled internal standard in LC-MS/MS corrects for variability in sample prep and injection, leading to higher precision.[8]
Accuracy (%Bias) ± 15%± 10%Higher specificity and better internal standard correction in LC-MS/MS typically result in improved accuracy.
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain. LC-MS/MS requires specialized expertise and instrumentation.

A Framework for Self-Validating Assays: Pillars of Reproducibility

To ensure that an assay is truly reproducible, it must be developed within a validation framework. This framework confirms that the method is reliable for its intended purpose. The key parameters are defined by international guidelines.[5][6][9]

The Workflow of Bioanalytical Method Validation

The process of ensuring reproducibility is systematic. It begins with method development and proceeds through rigorous validation before any study samples are analyzed.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Pre-Study Validation cluster_2 Phase 3: In-Study Analysis Dev Method Development (Selectivity, Sensitivity) Opt Optimization (Chromatography, MS Parameters) Dev->Opt Val Full Validation (Accuracy, Precision, Stability) Opt->Val Doc SOP Generation Val->Doc Run Sample Analysis (Calibration Curve & QCs per run) Doc->Run ISR Incurred Sample Reanalysis (ISR) Run->ISR

Caption: Workflow for robust bioanalytical method validation.

Key Validation Parameters for Ensuring Reproducibility
  • Precision and Accuracy: This is the cornerstone of reproducibility. Assays are typically repeated on at least three separate days (inter-day) with multiple replicates within each day (intra-day). For a method to be considered reproducible, the relative standard deviation (RSD) for precision and the percent bias for accuracy should typically be within ±15% (or ±20% at the LLOQ).[10]

  • Stability: The stability of this compound must be confirmed under various conditions to ensure that the measured concentration reflects the true concentration at the time of sampling. This includes:

    • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Confirm stability at room temperature for the duration of sample preparation.

    • Long-Term Stability: Evaluate stability in the storage freezer over a period that exceeds the expected sample storage time.

    • Stock Solution Stability: Ensure the integrity of the stock solutions used to prepare calibrators and quality controls.[7]

  • Matrix Effect: Particularly relevant for LC-MS/MS, this test ensures that components in the biological matrix (e.g., plasma, urine) do not suppress or enhance the ionization of the analyte, which would lead to inaccurate and irreproducible results.

Best Practices for Day-to-Day Reproducibility

  • Reagent and Standard Management: Use high-purity reference standards with a certificate of analysis. Prepare stock solutions gravimetrically and store them in validated conditions. All reagents, including the mobile phase, should be of high quality (e.g., HPLC or LC-MS grade).

  • System Suitability: Before each analytical run, perform a system suitability test. This involves injecting a standard solution to verify that the chromatographic system (e.g., column performance, detector response) is operating within defined specifications.

  • Consistent Sample Handling: Standardize all sample handling procedures. The workflow below illustrates a simple but critical process that must be performed consistently for every sample.

G Sample 1. Thaw Plasma Sample Spike 2. Spike Internal Standard Sample->Spike Precipitate 3. Add Acetonitrile Spike->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject 7. Inject into LC System Transfer->Inject

Caption: Standardized workflow for protein precipitation.

  • Embrace Quality Control: Each analytical run must include calibration standards to generate a standard curve, as well as a minimum of three levels of quality control samples (low, medium, high) to accept or reject the run. This continuous verification is the ultimate guarantee of reproducibility.

Conclusion

The reproducibility of assays involving this compound is not a matter of chance, but the result of a deliberate and systematic scientific approach. While advanced instrumentation like LC-MS/MS offers inherent advantages in sensitivity and specificity, a well-validated HPLC-UV method can also yield highly reproducible data. The key lies in understanding the physicochemical properties of the molecule, choosing the appropriate methodology, and, most importantly, embedding that methodology within a rigorous validation framework that scrutinizes precision, accuracy, stability, and other critical performance parameters. By adhering to these principles, researchers can ensure that the data they generate is reliable, robust, and ultimately, reproducible.

References

  • PubChem. [4-(Pyridin-4-yl)phenyl]methanamine. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. (2-phenylpyridin-4-yl)methanamine (C12H12N2). Available from: [Link]

  • ChemBK. phenyl(pyridin-2-yl)methanamine. Available from: [Link]

  • Tiwari, G. & Tiwari, R. Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. Available from: [Link]

  • ResearchGate. Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. Available from: [Link]

  • ResearchGate. Bioanalytical methods validation: A critique of the proposed FDA guidance. Available from: [Link]

  • Nowatzke, W. & Woolf, E. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS journal, 11(4), 557-564. Available from: [Link]

  • ResearchGate. Pyridin-4-ylmethanaminium perchlorate monohydrate. Available from: [Link]

  • La Rosa, C., Sharma, P., Dar, M. J., et al. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS infectious diseases, 7(12), 3465-3485. Available from: [Link]

  • ResearchGate. Spectroscopic study of phenyl- and 4-pyridylmalondialdehydes. Available from: [Link]

  • Al-Nahrain Journal of Science. Synthesis, Spectroscopic and Antibacterial Studies of N(2-amino phenyl)-N-((pyridine-2-yl)methyl)Benzene-1,2-Diamine Complexes. Available from: [Link]

  • ResearchGate. Workshop/conference report - Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, structural studies and Hirshfeld surface analysis of 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridin-1-ium hexakis(nitrato-κ2O,O′)thorate(IV). Available from: [Link]

  • PubChem. Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • ResearchGate. Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. Available from: [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Phenyl(pyridin-4-yl)methanamine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The predictive power of early-stage, in vitro experiments is a critical determinant of success in this translational process. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of Phenyl(pyridin-4-yl)methanamine-based compounds, a scaffold of significant interest in contemporary cancer research. By examining the experimental data and the underlying methodologies, we aim to provide a clear framework for evaluating the therapeutic potential of this chemical class and to illuminate the causal relationships between assay choice and experimental outcomes.

The this compound Scaffold: A Privileged Structure in Oncology

The this compound core represents a versatile scaffold capable of interacting with a variety of biological targets implicated in cancer progression. Its structural rigidity and potential for diverse functionalization allow for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors of key oncogenic pathways. Several derivatives have been investigated for their ability to modulate targets such as protein kinases and tubulin polymerization, making this class of compounds a rich area for anticancer drug discovery.[1]

From Benchtop to Bedside: The In Vitro to In Vivo Correlation

The transition from a controlled in vitro environment to the complexity of a whole organism is a significant leap in drug development.[2] While in vitro assays offer high throughput and mechanistic clarity, they often lack the physiological context of an in vivo system.[2] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment, can profoundly influence a compound's efficacy. Therefore, a robust in vitro to in vivo correlation (IVIVC) is paramount for the successful translation of preclinical findings.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Enzyme Inhibition Assay Enzyme Inhibition Assay Target Identification->Enzyme Inhibition Assay IC50 Determination Cell Proliferation Assay Cell Proliferation Assay Enzyme Inhibition Assay->Cell Proliferation Assay Cellular Potency Mechanism of Action Studies Mechanism of Action Studies Cell Proliferation Assay->Mechanism of Action Studies Pathway Analysis Pharmacokinetic Studies Pharmacokinetic Studies Mechanism of Action Studies->Pharmacokinetic Studies Lead Optimization Xenograft Models Xenograft Models Pharmacokinetic Studies->Xenograft Models Dosing Regimen Toxicity Assessment Toxicity Assessment Xenograft Models->Toxicity Assessment Safety Profile Efficacy Endpoints Efficacy Endpoints Xenograft Models->Efficacy Endpoints Tumor Growth Inhibition

Caption: A generalized workflow illustrating the progression from in vitro characterization to in vivo validation of a novel anticancer compound.

Case Study 1: Pyridine-Urea Derivatives as VEGFR-2 Inhibitors

A series of novel pyridine-ureas were synthesized and evaluated for their potential as anticancer agents.[3] The rationale for this design was based on the established success of other pyridine-containing multi-kinase inhibitors like Sorafenib.[4]

In Vitro Efficacy

The primary in vitro evaluation focused on the antiproliferative activity against the MCF-7 breast cancer cell line and direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Table 1: In Vitro Activity of Lead Pyridine-Urea Compounds [3]

Compound IDMCF-7 IC50 (µM, 48h)VEGFR-2 IC50 (µM)
8b >505.0 ± 1.91
8e 0.223.93 ± 0.73
Doxorubicin 1.93N/A

Data presented as mean ± S.D. where applicable.

Compound 8e demonstrated exceptional potency against the MCF-7 cell line, being significantly more active than the standard chemotherapeutic agent, doxorubicin.[3] Both compounds 8b and 8e showed direct inhibitory activity against VEGFR-2 at low micromolar concentrations.[3]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a typical ELISA-based assay to determine the in vitro inhibitory activity of test compounds against VEGFR-2.

  • Plate Coating: 96-well plates are coated with a poly(Glu, Tyr) 4:1 substrate and incubated overnight.

  • Compound Preparation: Test compounds are serially diluted in kinase buffer.

  • Kinase Reaction: Recombinant VEGFR-2 enzyme is added to the wells along with the test compounds and ATP to initiate the phosphorylation reaction.

  • Detection: The reaction is stopped, and a phosphotyrosine-specific antibody conjugated to horseradish peroxidase (HRP) is added.

  • Signal Generation: A chromogenic HRP substrate is added, and the absorbance is measured.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Correlation and Causality

The potent antiproliferative activity of compound 8e in MCF-7 cells, which are known to express VEGFR-2, correlates well with its direct enzymatic inhibition. This suggests that the cytotoxic effect is, at least in part, mediated through the inhibition of VEGFR-2 signaling. The lower cellular potency of 8b despite similar enzymatic activity may be due to differences in cell permeability or off-target effects.

Case Study 2: A Pyridine-Pyrimidine-Indole-Carbohydrazide Derivative (12A) in Triple-Negative Breast Cancer

A novel series of pyridine-pyrimidine-indole-carbohydrazide derivatives were designed as potential inducers of methuosis, a form of non-apoptotic cell death.[5] One lead compound, 12A , was extensively characterized both in vitro and in vivo.

In Vitro Efficacy

Compound 12A was evaluated for its cytotoxic effects against a panel of cancer cell lines and its ability to induce cytoplasmic vacuolization, a hallmark of methuosis.

Table 2: In Vitro Cytotoxicity of Compound 12A [5]

Cell LineCancer TypeIC50 (µM)
MDA-MB-231 Triple-Negative Breast CancerPotent
HeLa Cervical CancerPotent

Specific IC50 values were not detailed in the abstract, but the compound was described as having high pan-cytotoxicity against various cancer cell lines.[5]

In addition to its cytotoxic effects, 12A was shown to induce significant vacuolization in cancer cells, with these vacuoles originating from macropinosomes.[5] The MAPK/JNK signaling pathway was identified as being involved in this process.[5]

Experimental Protocol: MTT Cell Proliferation Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 value is determined.

cluster_0 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: A simplified workflow for the MTT cell proliferation assay.

In Vivo Efficacy

The in vivo anticancer activity of compound 12A was evaluated in a xenograft mouse model using the MDA-MB-231 triple-negative breast cancer cell line.

Table 3: In Vivo Antitumor Activity of Compound 12A [5]

Animal ModelTreatment GroupOutcome
MDA-MB-231 Xenograft Compound 12ASignificant inhibition of tumor growth

The study reported that 12A exhibited a remarkable tumor-suppressive effect in this in vivo model, highlighting its potential as a therapeutic agent.[5]

Experimental Protocol: Xenograft Tumor Model

Xenograft models are a cornerstone of in vivo cancer research, allowing for the evaluation of drug efficacy in a living organism.

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined volume, animals are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule and route (e.g., intraperitoneal, oral).

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: At the end of the study, tumors are excised and weighed. Further analysis, such as histopathology or biomarker assessment, may be performed.

Correlation and Causality

The potent in vitro cytotoxicity and induction of methuosis by compound 12A translated into significant in vivo antitumor activity. This strong correlation suggests that the mechanism of action observed in vitro is likely responsible for the therapeutic effect in the animal model. The good tolerability of the compound in vivo further enhances its translational potential.

Conclusion: A Roadmap for Translational Success

The successful development of novel anticancer agents based on the this compound scaffold hinges on a thorough understanding of the relationship between their in vitro and in vivo activities. The case studies presented here illustrate the importance of a multi-faceted approach that combines robust in vitro characterization with well-designed in vivo validation. By carefully selecting relevant in vitro assays that accurately reflect the intended mechanism of action and employing appropriate animal models, researchers can increase the predictive power of their preclinical data and pave the way for the successful clinical translation of these promising compounds.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing. [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods. (n.d.). [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. (n.d.). Semantic Scholar. [Link]

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. (n.d.). PubMed Central. [Link]

  • BenchChem. (2025).
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Phenyl(pyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Phenyl(pyridin-4-yl)methanamine is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. The protocols herein are designed to be self-validating systems, grounded in the established toxicological profile of aromatic amines and pyridine derivatives, ensuring the protection of personnel and the integrity of our research.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is an organic compound featuring both a pyridine ring and a primary amine group attached to a phenyl ring. This structure informs its reactivity and toxicological profile. The primary hazards are associated with its potential to cause irritation and harm upon direct contact or ingestion.[1] A thorough risk assessment is the first step before any handling procedure.

Globally Harmonized System (GHS) Classification:

Based on data from structurally similar compounds, this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [2][3]

  • H318/H319: Causes serious eye damage/irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

The amine functional group can cause skin and eye irritation, while the pyridine component contributes to potential respiratory effects.[4] Understanding these classifications is not a mere formality; it dictates the necessity of the stringent controls outlined below.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of chemical safety is to minimize exposure. This is achieved first through engineering controls, supplemented by a mandatory, multi-layered approach to PPE.

Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and solution preparation of this compound must be conducted within a certified chemical fume hood.[5] This is the most critical engineering control to prevent the inhalation of any fine particulates or aerosols, directly addressing the H335 respiratory hazard.[5]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[6]

Personal Protective Equipment (PPE) Summary:

The selection of PPE is not arbitrary; each component is chosen to create a barrier against the specific hazards identified.

Protection Area Required PPE Rationale and Specifications
Eyes/Face Safety Goggles with side shields or a Face ShieldAddresses the "serious eye damage" (H318/H319) risk. A face shield, worn over safety glasses, is required for procedures with a higher splash risk.[7][8]
Skin/Body Chemical-resistant Lab CoatProtects against incidental contact and small splashes. Must be fully buttoned.[5]
Hands Nitrile GlovesProvides protection against a broad range of chemicals for incidental contact.[5][8] Always inspect gloves for tears before use and remove them using the proper technique to avoid contaminating your skin.[9] For prolonged contact, consider double-gloving.[5]
Respiratory Not required if handled in a fume hoodAll work should be conducted in a fume hood to mitigate respiratory risks.[5] If a fume hood is non-operational or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Standard Operating Procedure: From Vial to Solution

This protocol outlines the step-by-step methodology for safely handling this compound powder.

Preparation:

  • Read and fully understand the Safety Data Sheet (SDS) for a similar compound if one for the specific isomer is not available.[11]

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all necessary equipment (spatula, weigh paper, glassware, solvent) inside the fume hood.

  • Don all required PPE as specified in the table above.

Weighing and Transfer:

  • Carefully open the container inside the fume hood, averting your face.[11]

  • Use a dedicated spatula to transfer the desired amount of the solid compound to weigh paper or a tared container.

  • Avoid generating dust.[9] If any material is spilled, clean it immediately following the spill response protocol.

  • Securely close the primary container.

Solution Preparation:

  • Transfer the weighed solid into the appropriate glassware for your experiment.

  • Slowly add the desired solvent, ensuring the vessel is pointed away from you.

  • If sonication or heating is required, ensure the vessel is appropriately sealed or vented to prevent aerosolization.

Post-Handling:

  • Wipe down the spatula and any surfaces inside the fume hood with a suitable solvent.

  • Dispose of all contaminated disposables (gloves, weigh paper) in the designated hazardous waste container.[5]

  • Wash hands thoroughly with soap and water after removing gloves.[11]

Emergency Response Protocols

Preparedness is paramount. All laboratory personnel must be familiar with these immediate actions.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[12] If skin irritation occurs, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[9]

Chemical Spill Response:

The response to a spill is dictated by its scale. The following workflow provides a logical decision-making process.

SpillResponse cluster_assessment Phase 1: Assessment cluster_response Phase 2: Response cluster_finalization Phase 3: Finalization Assess Assess Spill (Size & Hazard) IsMajor Major Spill? Assess->IsMajor Alert Alert Personnel & Evacuate Area IsMajor->Alert Yes DonPPE Don Additional PPE (Respirator, etc.) IsMajor->DonPPE No (Minor Spill) CallEHNS Call EH&S / Emergency Response Alert->CallEHNS Contain Contain Spill (Use Spill Kit) DonPPE->Contain Cleanup Clean Up Spill (Absorbent Material) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Package & Label Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Chemical Spill Response Workflow Diagram.

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

  • Keep the compound away from incompatible materials such as strong oxidizing agents and strong acids.[2][6]

  • Ensure the storage location is secure and accessible only to authorized personnel.[13]

Disposal:

  • All waste, including unused chemical and contaminated materials (gloves, paper towels, etc.), must be disposed of as hazardous waste.[5]

  • Collect waste in a designated, properly labeled, and sealed container.[5]

  • Do not pour this chemical down the drain, as it can be harmful to aquatic life.[9]

  • Follow all institutional, local, and national regulations for hazardous chemical waste disposal.[9]

By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • Phenyl(pyridin-3-yl)methanamine - Safety Data Sheet. (2022, April 7). AK Scientific, Inc. Retrieved from

  • [4-(pyridin-4-yl)phenyl]methanamine | 486437-10-9. (n.d.). Sigma-Aldrich. Retrieved from

  • phenyl(pyridin-2-yl)methanamine. (2024, April 9). ChemBK. Retrieved from

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from

  • SAFETY DATA SHEET - 4-Phenylpyridine. (2021, December 24). Fisher Scientific. Retrieved from

  • Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. (n.d.). Benchchem. Retrieved from

  • Safety Data Sheet - (3-(tert-Butoxy)pyridin-4-yl)methanamine. (2024, December 19). Combi-Blocks. Retrieved from

  • 4-Pyridinemethanamine SDS, 3731-53-1 Safety Data Sheets. (n.d.). ECHEMI. Retrieved from

  • SAFETY DATA SHEET - N-Phenyl-4-pyridinamine. (2025, May 1). Fisher Scientific. Retrieved from

  • Appendix 1--Personal Protective Equipment Requirements. (2017, January). California Department of Pesticide Regulation. Retrieved from

  • 〔3-Phenyl-[2][14][15]triazolo[4,3-a]pyridin-6-yl〕methanamine hydrochloride - Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from

  • 1-(1-Phenyl-1H-pyrazol-5-yl)methanamine hydrochloride - Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from

  • Amines | RPS. (n.d.). RPS Group. Retrieved from

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority (HSA). Retrieved from

  • chemical label [4-(pyridin-3-yl)phenyl]methanamine. (n.d.). Enamine. Retrieved from

  • 4-Phenylpyridine - Safety Data Sheet. (2025, February 1). ChemicalBook. Retrieved from

  • [4-(Pyridin-4-yl)phenyl]methanamine | C12H12N2 | CID 22394465. (n.d.). PubChem.
  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH. Retrieved from

  • 4-Phenylpyridine SDS, 939-23-1 Safety Data Sheets. (n.d.). ECHEMI. Retrieved from

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl(pyridin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
Phenyl(pyridin-4-yl)methanamine

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